molecular formula C26H56N+ B1216837 Didodecyldimethylammonium CAS No. 13146-86-6

Didodecyldimethylammonium

Cat. No.: B1216837
CAS No.: 13146-86-6
M. Wt: 382.7 g/mol
InChI Key: QQJDHWMADUVRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didodecyldimethylammonium, also known as this compound, is a useful research compound. Its molecular formula is C26H56N+ and its molecular weight is 382.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

didodecyl(dimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJDHWMADUVRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3282-73-3 (bromide), 3401-74-9 (chloride)
Record name Didodecyldimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047223
Record name Didodecyldimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13146-86-6
Record name Didodecyldimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didodecyldimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Didodecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for didodecyldimethylammonium bromide (DDAB), a cationic surfactant with wide-ranging applications in research and pharmaceutical development. This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflows.

Introduction

This compound bromide (DDAB) is a quaternary ammonium (B1175870) compound characterized by a hydrophilic dimethylammonium head group and two hydrophobic dodecyl chains. This amphipathic structure enables DDAB to self-assemble into vesicles and micelles in aqueous solutions, making it a valuable tool in drug delivery, gene therapy, and as a surfactant in the synthesis of nanomaterials.[1][2][3] Ensuring the purity of DDAB is critical for these applications, necessitating robust synthesis and purification protocols.

Synthesis of this compound Bromide

The primary method for synthesizing DDAB is through the quaternization of a tertiary amine with an alkyl halide. Two common variations of this approach are presented below.

Synthesis Route 1: From 1-Bromododecane (B92323) and Dimethylamine (B145610)

This method involves the reaction of 1-bromododecane with dimethylamine. It is important to note that this reaction yields a mixture of products, including the desired DDAB, the intermediate tertiary amine (N,N-dimethyldodecylamine), and unreacted starting material.

A mixture of a 38% aqueous solution of dimethylamine (12.5 mL, 93.8 mmol) and 1-bromododecane (11.7 g, 46.9 mmol) in 15 mL of benzene (B151609) is stirred at 20-25 °C for 20 hours.[4] Following this, a 50% aqueous solution of NaOH (1.9 g, 46.9 mmol) is added to the reaction mixture. The solvent is then removed by evaporation under vacuum. The resulting residue is dissolved in 20 mL of chloroform, and any precipitate is removed by filtration. The filtrate is then concentrated under vacuum to yield a crude mixture.[4]

Analysis of the crude product by ¹H NMR spectroscopy indicates a composition of approximately 46% N,N-didodecyl-N,N-dimethylammonium bromide, 40% N,N-dimethyldodecylamine, and 14% unreacted dodecyl bromide.[4]

Synthesis Route 2: Direct Quaternization of N,N-Dimethyldodecylamine

A more direct approach involves the reaction of N,N-dimethyldodecylamine with an alkylating agent such as 1-bromododecane. This method, known as the Menschutkin reaction, directly yields the quaternary ammonium salt.[5]

While a specific detailed protocol for the synthesis of DDAB via this route was not found in the searched literature, a general procedure for the N-alkylation of a tertiary amine with an alkyl halide can be adapted.

In a suitable solvent such as acetonitrile, N,N-dimethyldodecylamine (1.0 equivalent) is reacted with 1-bromododecane (1.0-1.2 equivalents). The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude DDAB.

Purification of this compound Bromide

Purification of the crude DDAB is essential to remove unreacted starting materials and byproducts. Recrystallization is the most common and effective method.

Experimental Protocol: Recrystallization from Ethyl Acetate (B1210297) and Diethyl Ether

For the purification of approximately 5 g of crude DDAB, the following procedure can be followed.[6]

  • Place the crude DDAB in a conical flask.

  • Incrementally add ethyl acetate (in 0.5–1 mL portions) while swirling until the DDAB just dissolves.

  • Slowly add diethyl ether dropwise with continuous swirling. This decreases the polarity of the solvent, inducing precipitation. Continue adding diethyl ether until a precipitate remains upon swirling.

  • Seal the flask to minimize evaporation and place it in a freezer for at least 4 hours to facilitate crystallization.

  • Collect the crystalline product by filtration.

  • To further enhance purity, the recrystallization process can be repeated.

  • The purified product should be dried under vacuum in the presence of a desiccant, such as phosphorus pentoxide, to remove residual solvent and moisture.[6]

Other reported solvent systems for the recrystallization of DDAB include acetone (B3395972) and a mixture of acetone and ether.[7]

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and properties of DDAB.

Reactant Molecular Formula Molecular Weight ( g/mol ) Amount (g) Amount (mmol) Equivalents
1-BromododecaneC₁₂H₂₅Br249.2311.746.91.0
Dimethylamine (38% aq. sol.)C₂H₇N45.08-93.82.0
Sodium Hydroxide (50% aq. sol.)NaOH40.001.946.91.0

Table 1: Reactant information for the synthesis of DDAB via Route 1.[4]

Product/Byproduct Percentage in Crude Mixture (%)
N,N-Didodecyldimethylammonium bromide (DDAB)46
N,N-Dimethyldodecylamine40
1-Bromododecane14

Table 2: Composition of the crude product from Synthesis Route 1 as determined by ¹H NMR.[4]

Property Value Reference
Molecular FormulaC₂₆H₅₆BrN[7]
Molecular Weight462.63 g/mol [7]
Melting Point157-162 °C[8]
¹H NMR (CDCl₃), δ (ppm)~3.3-3.4 (s, 6H, N⁺(CH ₃)₂)[1]

Table 3: Physicochemical properties and characterization data for purified DDAB.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and purification of DDAB.

Synthesis_Route_1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Bromododecane 1-Bromododecane Stir Stir at 20-25°C for 20h Bromododecane->Stir Dimethylamine Dimethylamine (aq.) Dimethylamine->Stir Benzene Benzene Benzene->Stir Add_NaOH Add NaOH (aq.) Stir->Add_NaOH Evaporate1 Evaporate solvent Add_NaOH->Evaporate1 Dissolve_CHCl3 Dissolve in Chloroform Evaporate1->Dissolve_CHCl3 Filter Filter precipitate Dissolve_CHCl3->Filter Evaporate2 Evaporate filtrate Filter->Evaporate2 Crude_DDAB Crude DDAB Mixture Evaporate2->Crude_DDAB

Caption: Workflow for the synthesis of crude DDAB via Route 1.

Purification_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation cluster_final_product Final Product Crude_DDAB Crude DDAB Add_EtOAc Add minimal hot Ethyl Acetate Crude_DDAB->Add_EtOAc Add_Ether Add Diethyl Ether dropwise Add_EtOAc->Add_Ether Cool Cool in freezer for >= 4h Add_Ether->Cool Filter Filter crystals Cool->Filter Dry Dry under vacuum Filter->Dry Pure_DDAB Purified DDAB Dry->Pure_DDAB

Caption: Workflow for the purification of DDAB by recrystallization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Didodecyldimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Didodecyldimethylammonium chloride (DDAC), a quaternary ammonium (B1175870) compound with significant applications in research and industry. This document focuses on the didodecyl (C12) derivative, CAS number 3401-74-9.

Core Physical and Chemical Properties

This compound chloride is a cationic surfactant widely recognized for its antimicrobial and surface-active properties. A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
Chemical Name N,N-Dimethyl-N,N-didodecylammonium chlorideN/A
Synonyms Dilauryldimethylammonium chloride, Quaternium-47[1][2]
CAS Number 3401-74-9[2][3][4]
Molecular Formula C₂₆H₅₆ClN[2][3][4]
Molecular Weight 418.18 g/mol [2][3][4]
Appearance White to light-colored solid or powder. Can also appear as a paste.[2][5]
Melting Point Approximately 131 °C. Some sources indicate a range of 65-69 °C.[2][6]
Boiling Point Data is inconsistent; one source suggests 77°C, which may pertain to a solution. Not definitively determined for the pure compound at standard pressure.[7][8]
Density Not consistently reported for the solid form.N/A
Solubility Soluble in water and organic solvents such as chloroform, DMSO, and methanol.[2][7][9]
Critical Micelle Concentration (CMC) Not definitively reported. Estimated to be in the low millimolar (mM) range in aqueous solution, significantly lower than single-chain surfactants with similar head groups due to the presence of two alkyl chains.[10][11]

Mechanism of Action: Disruption of Microbial Cell Membranes

The primary antimicrobial action of this compound chloride stems from its cationic amphiphilic structure, which facilitates interaction with and disruption of the negatively charged cell membranes of microorganisms.

The mechanism can be summarized in the following steps:

  • Adsorption: The positively charged quaternary ammonium headgroup of the DDAC molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface.

  • Intercalation and Penetration: The long, hydrophobic dodecyl chains penetrate and intercalate into the lipid bilayer of the cell membrane.

  • Membrane Disruption: This insertion disrupts the structural integrity of the membrane, leading to increased fluidity and permeability.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential cytoplasmic contents, such as ions, metabolites, and proteins.

  • Cell Death: The loss of cellular components and the dissipation of the proton motive force ultimately lead to bacterial cell death.

G Mechanism of Action of this compound Chloride cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_ddac DDAC Molecule cluster_cell Bacterial Cell Membrane Lipid Bilayer Cytoplasm Cytoplasmic Contents Membrane->Cytoplasm 4. Leakage DDAC Quaternary Ammonium Head (+) Two Dodecyl Tails (Hydrophobic) DDAC:head->Membrane 1. Electrostatic Adsorption DDAC:tail->Membrane 2. Intercalation Disruption 3. Membrane Disruption CellDeath 5. Cell Death Cytoplasm->CellDeath Loss of Contents

Caption: Antimicrobial mechanism of DDAC on a bacterial cell.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductometry

This protocol describes the determination of the CMC of this compound chloride in an aqueous solution using conductivity measurements. The principle lies in the change in the slope of the conductivity versus concentration plot at the point of micelle formation.

Materials and Equipment:

  • This compound chloride (high purity)

  • Deionized water (high purity, low conductivity)

  • Conductivity meter with a temperature-controlled cell

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Prepare a concentrated stock solution of DDAC (e.g., 10 mM) in deionized water by accurately weighing the compound and dissolving it in a volumetric flask.

    • Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

  • Conductivity Measurement:

    • Calibrate the conductivity meter according to the manufacturer's instructions.

    • Equilibrate the conductivity cell and the sample solutions to a constant temperature (e.g., 25 °C).

    • Starting with deionized water, measure the conductivity of each solution, proceeding from the most dilute to the most concentrated.

    • Ensure the solution is gently stirred during measurement to ensure homogeneity.

  • Data Analysis:

    • Plot the measured specific conductivity (in S/cm) as a function of the DDAC concentration (in mol/L).

    • The plot will typically show two linear regions with different slopes.

    • Perform a linear regression on the data points in both the pre-micellar and post-micellar regions.

    • The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of DDAC against a specific microorganism. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials and Equipment:

  • This compound chloride

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Micropipettes and sterile tips

  • Incubator

  • Plate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of DDAC Dilutions:

    • Prepare a stock solution of DDAC in a suitable solvent and sterilize by filtration.

    • In a 96-well plate, perform a two-fold serial dilution of the DDAC stock solution in sterile broth to achieve a range of concentrations.

  • Inoculum Preparation:

    • Grow the test microorganism in broth to the logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the DDAC dilutions with the prepared bacterial inoculum.

    • Include a positive control (broth with inoculum, no DDAC) and a negative control (broth only, no inoculum).

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37 °C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DDAC in which no visible growth (turbidity) is observed.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.

G Workflow for Minimum Inhibitory Concentration (MIC) Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare DDAC Stock Solution C Serial Dilution of DDAC in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually Inspect for Turbidity E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Caption: Experimental workflow for MIC determination.

References

Critical micelle concentration (CMC) of DDAB in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of DDAB in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of didecyldimethylammonium bromide (DDAB) in aqueous solutions. DDAB is a cationic surfactant with a double alkyl chain structure, which leads to unique aggregation behavior in water, including the formation of micelles and vesicles.[1][2] Understanding the CMC is crucial for various applications, including its use as a gene delivery vector, a disinfectant, and in the formulation of drug delivery systems.[3]

Quantitative Data on the CMC of DDAB

The CMC of DDAB in aqueous solutions is influenced by several factors, including temperature, and the presence of additives. A notable characteristic of DDAB is the observation of more than one critical concentration, often referred to as the first and second CMC, or critical vesicle concentration (CVC), reflecting a transition from monomers to micelles and then to larger aggregates like vesicles.[4]

Below is a summary of reported CMC values for DDAB under various experimental conditions.

Temperature (°C)MethodAdditive (Concentration)CMC (mM)Reference
25Surface TensionNone~0.015[2]
25Not SpecifiedNone0.008[5]
25Surface TensionNaBr (low concentration)Two breakpoints observed
25ConductanceNaBr (low concentration)One breakpoint observed
25Fluorescence (Pyrene)NaBr (low concentration)One breakpoint observed
25Not SpecifiedNoneCVC1 ≈ 0.05, CVC2 ≈ 0.21, CVC3 ≈ 0.7, CVC4 ≈ 21[4]
Not SpecifiedNot SpecifiedNone0.08[6]

Note: The tendency of DDAB to form vesicles means that a true "critical micelle concentration" might only exist over a very narrow concentration range, with vesicle formation being the predominant aggregation behavior.[2]

Experimental Protocols for CMC Determination

Several experimental techniques are employed to determine the CMC of surfactants. The choice of method depends on the specific properties of the surfactant and the desired precision. For DDAB, an ionic surfactant, conductometry and tensiometry are common and effective methods. Fluorescence spectroscopy offers high sensitivity, particularly for low CMC values.

Surface Tension Method

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because surfactant monomers adsorb at the air-water interface. Once the interface is saturated, the monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which this break in the surface tension versus concentration plot occurs.[7][8]

Detailed Protocol:

  • Solution Preparation: Prepare a stock solution of DDAB in high-purity deionized water. Create a series of dilutions from the stock solution with concentrations spanning the expected CMC. A logarithmic dilution series is recommended for comprehensive data distribution.[7]

  • Instrumentation: Use a calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure the instrument is placed on a vibration-free surface and the temperature of the sample is controlled.

  • Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically with high-purity water.

    • Measure the surface tension of each DDAB solution, starting from the most dilute to the most concentrated to minimize contamination.

    • Thoroughly clean and dry the measuring probe (ring or plate) between each measurement.

    • Allow the system to reach thermal and surface equilibrium before each reading.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the DDAB concentration (log C). The CMC is determined from the intersection of the two linear portions of the plot.[7]

Conductometry Method

Principle: This method is suitable for ionic surfactants like DDAB.[7] Below the CMC, the specific conductivity of the solution increases linearly with the concentration of the surfactant, as it exists as individual ions. Above the CMC, the added surfactant molecules form micelles. These micelles are larger and have lower mobility than the individual ions, and they also bind some of the counterions. This leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is identified as the concentration at which this change in slope occurs.[7]

Detailed Protocol:

  • Solution Preparation: Prepare a concentrated stock solution of DDAB in high-purity water with low conductivity.

  • Instrumentation: Use a calibrated conductivity meter with a conductivity cell. The measurements should be carried out in a thermostated vessel to maintain a constant temperature.[9]

  • Measurement:

    • Place a known volume of high-purity water in the thermostated vessel.

    • Make successive additions of small, known volumes of the concentrated DDAB stock solution into the water.

    • Stir the solution gently to ensure homogeneity after each addition.

    • Measure the conductivity after each addition, allowing the solution to reach thermal equilibrium.[10]

  • Data Analysis: Plot the specific conductivity (κ) as a function of the DDAB concentration. The CMC is determined from the intersection of the two linear segments of the plot.[11]

Fluorescence Spectroscopy Method

Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence spectrum is sensitive to the polarity of its microenvironment.[12][13] Below the CMC, the probe is in a polar aqueous environment. Above the CMC, the hydrophobic probe preferentially partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a change in the fluorescence properties of the probe (e.g., an increase in fluorescence intensity or a shift in the emission spectrum), which can be used to determine the CMC.[7][14]

Detailed Protocol:

  • Solution and Probe Preparation: Prepare a stock solution of DDAB and a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone) at a very low concentration to avoid affecting the micellization process.

  • Sample Preparation: Prepare a series of DDAB solutions with varying concentrations. Add a small, constant aliquot of the probe stock solution to each DDAB solution. The final concentration of the probe should be very low.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Set the excitation and emission wavelengths appropriate for the chosen probe. For pyrene, the ratio of the intensity of the first and third vibrational peaks (I1/I3) in the emission spectrum is often monitored.

    • Measure the fluorescence spectrum or intensity of each sample.

  • Data Analysis: Plot the fluorescence parameter (e.g., fluorescence intensity at a specific wavelength or the I1/I3 ratio for pyrene) as a function of the DDAB concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[15]

Visualizations

Experimental Workflow for CMC Determination

The following diagram illustrates the general workflow for determining the CMC of DDAB using common experimental techniques.

G General Workflow for CMC Determination of DDAB cluster_prep Sample Preparation cluster_methods Measurement Techniques cluster_analysis Data Analysis prep_stock Prepare DDAB Stock Solution prep_dilutions Create Dilution Series prep_stock->prep_dilutions tensiometry Surface Tensiometry prep_dilutions->tensiometry Measure Surface Tension conductometry Conductometry prep_dilutions->conductometry Measure Conductivity fluorescence Fluorescence Spectroscopy prep_dilutions->fluorescence Measure Fluorescence plot_data Plot Data (e.g., γ vs log C, κ vs C) tensiometry->plot_data conductometry->plot_data fluorescence->plot_data determine_cmc Determine CMC from Breakpoint/Inflection plot_data->determine_cmc result CMC Value determine_cmc->result

Caption: General workflow for determining the CMC of DDAB.

Aggregation Behavior of DDAB in Aqueous Solution

This diagram illustrates the concentration-dependent aggregation behavior of DDAB in an aqueous environment, transitioning from monomers to micelles and potentially to more complex structures like vesicles.

G Aggregation Behavior of DDAB in Aqueous Solution cluster_info Concentration Regimes monomer DDAB Monomers micelle Micelles monomer->micelle [DDAB] > CMC vesicle Vesicles / Bilayers micelle->vesicle Further increase in [DDAB] info1 Below CMC: Primarily monomers exist in solution. info2 Above CMC: Spontaneous formation of micelles. info3 Higher Concentrations: Potential for formation of larger aggregates like vesicles.

Caption: Concentration-dependent aggregation of DDAB in water.

References

Phase behavior and transition of DDAB in water systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Phase Behavior and Transition of Didodecyldimethylammonium Bromide (DDAB) in Water Systems

Introduction

This compound bromide (DDAB) is a synthetic, double-chain cationic surfactant of significant interest in various scientific and industrial fields, including drug delivery, gene therapy, and as a model system for biological membranes. Its amphiphilic nature drives self-assembly in aqueous solutions into a variety of supramolecular structures, such as micelles, vesicles, and lamellar phases. The transition between these phases is highly dependent on concentration and temperature, exhibiting a rich and complex phase behavior.

This technical guide provides a comprehensive overview of the phase behavior and transitions of DDAB in water. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols for characterization, and visual representations of the underlying structural and transitional relationships.

Phase Behavior and Structures

The self-assembly of DDAB in water is a stepwise process dictated by its concentration. At very low concentrations, DDAB exists as free monomers. As the concentration increases, these monomers aggregate to form various structures to minimize the unfavorable contact between their hydrophobic tails and water.

At 25°C, the typical phase sequence with increasing DDAB concentration is as follows:

  • Monomer (Mon) Phase: At very dilute concentrations, DDAB exists as individual molecules.

  • Isotropic Vesicle (Ves) Phase: Above a certain concentration, DDAB molecules self-assemble into unilamellar and multilamellar vesicles. This region is defined by critical vesicle concentrations (CVCs).[1]

  • Two-Phase (Ves + Lam) Region: With a further increase in concentration, a two-phase system emerges where vesicles coexist with a more ordered, extended lamellar (Lam) phase.[1][2]

  • Lamellar (Lam) Phase: At sufficiently high concentrations, the system becomes a single, birefringent lamellar phase, which can be either a dilute (swollen) or a concentrated (collapsed) form.[1][2]

Temperature also plays a critical role, primarily by inducing a thermotropic phase transition from a more ordered "gel" state (Lβ), where the hydrocarbon chains are mostly in an all-trans configuration, to a more disordered "liquid crystalline" state (Lα), where the chains are fluid-like.[3][4][5]

Quantitative Data Summary

The phase transitions of DDAB in aqueous systems are characterized by several key quantitative parameters. These values are crucial for understanding and manipulating DDAB-based formulations.

Critical Vesicle Concentrations (CVC)

The formation and phase separation of vesicles at 25°C are marked by several critical concentrations.

ParameterDescriptionConcentration (mM)Concentration (wt%)Reference
CVC₁ Onset of unilamellar vesicle formation.~0.05~2.3 x 10⁻³[1]
- Onset of multilamellar vesicle formation.0.21~9.5 x 10⁻³[1]
CVC₂ Onset of two-phase separation (Vesicles + Lamellar Phase).~0.7~3.1 x 10⁻²[1]
CVC₃ Transition to a single Lamellar (Lam) phase.~21~0.95[1]
Thermotropic Phase Transitions

The main phase transition for DDAB bilayers is the gel-to-liquid crystalline transition, which is analogous to the Krafft temperature (Tₘ) in dilute systems. The Krafft temperature is the minimum temperature required for micelle (or vesicle) formation.[6]

ParameterDescriptionTemperature (°C)NotesReference
Tₘ (Heating) Gel (Lβ) to Liquid Crystalline (Lα) transition.~16Highly cooperative transition.[1][3]
T (Cooling) Liquid Crystalline to Gel transition.~9.5Shows significant thermal hysteresis.[1]
Krafft Eutectic Equilibrium phase below this temperature is a crystalline dispersion (XWn + W).14.1Applies for DDAB concentrations > 3 wt%.[3][4][7]
Thermodynamic Data

The enthalpy of the gel-to-liquid crystalline transition provides insight into the energetics of the process.

ParameterObservationReference
Melting Enthalpy (ΔHₘ) Increases with increasing DDAB concentration.[1]

Visualizations of Pathways and Processes

Visual diagrams help clarify the complex relationships in the DDAB-water system.

G cluster_conc Increasing DDAB Concentration at 25°C Mon Monomer Phase (< 0.05 mM) Ves Vesicle Phase (0.05 - 0.7 mM) Mon->Ves CVC₁ VesLam Vesicle + Lamellar (0.7 - 21 mM) Ves->VesLam CVC₂ Lam Lamellar Phase (> 21 mM) VesLam->Lam CVC₃

DDAB Phase Sequence by Concentration

G cluster_temp Temperature-Dependent Phase Transition Gel Gel Phase (Lβ) Ordered Chains Liquid Liquid Crystalline (Lα) Disordered Chains Gel->Liquid Heating Tₘ ≈ 16°C Liquid->Gel Cooling T ≈ 9.5°C (Hysteresis)

Thermotropic Phase Transition of DDAB

G cluster_workflow Experimental Workflow for DDAB System Characterization cluster_methods Characterization Techniques cluster_outputs Data & Analysis Prep Sample Preparation (DDAB in Water) DSC DSC Prep->DSC SAXS SAXS Prep->SAXS Microscopy Microscopy (Optical, Cryo-TEM) Prep->Microscopy Other Other Methods (ITC, Turbidity, NMR) Prep->Other Thermo Thermodynamic Data (Tₘ, ΔHₘ) DSC->Thermo Struct Structural Information (Phase ID, d-spacing) SAXS->Struct Morph Morphology (Vesicle size, shape) Microscopy->Morph Phase Phase Boundaries (CVCs) Other->Phase Result Phase Diagram Construction & Behavioral Model Thermo->Result Struct->Result Morph->Result Phase->Result

Workflow for DDAB Characterization

Experimental Protocols

The characterization of the DDAB-water system relies on a combination of complementary techniques to probe thermodynamic, structural, and morphological properties.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperature and enthalpy of phase transitions, particularly the gel-to-liquid crystalline (Lβ-Lα) transition.[1][3][4][7]

  • Objective: To measure the heat flow associated with thermal transitions in the DDAB dispersion.

  • Methodology:

    • Sample Preparation: A known concentration of DDAB is dispersed in deionized water. A small, precise amount (typically 10-20 µL) of the dispersion is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

    • Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated for temperature and enthalpy using standards like indium.

    • Measurement: The sample and reference pans are placed in the calorimeter cell. They are then subjected to a controlled temperature program, for instance, heating from 0°C to 40°C at a constant rate (e.g., 1°C/min).[7] A subsequent cooling scan is performed at the same rate to observe hysteresis.[1]

    • Data Analysis: The heat flow is plotted against temperature. An endothermic peak on heating corresponds to the Lβ-Lα transition. The peak temperature is taken as the transition temperature (Tₘ), and the integrated area of the peak yields the transition enthalpy (ΔHₘ).[1][7]

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structure and dimensions of self-assembled aggregates on the nanometer scale.[3][4][5][7]

  • Objective: To identify the type of phase (e.g., lamellar, cubic) and measure characteristic dimensions like the lamellar repeat distance (d-spacing).

  • Methodology:

    • Sample Preparation: DDAB dispersions of varying concentrations are loaded into thin, X-ray transparent quartz capillaries.

    • Instrumentation: A SAXS instrument equipped with a high-intensity X-ray source (e.g., synchrotron) and a 2D detector is used.

    • Measurement: The sample-filled capillary is exposed to a collimated X-ray beam. The scattered X-rays are collected by the detector over a range of small angles (typically < 5°). A scattering profile of the solvent (water) is also collected for background subtraction.

    • Data Analysis: The 2D scattering pattern is radially averaged to produce a 1D plot of intensity (I) versus the scattering vector (q). For lamellar phases, the scattering profile exhibits a series of sharp Bragg peaks at positions qₙ that follow a ratio of 1:2:3... The d-spacing is calculated from the position of the first peak (q₁) using the formula: d = 2π / q₁.[5]

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of DDAB aggregates, such as vesicles, in a near-native, hydrated state.[8][9]

  • Objective: To directly observe the size, shape, and lamellarity (number of bilayers) of DDAB vesicles.

  • Methodology:

    • Sample Preparation: A small aliquot (3-4 µL) of the DDAB dispersion is applied to a TEM grid with a perforated carbon film.

    • Vitrification: The grid is blotted to create a thin liquid film, which is then rapidly plunged into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen). This process vitrifies the water, trapping the vesicles in place without crystallization.

    • Instrumentation: The vitrified grid is transferred to a TEM equipped with a cryo-holder, which maintains the sample at liquid nitrogen temperature.

    • Imaging: Images are recorded at low electron doses to minimize radiation damage, typically under-focused to enhance phase contrast.

    • Data Analysis: The resulting images are analyzed to measure the size distribution and observe the structure of the vesicles (e.g., unilamellar, multilamellar).[8]

Conclusion

The this compound bromide (DDAB) and water system exhibits a well-defined, yet complex, phase behavior governed by both surfactant concentration and temperature. The transitions from monomers to vesicles and subsequently to lamellar phases are characterized by specific critical concentrations. Furthermore, the system undergoes a significant thermotropic transition from a gel to a liquid crystalline phase, a process crucial for applications involving membrane fluidity. A multi-technique approach, combining calorimetry, scattering, and microscopy, is essential for a thorough characterization of these systems. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for professionals working to harness the properties of DDAB for advanced applications.

References

Molecular structure and self-assembly of didodecyldimethylammonium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Self-Assembly of Didodecyldimethylammonium Bromide

Introduction

This compound bromide, commonly abbreviated as DDAB, is a synthetic, double-chain cationic surfactant that has garnered significant attention across various scientific and industrial fields.[1][2] Its amphiphilic nature, characterized by a positively charged head group and two long hydrocarbon tails, drives its self-assembly into a variety of ordered structures in aqueous solutions, most notably vesicles and lamellar phases.[1][3][4] These structures serve as mimetics for biological membranes and are extensively utilized as phase-transfer catalysts, disinfectants, and, critically, as non-viral vectors in drug and gene delivery systems.[2][5][6][7][8] This guide provides a comprehensive technical overview of DDAB's molecular characteristics, its complex self-assembly behavior, and the experimental protocols used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

DDAB is a quaternary ammonium (B1175870) salt with a central nitrogen atom bonded to two methyl groups and two dodecyl (C12) alkyl chains.[9] This cationic head is balanced by a bromide counterion.[9] The dual hydrophobic tails significantly influence its packing parameter, favoring the formation of bilayer structures over the spherical micelles typically formed by single-chain surfactants.[10]

Table 1: Molecular Properties of this compound Bromide (DDAB)

Property Value References
Chemical Name didodecyl(dimethyl)azanium;bromide [9]
CAS Number 3282-73-3 [9]
Molecular Formula C₂₆H₅₆BrN [6][9]
Molecular Weight 462.63 g/mol [6][9]
Structure [CH₃(CH₂)₁₁]₂N(CH₃)₂Br
Appearance White, hygroscopic powder [9]
Melting Point 157-162 °C [6]

| Packing Parameter | ~0.620 |[10] |

Self-Assembly in Aqueous Solution

The self-assembly of DDAB in water is a concentration and temperature-dependent process that leads to a rich variety of supramolecular structures.[1] This behavior is dictated by the hydrophobic effect, which drives the dodecyl chains to minimize contact with water, and electrostatic interactions between the cationic headgroups.

Concentration-Dependent Phase Behavior

At very low concentrations, DDAB exists as individual monomers. As the concentration increases, these monomers begin to aggregate, leading to a sequence of distinct phases:

  • Micelles: The initial aggregation above a critical micelle concentration (CMC) can lead to the formation of micelles.[4] However, due to the double-chain structure, DDAB has a strong propensity to form bilayer structures.

  • Vesicles (Unilamellar and Multilamellar): The most prominent structures formed by DDAB in dilute solutions are vesicles—spherical bilayers enclosing an aqueous core. The process begins with the formation of unilamellar vesicles (ULVs) at a critical vesicle concentration (CVC).[11][12] As concentration increases, multilamellar vesicles (MLVs) or multilamellar structures (MLSs) begin to form and coexist with ULVs.[11][12][13]

  • Lamellar Phases (Lα): At higher concentrations, the system transitions into a more ordered lamellar phase, characterized by extended, parallel bilayers separated by water layers.[1][11] A study identified a phase sequence from a monomer-dominant phase to a vesicle phase, then a two-phase region of vesicles and lamellae, and finally a single lamellar phase as concentration increases.[11]

The diagram below illustrates the general self-assembly pathway of DDAB as a function of its concentration in an aqueous solution.

G A Monomers B Micelles A->B > CMC (~0.08 - 0.16 mM) C Unilamellar Vesicles (ULVs) B->C > CVC1 (~0.05 mM) D ULVs + Multilamellar Vesicles (MLVs) C->D > CVC2 (~0.7 mM) E Lamellar Phase (Lα) D->E > CVC3 (~21 mM)

Concentration-dependent self-assembly of DDAB.
Temperature-Dependent Phase Behavior

Temperature significantly affects the fluidity and ordering of the DDAB bilayers. The primary thermal event is the gel-to-liquid crystalline phase transition (Lβ to Lα).[1] Below the main transition temperature (Tm), the hydrocarbon chains are in a more ordered, "frozen" state (gel phase).[1] Above Tm, they become disordered and fluid (liquid crystalline phase). For DDAB, this transition is highly cooperative and occurs at approximately 16 °C.[1][11] A notable thermal hysteresis of about 6.5-7.0 °C is often observed between heating and cooling cycles.[11][14]

Table 2: Quantitative Data on DDAB Self-Assembly and Phase Transitions

Parameter Value Condition / Method References
Critical Micelle Conc. (CMC) 0.05 - 0.16 mM Range from literature [10]
0.08 mM Surface Tension [10]
Critical Vesicle Conc. 1 (CVC₁) ~0.05 mM Onset of unilamellar vesicles [11]
Critical Vesicle Conc. 2 (CVC₂) ~0.7 mM Onset of phase separation (Ves + Lam) [11]
Critical Vesicle Conc. 3 (CVC₃) ~21 mM Transition to single lamellar phase [11]
Gel-to-Liquid Crystalline Temp. (Tm) ~16 °C DSC [1][11]
Bilayer Thickness (d-spacing) ~37 Å SAXS (in multilamellar structures) [12][13]

| | 23 - 26 Å | Neutron Reflection / AFM |[10] |

Experimental Protocols for Characterization

A multi-technique approach is essential for a thorough characterization of DDAB's molecular structure and self-assembly.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal phase behavior of DDAB dispersions. It measures the heat flow associated with phase transitions as a function of temperature.

  • Objective: To determine the gel-to-liquid crystalline transition temperature (Tm) and the enthalpy (ΔH) of the transition.[1][11]

  • Methodology:

    • A known concentration of DDAB dispersion is prepared in deionized water or a specific buffer.

    • The sample is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

    • The sample and reference are subjected to a controlled temperature program (heating and cooling scans at a defined rate, e.g., 20°C/h).[13]

    • The difference in heat flow between the sample and reference is recorded. Endothermic peaks on heating correspond to phase transitions like the main gel-to-liquid crystalline transition.[14]

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the nanoscale structure of self-assembled systems. It provides information on the shape, size, and arrangement of aggregates like vesicles and lamellae.

  • Objective: To determine bilayer thickness, lamellar repeat distance (d-spacing), and overall aggregate structure.[12][13]

  • Methodology:

    • The DDAB dispersion is loaded into a thin-walled glass capillary tube and flame-sealed.[13]

    • A collimated beam of monochromatic X-rays (e.g., CuKα radiation with λ = 1.542 Å) is passed through the sample.[13]

    • The scattered X-rays are detected at very small angles (typically < 5°).

    • The resulting scattering pattern is analyzed. For lamellar phases, sharp Bragg peaks are observed, from which the lamellar d-spacing can be calculated using Bragg's law (d = 2π/q, where q is the scattering vector).[13]

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of surfactant aggregates in a near-native, hydrated state.

  • Objective: To directly observe the size and shape of vesicles (unilamellar vs. multilamellar) and other structures.[15][16]

  • Methodology:

    • A small drop of the DDAB dispersion is applied to a TEM grid.

    • The grid is blotted to create a thin film, which is then rapidly plunged into a cryogen (e.g., liquid ethane). This vitrifies the water, preserving the structures without crystallization damage.

    • The vitrified sample is transferred to a cryo-holder and observed in a transmission electron microscope at cryogenic temperatures.

    • Images are recorded to reveal the morphology of the self-assembled structures.[16]

Surface Tension Measurement

This technique is primarily used to determine the Critical Micelle Concentration (CMC). Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution.

  • Objective: To determine the CMC of DDAB.

  • Methodology:

    • A series of DDAB solutions with increasing concentrations are prepared.

    • The surface tension of each solution is measured using a tensiometer (e.g., via the du Noüy ring or Wilhelmy plate method).

    • Surface tension is plotted against the logarithm of the DDAB concentration.

    • The surface tension decreases linearly with log(concentration) until the CMC is reached, after which it plateaus. The concentration at the inflection point is the CMC. Some studies report two break-points for DDAB, attributed to micelle and subsequent vesicle formation.

The following diagram outlines a typical experimental workflow for characterizing DDAB self-assembly.

G cluster_prep Sample Preparation cluster_analysis Characterization cluster_results Data Output A DDAB Powder + Aqueous Buffer B Dispersion (e.g., vortexing, sonication) A->B C Thermal Analysis (DSC) B->C Characterize Dispersion D Structural Analysis (SAXS / WAXS) B->D Characterize Dispersion E Morphological Visualization (Cryo-TEM) B->E Characterize Dispersion F CMC Determination (Surface Tensiometry) B->F Characterize Dispersion G Phase Transition Temps (Tm) Enthalpy (ΔH) C->G H Bilayer Thickness (d) Aggregate Structure D->H I Vesicle Size & Lamellarity E->I J Critical Micelle Conc. (CMC) F->J

Typical experimental workflow for DDAB characterization.

Applications in Drug Development

The ability of DDAB to form stable vesicles (liposomes) makes it a valuable component in drug delivery systems.[2][5]

  • Gene Delivery: The cationic nature of DDAB vesicles allows them to electrostatically interact with and encapsulate anionic macromolecules like DNA and RNA, forming "lipoplexes." These complexes can protect the nucleic acids from degradation and facilitate their entry into cells.[7]

  • Drug Encapsulation: Both hydrophilic and hydrophobic drugs can be incorporated into DDAB vesicles. Hydrophilic drugs can be entrapped in the aqueous core, while hydrophobic drugs can be partitioned within the lipid bilayer.

  • Adjuvants: DDAB has shown promise in forming immunoadjuvants, which can enhance the immune response to vaccines.[7]

  • Nanoparticle Functionalization: DDAB can be used to coat nanoparticles, imparting a positive surface charge that can improve stability or facilitate anchoring to other structures, such as liposomes, for triggered drug release.[5][7]

Conclusion

This compound bromide is a versatile double-chain cationic surfactant with a well-defined molecular structure that leads to complex and tunable self-assembly behavior in aqueous environments. Its propensity to form robust bilayer structures, particularly vesicles and lamellar phases, is central to its functionality. A comprehensive understanding of its phase transitions, critical concentrations, and structural parameters—elucidated through a combination of techniques such as DSC, SAXS, and Cryo-TEM—is crucial for harnessing its full potential in advanced applications, especially in the design and optimization of sophisticated drug and gene delivery systems.

References

In-Depth Technical Guide: Biological Activity and Cytotoxicity of Didodecyldimethylammonium Bromide (DDAB) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didodecyldimethylammonium bromide (DDAB), a cationic lipid, is a versatile component in the formulation of nanoparticles with a wide range of biological activities. These nanoparticles are extensively investigated for their potential in drug and gene delivery, as well as for their intrinsic antimicrobial properties. However, the inherent cytotoxicity of DDAB necessitates a thorough understanding of its mechanisms of action to ensure safe and effective therapeutic applications. This technical guide provides a comprehensive overview of the biological activity and cytotoxicity of DDAB nanoparticles, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Biological Activities of DDAB Nanoparticles

DDAB-based nanoparticles exhibit several beneficial biological activities, primarily stemming from their cationic nature, which facilitates interaction with negatively charged biological molecules and cell membranes.

  • Gene and Drug Delivery: The positive surface charge of DDAB nanoparticles allows for efficient complexation with anionic molecules such as plasmid DNA and siRNA, making them effective non-viral vectors for gene delivery.[1] They are also utilized to encapsulate and deliver various therapeutic agents.

  • Antimicrobial Properties: DDAB nanoparticles have demonstrated potent antimicrobial activity against a range of bacteria and fungi.[2] This is attributed to the disruption of microbial cell membranes by the cationic DDAB molecules.

Cytotoxicity Profile of DDAB Nanoparticles

While beneficial, the cationic nature of DDAB also contributes to its cytotoxicity, a critical consideration in its therapeutic application. The cytotoxicity is influenced by nanoparticle composition, size, surface charge (zeta potential), and the specific cell type.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The following table summarizes the IC50 values of DDAB-based solid lipid nanoparticles (SLNs) in various human cell lines after 48 hours of exposure.

Cell LineCell TypeIC50 (µg/mL)
Caco-2Colon adenocarcinoma485.45 ± 45.11
HepG2Liver hepatocellular carcinoma358.14 ± 29.87
MCF-7Breast adenocarcinoma869.88 ± 62.45
SV-80Normal fibroblasts284.06 ± 17.01
Y-79Retinoblastoma389.01 ± 33.14

Data sourced from a study on DDAB-based Solid Lipid Nanoparticles (SLNs).

Physicochemical Properties and Their Impact on Cytotoxicity

The physicochemical properties of DDAB nanoparticles play a crucial role in their interaction with cells and subsequent cytotoxic effects.

PropertyTypical Range/ValueInfluence on Cytotoxicity
Particle Size 100 - 300 nmSmaller nanoparticles can exhibit higher cytotoxicity due to increased cellular uptake.
Zeta Potential +20 to +60 mVA higher positive zeta potential generally correlates with increased cytotoxicity due to stronger electrostatic interactions with the negatively charged cell membrane.
Surface Coating e.g., PEGylationSurface modifications like PEGylation can shield the positive charge, reducing cytotoxicity and increasing biocompatibility.

Mechanisms of DDAB Nanoparticle-Induced Cytotoxicity

DDAB nanoparticles primarily induce cytotoxicity through the induction of apoptosis, the generation of oxidative stress, and the triggering of inflammatory responses.

Apoptosis Induction

DDAB nanoparticles are potent inducers of apoptosis, or programmed cell death. A key mechanism involves the activation of the extrinsic apoptosis pathway mediated by caspase-8. In a study on human leukemia HL-60 cells, treatment with DDAB nanoparticles resulted in 99.6% of cells showing DNA fragmentation, a hallmark of apoptosis.[2][3] This process was found to be dependent on the activation of caspase-8.[2][3]

G DDAB_NP DDAB Nanoparticle Cell_Membrane Cell Membrane Interaction DDAB_NP->Cell_Membrane Pore_Formation Pore Formation Cell_Membrane->Pore_Formation Death_Receptor Death Receptor (e.g., Fas, TNFR1) Cell_Membrane->Death_Receptor Apoptosis Apoptosis Pore_Formation->Apoptosis FADD FADD Death_Receptor->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 BID BID Caspase8->BID Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBID tBID BID->tBID Mitochondrion Mitochondrion tBID->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Cytochrome_c->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Caspase3->Apoptosis G DDAB_NP DDAB Nanoparticle Mitochondria Mitochondrial Dysfunction DDAB_NP->Mitochondria ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Damage Protein Damage ROS->Protein_Damage DNA_Damage DNA Damage ROS->DNA_Damage Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Pathway Mitochondrial Apoptosis Pathway Bax->Mito_Pathway Bcl2->Mito_Pathway Mito_Pathway->Apoptosis

References

The Potent Bactericidal Action of Didodecyldimethylammonium Chloride (DDAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didodecyldimethylammonium chloride (DDAC) is a fourth-generation quaternary ammonium (B1175870) compound (QAC) with broad-spectrum antimicrobial activity against a wide range of bacteria. Its efficacy stems from a well-defined mechanism of action primarily targeting the bacterial cell membrane, leading to rapid cell death. This technical guide provides an in-depth analysis of the antimicrobial properties of DDAC against bacteria, including quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of antimicrobial research and development.

Mechanism of Action

DDAC's primary mode of action is the disruption of the bacterial cell's cytoplasmic membrane, a mechanism common to cationic surfactants.[1][2] As a cationic molecule, the positively charged nitrogen atom in DDAC is electrostatically attracted to the negatively charged components of the bacterial cell surface.[2] This initial interaction facilitates the insertion of its two long hydrophobic decyl chains into the lipid bilayer of the cell membrane.[1][2]

This intercalation disrupts the structural integrity and fluidity of the membrane, leading to several detrimental effects:

  • Increased Membrane Permeability: The presence of DDAC molecules within the lipid bilayer creates pores and destabilizes the membrane, significantly increasing its permeability.[1][3]

  • Leakage of Intracellular Components: This loss of integrity results in the leakage of essential intracellular components, such as potassium ions, nucleotides, proteins, and β-galactosidase.[3][4] The leakage of these macromolecules has been observed at DDAC concentrations around 3-4 mg/L in Escherichia coli.[3][4]

  • Disruption of Cellular Processes: The compromised membrane integrity disrupts vital cellular processes that rely on a stable membrane potential, such as ATP synthesis and solute transport.

  • Cell Death: The culmination of these events leads to the cessation of metabolic activity and ultimately, cell death.[1][4]

At higher concentrations (above 50 mg/L), DDAC has been observed to cause the formation of blebs or protrusions on the cell surface of E. coli.[3][4] However, the primary bactericidal action is attributed to the leakage of intracellular contents, which occurs at much lower concentrations.[4]

DDAC_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_disruption Membrane Disruption Cell_Membrane Cell Membrane (Negatively Charged) Cytoplasm Cytoplasm (Ions, Proteins, Nucleic Acids) Intercalation Intercalation of Hydrophobic Tails Cell_Membrane->Intercalation Disruption DDAC DDAC Molecule (Positively Charged) DDAC->Cell_Membrane Electrostatic Attraction Permeabilization Increased Membrane Permeability Intercalation->Permeabilization Leakage Leakage of Intracellular Components Permeabilization->Leakage Cell_Death Cell Death Leakage->Cell_Death Leads to

Caption: Mechanism of action of DDAC against bacterial cells.

Quantitative Antimicrobial Data

The antimicrobial efficacy of DDAC is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6]

The following tables summarize the reported MIC and MBC values of DDAC against various Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of DDAC against Bacteria

Bacterial SpeciesGram StainMIC (mg/L)Reference(s)
Escherichia coliNegative1.3 - 4[3][4][7]
Pseudomonas aeruginosaNegative>1000 (resistant strains)[8]
Salmonella spp.Negative4 - 8[7]
Staphylococcus aureusPositive0.4 - 1.8[9]
Bacillus cereusPositive2[10]
Enterococcus faecalisPositive0.5 - 4[2]
Enterococcus faeciumPositive0.5 - 4[2]

Table 2: Minimum Bactericidal Concentration (MBC) of DDAC against Bacteria

Bacterial SpeciesGram StainMBC (mg/L)Reference(s)
Escherichia coliNegative4[10]
Bacillus cereusPositive4[10]
Enterococcus faecalisPositive0.5 - 4[2]
Enterococcus faeciumPositive0.5 - 4[2]
Salmonella spp.Negative30[7]

Note: MIC and MBC values can vary depending on the specific strain, inoculum size, growth medium, and experimental conditions.

Experimental Protocols

The following are detailed methodologies for determining the MIC and MBC of DDAC.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Materials:

  • This compound chloride (DDAC) stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in the logarithmic growth phase

  • Sterile pipette and tips

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of DDAC Dilutions: a. Prepare a series of twofold serial dilutions of the DDAC stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected to bracket the expected MIC.

  • Inoculum Preparation: a. Grow the test bacterium in the appropriate broth overnight at the optimal temperature. b. Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the DDAC dilutions. This will bring the final volume in each well to 200 µL and halve the DDAC concentration. b. Include a positive control well containing only the growth medium and the bacterial inoculum (no DDAC). c. Include a negative control well containing only the sterile growth medium (no bacteria).

  • Incubation: a. Cover the microtiter plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DDAC at which there is no visible growth (i.e., the well is clear).

MIC_Workflow A Prepare Serial Dilutions of DDAC in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (18-24h at 37°C) C->D E Visually Assess for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Experimental workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.[6][13]

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette and tips

  • Sterile spreader or inoculating loop

  • Incubator

Procedure:

  • Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells corresponding to the MIC and at least two to three higher concentrations of DDAC that showed no visible growth.

  • Plating: a. Take a 10 µL aliquot from each selected well and plate it onto a fresh agar plate. b. Spread the aliquot evenly over the surface of the agar.

  • Incubation: a. Incubate the agar plates at the optimal temperature for the test organism for 18-24 hours.

  • Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of DDAC that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

MBC_Workflow A Perform MIC Assay B Select Wells from MIC Plate (MIC and higher concentrations with no growth) A->B C Plate Aliquots from Selected Wells onto Fresh Agar Plates B->C D Incubate Agar Plates (18-24h at 37°C) C->D E Count Colonies on Plates D->E F Determine MBC: Lowest Concentration with ≥99.9% Kill E->F

Caption: Experimental workflow for MBC determination.

Signaling Pathways and Enzyme Inhibition

Current research indicates that the primary antimicrobial action of DDAC is not mediated through the specific inhibition of signaling pathways or enzymatic systems within the bacteria.[14] Its broad-spectrum efficacy is attributed to the direct physical disruption of the cell membrane, a mechanism that is less susceptible to the development of resistance compared to antibiotics that target specific enzymes or proteins.[1][2] While the downstream effects of membrane disruption will inevitably impact various cellular signaling and metabolic pathways, DDAC's initial and lethal action is the catastrophic loss of membrane integrity. There is no substantial evidence to suggest that DDAC directly targets or inhibits specific bacterial enzymes or two-component signal transduction systems.[15][16]

Conclusion

This compound chloride is a potent bactericidal agent with a well-established mechanism of action centered on the disruption of the bacterial cell membrane. Its broad-spectrum activity and rapid killing make it an effective disinfectant. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to evaluate and utilize DDAC in their antimicrobial research and applications. Further research could focus on potential synergistic effects with other antimicrobial agents and a deeper understanding of the development of bacterial resistance to QACs.

References

Interaction of DDAB with biological membranes and proteins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of Didodecyldimethylammonium Bromide (DDAB) with Biological Membranes and Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted interactions between the cationic surfactant this compound bromide (DDAB) and biological membranes and proteins. DDAB is a synthetic amphiphile with a positively charged headgroup and two long hydrophobic tails, a structure that drives its significant effects on biological systems.[1] It is widely utilized in the formulation of liposomes for drug and gene delivery, and its potent antimicrobial and cytotoxic properties are of significant interest in various research and therapeutic contexts.[1][][3][4] This document details the physicochemical basis of DDAB's interactions, its impact on membrane structure and function, its influence on protein integrity, and the cellular signaling pathways it modulates.

Interaction with Biological Membranes

The interaction of DDAB with biological membranes is primarily governed by electrostatic and hydrophobic forces. The positively charged quaternary ammonium (B1175870) headgroup of DDAB interacts favorably with the negatively charged components of cell membranes, such as phosphatidylserine (B164497) and other anionic lipids.[1] This initial electrostatic attraction is followed by the insertion of its hydrophobic tails into the lipid bilayer, leading to significant alterations in membrane properties.

Effects on Membrane Structure and Fluidity

DDAB's incorporation into lipid bilayers can induce changes in membrane fluidity, phase behavior, and overall structural integrity. The extent of these changes is dependent on the concentration of DDAB and the composition of the membrane.

  • Membrane Fluidity: The insertion of DDAB molecules can either increase or decrease membrane fluidity depending on the initial state of the membrane. In gel-phase membranes, DDAB can act as a plasticizer, increasing dynamics. Conversely, in the fluid phase, it can act as a stiffening agent, restricting lipid motion.[1]

  • Phase Transitions: DDAB vesicles exhibit distinct phase transitions, primarily the main transition from a gel-like state to a liquid-crystalline (fluid) state.[5] Differential Scanning Calorimetry (DSC) is a key technique used to study these transitions. The gel to liquid-crystalline phase transition temperature (Tm) for pure DDAB vesicles is approximately 16°C.[5] The presence of other lipids, such as dioctadecyldimethylammonium bromide (DODAB), can influence this transition temperature.[5]

  • Membrane Fusion: DDAB-containing liposomes are known to fuse with cell membranes, a crucial mechanism for their use in drug and nucleic acid delivery.[] This fusion process is thought to be initiated by the dehydration of the lipid headgroups, which reduces the repulsive forces between the liposome (B1194612) and the cell membrane, allowing for their merger.[6]

Quantitative Data on DDAB-Membrane Interactions

The following table summarizes key quantitative data related to the interaction of DDAB with model membranes.

ParameterValueExperimental ConditionReference
Gel-to-Liquid Crystalline Phase Transition Temperature (Tm)~16 °CAqueous dispersion of neat DDAB[5]
EC50 for Cytotoxicity in A-172 (human glioblastoma) cells15 µM (9.46 µg/mL)Nanoparticle formulation[7]
EC50 for Cytotoxicity in Caco-2 cells11.4 ± 1.14 µMNanoparticle formulation[7]
EC50 for Cytotoxicity in HepG2 cells13.4 ± 0.80 µMNanoparticle formulation[7]
EC50 for Cytotoxicity in MCF-7 cells9.63 ± 4.11 µMNanoparticle formulation[7]

Interaction with Proteins

DDAB's amphiphilic nature also drives its interaction with proteins, often leading to denaturation and loss of function. This has implications for its cytotoxic effects and its use in various biochemical applications.

Protein Denaturation

Denaturation involves the disruption of the secondary, tertiary, and quaternary structures of a protein, while the primary sequence of amino acids remains intact.[8][9] DDAB can induce denaturation through the hydrophobic interaction of its alkyl chains with the nonpolar regions of the protein, and the electrostatic interaction of its cationic headgroup with negatively charged amino acid residues. This can lead to the unfolding of the protein and subsequent aggregation and loss of solubility.[8]

The interaction of surfactants with proteins can be complex, and the denaturation process may not always follow a simple two-state mechanism.[10] Studies with similar cationic surfactants like dodecyl trimethylammonium bromide (DTAB) on bovine serum albumin (BSA) suggest a multistate transition model for unfolding.[10]

Cellular Signaling Pathways Modulated by DDAB

The interaction of DDAB with the cell membrane can trigger intracellular signaling cascades, most notably leading to apoptosis, or programmed cell death.

Induction of Apoptosis

DDAB has been shown to be a potent inducer of apoptosis in various tumor cell lines.[7][11] The proposed mechanism involves the formation of pores in the cell membrane, which leads to the activation of extrinsic and intrinsic apoptotic pathways.[7][11]

A key event in DDAB-induced apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, DDAB treatment has been shown to lead to the activation of caspase-8 and the downstream effector caspase-3.[7][11] The activation of caspase-8 suggests the involvement of the death receptor pathway.[7] Inhibition of caspase-8 has been shown to prevent DDAB-induced caspase-3 activation and subsequent apoptosis.[7][11]

DDAB_Apoptosis_Pathway DDAB DDAB Membrane Cell Membrane DDAB->Membrane Interaction Pore Pore Formation Membrane->Pore Disruption Casp8_p Pro-caspase-8 Pore->Casp8_p Triggers Casp8_a Activated Caspase-8 Casp8_p->Casp8_a Activation Casp3_p Pro-caspase-3 Casp8_a->Casp3_p Cleavage Casp3_a Activated Caspase-3 Casp3_p->Casp3_a Activation Apoptosis Apoptosis Casp3_a->Apoptosis Execution

Caption: Signaling pathway for DDAB-induced apoptosis.

Experimental Protocols

A variety of experimental techniques are employed to study the interaction of DDAB with membranes and proteins.

Preparation of DDAB Liposomes

A common method for preparing DDAB liposomes is the thin-film hydration technique followed by sonication or extrusion.

  • Lipid Film Formation: Dissolve DDAB and any other lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be sonicated using a probe or bath sonicator, or extruded through polycarbonate membranes with a specific pore size.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures.[5][12][13][14][15]

  • Sample Preparation: Prepare a suspension of DDAB liposomes at a known concentration in a suitable buffer.

  • Loading: Accurately load a specific volume of the liposome suspension into a DSC sample pan. An equal volume of buffer is loaded into a reference pan.

  • Thermal Scan: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a starting temperature below the expected transition.

  • Data Acquisition: Heat the sample and reference pans at a constant rate over a defined temperature range that encompasses the phase transition. Record the differential heat flow between the sample and reference.

  • Data Analysis: The phase transition temperature (Tm) is determined as the peak of the endothermic transition in the thermogram.

DSC_Workflow Start Start Prep Prepare DDAB Liposome Suspension and Buffer Start->Prep Load Load Sample and Reference into DSC Pans Prep->Load Equil Equilibrate at Starting Temperature Load->Equil Scan Perform Thermal Scan (Heating/Cooling) Equil->Scan Record Record Differential Heat Flow Scan->Record Analyze Analyze Thermogram to Determine Tm Record->Analyze End End Analyze->End

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Fluorescence Spectroscopy

Fluorescence spectroscopy, using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan, is a sensitive technique to monitor changes in membrane fluidity.[16]

  • Probe Incorporation: Incubate the DDAB liposome suspension with the fluorescent probe to allow for its incorporation into the lipid bilayer.

  • Fluorescence Measurement: Place the sample in a fluorometer. Excite the sample at the appropriate wavelength for the chosen probe.

  • Anisotropy/Emission Spectra: Measure the fluorescence emission intensity at parallel and perpendicular polarizations to calculate fluorescence anisotropy (for DPH), or record the emission spectrum (for Laurdan).

  • Data Interpretation: Changes in fluorescence anisotropy or the Laurdan General Polarization (GP) value reflect changes in the rotational mobility of the probe, which is related to membrane fluidity.

Cell Viability and Apoptosis Assays

To assess the cytotoxic effects of DDAB and its ability to induce apoptosis, various cell-based assays can be performed.

  • Cell Culture: Culture the desired cell line (e.g., HL-60) under standard conditions.

  • Treatment: Treat the cells with varying concentrations of DDAB for a specific duration.

  • Cell Viability (MTT Assay):

    • Add MTT reagent to the cells and incubate.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Apoptosis Detection (Flow Cytometry with Annexin V/Propidium Iodide):

    • Harvest the treated cells and stain with fluorescently labeled Annexin V (detects early apoptosis) and Propidium Iodide (detects late apoptosis/necrosis).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

  • Caspase Activity Assay:

    • Lyse the treated cells and incubate the lysate with a fluorogenic caspase substrate.

    • Measure the fluorescence intensity, which is proportional to the caspase activity.

Logical_Relationship_DDAB_Effects DDAB DDAB Membrane Biological Membrane DDAB->Membrane Protein Protein DDAB->Protein MembraneEffects Membrane Perturbation (Fluidity, Fusion, Pore Formation) Membrane->MembraneEffects ProteinEffects Protein Denaturation Protein->ProteinEffects CellularResponse Cellular Response MembraneEffects->CellularResponse ProteinEffects->CellularResponse Apoptosis Apoptosis CellularResponse->Apoptosis DrugDelivery Drug/Gene Delivery CellularResponse->DrugDelivery

Caption: Logical relationship of DDAB's interactions and their consequences.

Conclusion

This compound bromide is a versatile cationic surfactant with profound effects on biological membranes and proteins. Its ability to interact with and disrupt lipid bilayers forms the basis of its utility in drug delivery systems and its potent bioactivity. Understanding the quantitative aspects of these interactions, the specific cellular pathways that are triggered, and the experimental methodologies to study these phenomena is crucial for the rational design of DDAB-based technologies in drug development and biomedical research. This guide provides a foundational understanding for researchers and scientists working in these fields.

References

An In-depth Technical Guide to the Solubility of Didodecyldimethylammonium Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of didodecyldimethylammonium bromide (DDAB), a double-chain cationic surfactant, in various organic solvents. DDAB is a versatile compound used in numerous applications, including as a phase-transfer catalyst, a component in the synthesis of nanomaterials, and in the formation of vesicles and liposomes for drug delivery systems.[1][2] A thorough understanding of its solubility is critical for optimizing its function in these diverse applications.

Physicochemical Properties of DDAB

This compound bromide is a quaternary ammonium (B1175870) salt with the chemical formula C₂₆H₅₆BrN.[3] Its structure, featuring a positively charged hydrophilic head group and two long hydrophobic dodecyl chains, makes it an amphiphilic molecule. This amphiphilicity governs its solubility and self-assembly behavior in different media.

Key Properties:

  • Molecular Weight: 462.63 g/mol [3]

  • Appearance: White to off-white crystalline powder[1]

  • Melting Point: 157-162 °C[3]

  • Hygroscopicity: DDAB is hygroscopic and should be stored in a sealed container away from moisture.[1][3]

Solubility of DDAB in Organic Solvents

The solubility of DDAB is primarily dictated by the principle of "like dissolves like." The ionic head group favors interactions with polar solvents, while the long alkyl tails prefer nonpolar environments.

Table 1: Quantitative Solubility of DDAB in an Organic Solvent

SolventTemperatureSolubilityAppearanceReference(s)
Ethanol (B145695)Room Temperature~ 0.1 g/mLClear, colorless[1][2]

Note: "Room Temperature" is not explicitly defined in the source but is assumed to be within the standard laboratory range (20-25°C).

Qualitative observations indicate that DDAB has limited solubility in non-polar solvents. The strong electrostatic interactions of the ionic head group are not favorably accommodated by solvents with low dielectric constants. In contrast, it is soluble in both hot and cold water.[1][3]

Factors Influencing DDAB Solubility

The solubility of surfactants like DDAB is a complex interplay of several factors. Understanding these can help in the selection of appropriate solvent systems for specific applications. The logical relationship between these factors and the resulting solubility is illustrated in the diagram below.

G cluster_factors Influencing Factors cluster_solvent Solvent Properties cluster_structure DDAB Structure Solvent_Properties Solvent Properties Polarity Polarity H_Bonding Hydrogen Bonding Capability Dielectric Dielectric Constant Temperature Temperature Solubility DDAB Solubility Temperature->Solubility DDAB_Structure DDAB Structure Ionic_Head Ionic Head Group Hydrophobic_Tails Dual Hydrophobic Tails Polarity->Solubility H_Bonding->Solubility Dielectric->Solubility Ionic_Head->Solubility Hydrophobic_Tails->Solubility

Caption: Factors influencing the solubility of DDAB.

  • Solvent Polarity: Polar solvents, like ethanol, can effectively solvate the charged head group of DDAB, leading to higher solubility.

  • Temperature: For many surfactants, solubility increases with temperature up to a certain point known as the Krafft point, above which solubility increases sharply due to micelle formation.[4]

  • Amphiphilic Structure: The balance between the hydrophilic head and the two long hydrophobic tails dictates the overall solubility in a given solvent.

Experimental Protocols for Solubility Determination

The determination of surfactant solubility is a fundamental experimental procedure. A generalized protocol based on the equilibrium saturation method, which is widely applicable for surfactants like DDAB, is detailed below.[4]

Protocol: Isothermal Equilibrium Saturation Method

This method involves saturating a solvent with the solute (DDAB) at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

1. Materials and Equipment:

  • This compound bromide (DDAB) powder

  • Selected organic solvent

  • Thermostatically controlled water bath or incubator/shaker

  • Glass vials or flasks with secure closures

  • Centrifuge

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • A suitable analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC, or conductivity meter)

2. Procedure:

  • Preparation: Add an excess amount of DDAB powder to a known volume of the organic solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed container in a constant temperature bath or shaker. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle at the same constant temperature. This allows the undissolved solid DDAB to precipitate. To achieve a clear separation, centrifuge the sample at a controlled temperature.[4]

  • Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution). It is critical to avoid disturbing the solid residue. Filtration using a syringe filter compatible with the solvent may also be used.

  • Concentration Analysis: Determine the concentration of DDAB in the supernatant using a pre-calibrated analytical method.

    • Conductivity: For solvents where DDAB dissociates, measuring the conductivity of the saturated solution and comparing it to a calibration curve can determine concentration.

    • Spectrophotometry: If DDAB or a complex of it absorbs light, UV-Vis spectrophotometry can be used.[5]

    • Gravimetric Analysis: A known volume of the supernatant can be evaporated to dryness, and the mass of the remaining DDAB can be measured.

  • Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.[4]

The general workflow for this experimental protocol is visualized below.

G start Start prep 1. Preparation Add excess DDAB to solvent start->prep equil 2. Equilibration Agitate at constant T (24-48h) prep->equil separate 3. Phase Separation Centrifuge or settle at constant T equil->separate extract 4. Sample Extraction Withdraw clear supernatant separate->extract analyze 5. Concentration Analysis (e.g., Gravimetric, HPLC, Conductivity) extract->analyze end End (Solubility Data) analyze->end

Caption: Workflow for determining DDAB solubility.

Conclusion

While quantitative solubility data for DDAB in a broad spectrum of organic solvents remains sparse in the literature, its significant solubility in polar solvents like ethanol is well-documented. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the solubility of DDAB in specific solvent systems relevant to their work. A deeper understanding of these solubility characteristics is essential for the effective formulation and application of DDAB in advanced materials and pharmaceutical sciences.

References

An In-depth Technical Guide to DDAB Vesicle Formation and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of didodecyldimethylammonium bromide (DDAB) vesicles, covering their formation, key characteristics, and the experimental protocols essential for their preparation and analysis. DDAB vesicles are synthetic cationic liposomes that have garnered significant interest in drug delivery and gene therapy due to their ability to encapsulate and transport therapeutic molecules.

Core Concepts of DDAB Vesicle Formation

DDAB is a double-chained cationic surfactant. Its amphiphilic nature, characterized by a hydrophilic dimethylammonium head group and two hydrophobic dodecyl tails, drives its self-assembly in aqueous solutions. The critical packing parameter (CPP) of DDAB is close to unity, which favors the formation of bilayer structures rather than micelles. In dilute aqueous solutions, these bilayers close upon themselves to form vesicular structures, minimizing the exposure of the hydrophobic tails to water.

The formation of DDAB vesicles can be either spontaneous or induced through mechanical or chemical means. Spontaneous vesiculation occurs when DDAB is dispersed in water, leading to the formation of thermodynamically stable vesicles.[1] However, these initial dispersions often consist of large, multilamellar vesicles (MLVs) with a high degree of polydispersity.[2][3] To achieve smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution, which are often preferred for drug delivery applications, energy input through methods like sonication or extrusion is typically required.

Physicochemical Characteristics of DDAB Vesicles

The therapeutic efficacy and safety of DDAB vesicles as delivery systems are intrinsically linked to their physicochemical properties. Key parameters include vesicle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential.

Vesicle CompositionPreparation MethodAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
DDABNot specified308 - 369.50.156 - 0.419-10.70 to -7.60[4]
DDAB/LecithinSpontaneous formation150 - 300Not specified+40[5]
DDABProgressive addition of CMCVaries with CMC concentrationVaries with CMC concentrationVaries with CMC concentration[6]
DPPC:Cholesterol:DDAB (80:11:9 mole%)Extrusion124 ± 5Not specifiedPositive[1]
SDS-DDABNot specifiedVaries (prior to and after filtration)Not specifiedNot specified[7]
Nanovesicles with Span 60, CTAB, CholesterolThin Film Hydration & Ethanol Injection30 - 80Not specified+30 to +50[8]
Liposomes with Cyclosporin ASupercritical Fluid of CO2 (SCF-CO2)150 - 200< 0.25Not specified[9]
Liposomes with Cyclosporin AConventional Bangham method200 - 250~ 0.25Not specified[9]

Table 1: Summary of Quantitative Data for DDAB and other Vesicular Systems. Note that characteristics can vary significantly based on the specific formulation and preparation method.

A PDI value of 0.3 and below is generally considered acceptable for lipid-based nanoparticle formulations, indicating a homogenous population.[10] The zeta potential is a measure of the surface charge of the vesicles and is a critical factor for their stability in suspension and their interaction with biological membranes. The positive zeta potential of DDAB vesicles facilitates their interaction with negatively charged cell membranes, which is advantageous for cellular uptake.

Experimental Protocols

This section details the methodologies for the preparation and characterization of DDAB vesicles.

Vesicle Preparation

3.1.1. Thin-Film Hydration Method

This is a common and straightforward method for preparing liposomes.[11]

  • Lipid Dissolution: Dissolve DDAB and any other lipid components (e.g., cholesterol, phospholipids) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1 v/v), in a round-bottom flask.[12][13]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This process leaves a thin, dry lipid film on the inner surface of the flask.[11][14]

  • Vacuum Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 1-2 hours.[14]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask. The temperature of the hydrating buffer should be above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipids.[11] This initial hydration typically results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to sonication or extrusion as described below.

3.1.2. Sonication Method

Sonication utilizes sound energy to disrupt larger vesicles into smaller ones.[15][16]

  • Initial Suspension: Prepare a suspension of MLVs using the thin-film hydration method or by directly dispersing DDAB in an aqueous buffer.

  • Sonication: Immerse the tip of a probe sonicator into the vesicle suspension. The vessel containing the suspension should be kept in an ice bath to prevent overheating, which can lead to lipid degradation.[16]

  • Pulsed Sonication: Apply ultrasonic energy in pulses (e.g., 4 seconds on, 2 seconds off) for a total duration determined by the desired vesicle size.[16] The endpoint is often indicated by a change in the appearance of the suspension from milky to translucent.[15]

  • Post-Sonication Treatment: After sonication, the sample may be centrifuged at a low speed to remove any undispersed lipid or titanium particles shed from the sonicator probe.

Vesicle Characterization

3.2.1. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[17][18]

  • Sample Preparation: Dilute the DDAB vesicle suspension with the same buffer used for hydration to an appropriate concentration (typically 0.1-1 mg/mL).[19] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or dust particles.[20]

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.[8] Set the measurement parameters, including the solvent viscosity and refractive index, and the experimental temperature.

  • Measurement: Transfer the filtered sample to a clean cuvette and place it in the instrument's sample holder. Allow the sample to thermally equilibrate for 10-15 minutes.[8] Perform multiple measurements (at least three) to ensure reproducibility.

  • Data Analysis: The instrument's software will use an autocorrelation function of the scattered light intensity fluctuations to calculate the particle size distribution by intensity, volume, or number. The PDI is also provided, indicating the breadth of the size distribution.

3.2.2. Zeta Potential Measurement

Zeta potential is determined by measuring the electrophoretic mobility of the vesicles in an applied electric field.[21][22]

  • Sample Preparation: Dilute the vesicle suspension in the appropriate buffer. For aqueous measurements, a buffer with a low ionic strength (e.g., 10 mM NaCl) is often used to ensure sufficient particle mobility.

  • Instrument and Cell Setup: Use a dedicated zeta potential cell (e.g., a disposable capillary cell). Rinse the cell thoroughly with the buffer before introducing the sample.

  • Measurement: Inject the diluted sample into the cell, ensuring no air bubbles are trapped between the electrodes. Place the cell in the instrument and allow it to equilibrate to the set temperature.

  • Data Acquisition: Apply the electric field and measure the velocity of the particles using Laser Doppler Velocimetry. The instrument's software then calculates the electrophoretic mobility and converts it to the zeta potential using the Henry equation.

3.2.3. Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of vesicles in their native, hydrated state.[23][24]

  • Grid Preparation: Place a small droplet (3-5 µL) of the vesicle suspension onto a TEM grid with a perforated carbon film.

  • Blotting: Blot away the excess liquid with filter paper to create a thin film of the suspension across the grid holes.

  • Vitrification: Rapidly plunge the grid into a cryogen, such as liquid ethane (B1197151) cooled by liquid nitrogen. This freezes the water so rapidly that it forms vitreous (non-crystalline) ice, preserving the vesicle structure.[25]

  • Imaging: Transfer the vitrified grid to a cryo-electron microscope under cryogenic conditions. Acquire images at a low electron dose to minimize radiation damage to the sample.

Drug Loading and Encapsulation Efficiency

3.3.1. Drug Loading Methods

The method of drug loading depends on the physicochemical properties of the drug.

  • Passive Loading: For hydrophilic drugs, the drug is dissolved in the aqueous buffer used for the hydration of the lipid film. During vesicle formation, the drug is entrapped in the aqueous core. For lipophilic drugs, the drug is co-dissolved with the lipids in the organic solvent before the formation of the lipid film.[26]

  • Active Loading: This method is used for ionizable drugs and involves creating a transmembrane gradient (e.g., pH or ion gradient) that drives the drug into the vesicle interior.[27]

3.3.2. Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the vesicles.

  • Separation of Free Drug: Separate the unencapsulated drug from the vesicle-encapsulated drug. Common methods include:

    • Dialysis: Place the vesicle formulation in a dialysis bag with a specific molecular weight cutoff and dialyze against a large volume of buffer.[28]

    • Centrifugation/Ultracentrifugation: Pellet the vesicles by centrifugation, leaving the unencapsulated drug in the supernatant.[29]

    • Size Exclusion Chromatography: Pass the formulation through a gel filtration column to separate the larger vesicles from the smaller, free drug molecules.

  • Quantification of Entrapped Drug:

    • Lyse the vesicles using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.[28]

    • Quantify the amount of drug in the lysed vesicle fraction using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation of Encapsulation Efficiency: The EE is calculated using the following formula: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100[28][29]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental workflows in DDAB vesicle research.

vesicle_formation cluster_prep Preparation cluster_process Processing cluster_result Result ddab DDAB Powder dispersion Dispersion ddab->dispersion buffer Aqueous Buffer buffer->dispersion mlv Multilamellar Vesicles (MLVs) dispersion->mlv Spontaneous Formation sonication Sonication/Extrusion suv Small Unilamellar Vesicles (SUVs) sonication->suv Size Reduction mlv->sonication experimental_workflow prep Vesicle Preparation (Thin-Film Hydration) char Characterization prep->char drug_load Drug Loading prep->drug_load size_pdi Size & PDI (DLS) char->size_pdi zeta Zeta Potential char->zeta morph Morphology (Cryo-TEM) char->morph ee Encapsulation Efficiency drug_load->ee

References

Synthesis of Thermally Stable Organoclay Using Dimethyldioctadecylammonium Bromide (DDAB): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and thermal stability of organoclays prepared using dimethyldioctadecylammonium (B77308) bromide (DDAB). The intercalation of this quaternary ammonium (B1175870) salt into the interlayer spaces of smectite clays (B1170129), such as montmorillonite (B579905), significantly enhances their thermal stability and modifies their surface from hydrophilic to organophilic, opening up a wide range of applications in materials science and drug delivery.

Introduction

Organoclays are organically modified phyllosilicates that have found extensive use as reinforcing agents in polymer nanocomposites, rheological modifiers, and adsorbents. The modification process typically involves an ion exchange reaction where the inorganic cations present in the clay's interlayer space are replaced by organic cations, such as the quaternary ammonium salt DDAB. This modification increases the basal spacing of the clay layers and renders the surface organophilic, improving its compatibility with organic matrices. A key advantage of using DDAB is the significant enhancement in the thermal stability of the resulting organoclay, making it suitable for high-temperature processing applications.

Synthesis of DDAB-Modified Organoclay

The synthesis of DDAB-organoclay is primarily achieved through a cation exchange reaction in an aqueous solution. The following protocol is a representative procedure for the synthesis of DDAB-modified montmorillonite.

Experimental Protocol: Synthesis of DDAB-Organoclay

Materials:

  • Sodium Montmorillonite (Na-MMT) clay

  • Dimethyldioctadecylammonium bromide (DDAB)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl) and Silver nitrate (B79036) (AgNO₃) solution (for testing)

Procedure:

  • Clay Dispersion: Disperse a calculated amount of Na-MMT in deionized water to create a 2-4% (w/v) suspension. Stir the suspension vigorously for 2-4 hours at room temperature to ensure full hydration and dispersion of the clay platelets.

  • Surfactant Solution Preparation: Prepare a solution of DDAB in a mixture of deionized water and ethanol. The amount of DDAB required is calculated based on the cation exchange capacity (CEC) of the montmorillonite. It is common to use DDAB in stoichiometric amounts equivalent to, or in excess of, the CEC of the clay (e.g., 1.0, 1.5, or 2.0 times the CEC).

  • Cation Exchange Reaction: Heat the clay suspension to 50-70°C with continuous stirring. Slowly add the DDAB solution to the heated clay suspension. Maintain the reaction temperature and continue stirring for 2-4 hours to ensure complete cation exchange.

  • Washing and Filtration: After the reaction, the modified clay is collected by filtration or centrifugation. The collected solid is then washed repeatedly with a warm water-ethanol mixture to remove any excess surfactant and bromide ions. The absence of bromide ions in the washing solution can be confirmed by a negative precipitation test with a silver nitrate (AgNO₃) solution.

  • Drying and Milling: The washed organoclay is dried in an oven at 60-80°C for 24-48 hours. The dried product is then ground into a fine powder using a mortar and pestle or a mechanical mill.

Characterization of DDAB-Organoclay

The successful synthesis and thermal stability of the DDAB-organoclay are confirmed through various analytical techniques.

X-ray Diffraction (XRD) Analysis

XRD is used to determine the interlayer spacing (d₀₀₁) of the clay, which indicates the extent of DDAB intercalation. The increase in basal spacing is a direct confirmation of the successful modification.

Experimental Protocol: XRD Analysis

  • Instrument: A powder X-ray diffractometer with Cu Kα radiation.

  • Sample Preparation: A small amount of the powdered organoclay is pressed into a sample holder.

  • Data Collection: The diffraction pattern is typically recorded over a 2θ range of 2° to 40°.

  • Data Analysis: The basal spacing (d₀₀₁) is calculated from the position of the (001) diffraction peak using Bragg's Law: nλ = 2dsinθ.

Table 1: Effect of DDAB Concentration on Basal Spacing of Montmorillonite

DDAB Concentration (relative to CEC)Basal Spacing (d₀₀₁) (Å)
Unmodified Na-Montmorillonite9.6 - 12.4
1.0 CEC18.5 - 25.0
1.5 CEC24.0 - 38.0
2.0 CEC35.0 - 42.0

Note: The exact basal spacing can vary depending on the specific type of montmorillonite and the precise synthesis conditions.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the organoclay. The analysis measures the weight loss of the sample as a function of increasing temperature, providing information on decomposition temperatures and the amount of organic surfactant intercalated.

Experimental Protocol: TGA

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed amount of the powdered organoclay is placed in a sample pan (typically platinum or alumina).

  • Analysis Conditions: The sample is heated from room temperature to approximately 800-1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

  • Data Analysis: The TGA curve (weight loss vs. temperature) and its derivative (DTG curve) are analyzed to identify the different stages of thermal decomposition.

Table 2: Thermal Decomposition Stages of DDAB-Modified Montmorillonite

Temperature Range (°C)Weight Loss (%)Assignment
30 - 1501 - 5Loss of physisorbed and interlayer water
200 - 45020 - 40Decomposition of the intercalated DDAB surfactant
450 - 7005 - 10Dehydroxylation of the aluminosilicate (B74896) layers

Pure DDAB typically shows combustion at temperatures around 166°C, 244°C, and 304°C. However, when intercalated into montmorillonite, it is retained up to approximately 389°C, demonstrating a significant increase in thermal stability[1].

Mechanism of Enhanced Thermal Stability

The increased thermal stability of DDAB-modified organoclay can be attributed to the physical confinement and protective barrier effect provided by the silicate (B1173343) layers of the clay.

dot

Thermal_Stability_Mechanism cluster_synthesis Synthesis and Intercalation cluster_heating Thermal Degradation Process Na_MMT Na-Montmorillonite Ion_Exchange Cation Exchange Reaction Na_MMT->Ion_Exchange DDAB DDAB Surfactant DDAB->Ion_Exchange Organoclay DDAB-Intercalated Organoclay Ion_Exchange->Organoclay Heating Application of Heat Decomposition Decomposition of DDAB Heating->Decomposition Volatiles Formation of Volatile Products Decomposition->Volatiles Barrier Silicate Layers as a Mass Transport Barrier Volatiles->Barrier Hindered Diffusion Char Formation of Carbonaceous Char Barrier->Char Promotes Stability Enhanced Thermal Stability Barrier->Stability Char->Stability

Caption: Mechanism of enhanced thermal stability in DDAB-organoclay.

Experimental Workflow and Logical Relationships

The synthesis and characterization of thermally stable DDAB-organoclay follow a logical workflow designed to ensure successful modification and to verify the enhanced properties of the final product.

dot

Experimental_Workflow Start Start Dispersion Clay Dispersion in Water Start->Dispersion End Thermally Stable Organoclay Reaction Cation Exchange Reaction (50-70°C, 2-4h) Dispersion->Reaction Surfactant_Prep DDAB Solution Preparation Surfactant_Prep->Reaction Washing Washing and Filtration Reaction->Washing Drying Drying and Milling Washing->Drying XRD XRD Analysis (Basal Spacing) Drying->XRD TGA TGA Analysis (Thermal Stability) Drying->TGA XRD->End TGA->End

Caption: Experimental workflow for synthesis and characterization.

Conclusion

The synthesis of organoclay using DDAB provides a robust method for producing thermally stable materials with a wide range of potential applications. The straightforward ion exchange process, coupled with the significant improvement in thermal properties, makes DDAB-modified clays attractive for use in polymer nanocomposites that require high-temperature processing. The detailed protocols and characterization data presented in this guide offer a solid foundation for researchers and professionals working in materials science and drug development to explore and utilize these versatile materials.

References

Methodological & Application

Application Notes and Protocols for DDAB-Stabilized Gold Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of gold nanoparticles (AuNPs) using didodecyldimethylammonium bromide (DDAB) as a surfactant. DDAB is a cationic surfactant that forms a stabilizing bilayer on the surface of AuNPs, imparting a positive charge and enhancing their stability in aqueous solutions.[1][2] These characteristics make DDAB-stabilized AuNPs promising candidates for various biomedical applications, including drug delivery, gene therapy, and photothermal therapy.

I. Synthesis of DDAB-Stabilized Gold Nanoparticles

The synthesis of DDAB-stabilized AuNPs is typically achieved through the chemical reduction of a gold precursor, such as tetrachloroauric acid (HAuCl₄), in the presence of DDAB.[1][2] Sodium borohydride (B1222165) (NaBH₄) is commonly used as the reducing agent. The DDAB molecules self-assemble into a bilayer structure on the surface of the forming gold core, preventing aggregation and controlling the final particle size.

Experimental Protocol: Synthesis of DDAB-Stabilized AuNPs

This protocol outlines a general procedure for the synthesis of DDAB-stabilized AuNPs. The final size and surface charge of the nanoparticles can be tuned by varying the concentrations of the reactants.

Materials:

  • Tetrachloroauric acid trihydrate (HAuCl₄·3H₂O)

  • This compound bromide (DDAB)

  • Sodium borohydride (NaBH₄)

  • Deionized (DI) water (18.2 MΩ·cm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of HAuCl₄ in DI water.

    • Prepare a 100 mM stock solution of DDAB in DI water. Gentle heating may be required to fully dissolve the DDAB.

    • Prepare a 100 mM stock solution of NaBH₄ in ice-cold DI water. Note: This solution should be prepared fresh before each synthesis.

  • Reaction Setup:

    • In a clean glass flask, add the desired volume of DDAB stock solution to a calculated volume of DI water to achieve the final desired DDAB concentration (e.g., 1 mM).

    • While stirring vigorously, add the required volume of the HAuCl₄ stock solution to the DDAB solution to reach the desired final gold concentration (e.g., 0.25 mM).

    • Allow the solution to stir for 15-20 minutes to ensure proper mixing and the formation of DDAB micelles.

  • Reduction and Nanoparticle Formation:

    • Rapidly inject the freshly prepared, ice-cold NaBH₄ solution into the HAuCl₄-DDAB solution while maintaining vigorous stirring. The molar ratio of NaBH₄ to HAuCl₄ is typically in the range of 2:1 to 10:1.

    • A rapid color change from pale yellow to ruby red or wine red indicates the formation of gold nanoparticles.

    • Continue stirring the solution for at least 2 hours to ensure the complete reduction of the gold salt and the stabilization of the nanoparticles.

  • Purification:

    • The resulting AuNP solution can be purified by centrifugation to remove excess reactants. Centrifugation speed and time will depend on the particle size. For nanoparticles in the 10-50 nm range, centrifugation at 10,000 - 15,000 x g for 30-60 minutes is a common starting point.

    • After centrifugation, discard the supernatant and resuspend the nanoparticle pellet in DI water. This washing step can be repeated 2-3 times.

Characterization:

The synthesized DDAB-AuNPs should be characterized to determine their physicochemical properties.

  • UV-Vis Spectroscopy: To confirm the formation of AuNPs and determine the surface plasmon resonance (SPR) peak, which is indicative of particle size and shape.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles in solution.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the DDAB coating on the gold nanoparticle surface.[1][2]

Quantitative Data: Influence of DDAB Concentration on AuNP Properties

The concentration of DDAB plays a crucial role in determining the final characteristics of the gold nanoparticles. The following table summarizes the expected trends based on available literature.

DDAB Concentration (mM)HAuCl₄ Concentration (mM)NaBH₄:HAuCl₄ Molar RatioAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.50.254:1~ 15-25< 0.3+20 to +30
1.00.254:1~ 10-20< 0.2+30 to +40
2.00.254:1~ 5-15< 0.2+40 to +50

Note: The values in this table are illustrative and can vary depending on the specific reaction conditions such as temperature, stirring speed, and the rate of addition of the reducing agent.

II. Applications in Drug Development

DDAB-stabilized AuNPs offer significant potential in drug development due to their positive surface charge, which facilitates interaction with negatively charged cell membranes, and their tunable size, which allows for control over cellular uptake and biodistribution.

Cellular Uptake and Intracellular Trafficking

The positive zeta potential of DDAB-AuNPs promotes their interaction with the negatively charged components of the cell membrane, leading to efficient cellular internalization. The primary mechanism of uptake for nanoparticles in this size range is endocytosis.

Cellular_Uptake_of_DDAB_AuNPs extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space ddab_aunp DDAB-AuNP (+) clathrin_pit Clathrin-Coated Pit ddab_aunp->clathrin_pit Electrostatic Interaction endosome Early Endosome clathrin_pit->endosome Endocytosis lysosome Lysosome (Acidic pH) endosome->lysosome Maturation drug_release Drug Release lysosome->drug_release pH-Triggered cytosol Cytosol drug_release->cytosol nucleus Nucleus cytosol->nucleus

Caption: Cellular uptake of DDAB-AuNPs via clathrin-mediated endocytosis.

The diagram above illustrates the proposed pathway for the cellular uptake of DDAB-AuNPs. The positively charged nanoparticles interact with the cell membrane and are internalized through clathrin-mediated endocytosis. Once inside the cell, the nanoparticles are trafficked to early endosomes, which mature into lysosomes. The acidic environment of the lysosome can be exploited to trigger the release of encapsulated drugs.

Application in Photothermal Therapy (PTT)

Gold nanoparticles exhibit a phenomenon known as surface plasmon resonance (SPR), where they strongly absorb light at a specific wavelength. This absorbed light energy is efficiently converted into heat, which can be used to induce hyperthermia in cancer cells, leading to their death. This application is known as photothermal therapy (PTT).

The following workflow outlines a typical in vitro experiment to evaluate the photothermal efficacy of DDAB-AuNPs.

PTT_Workflow start Start cell_culture Seed Cancer Cells in a 96-well Plate start->cell_culture incubation Incubate Cells with DDAB-AuNPs at 37°C cell_culture->incubation wash Wash Cells to Remove Extracellular AuNPs incubation->wash irradiation Irradiate with NIR Laser (e.g., 808 nm) wash->irradiation incubation2 Incubate for 24-48 hours irradiation->incubation2 viability_assay Perform Cell Viability Assay (e.g., MTT, PrestoBlue) incubation2->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro photothermal therapy.

This workflow details the key steps in assessing the photothermal effect of DDAB-AuNPs on cancer cells. After incubating the cells with the nanoparticles, they are irradiated with a near-infrared (NIR) laser at a wavelength corresponding to the SPR peak of the AuNPs. Cell viability is then measured to quantify the efficacy of the treatment.

Application in Drug Delivery

The DDAB bilayer on the surface of the AuNPs can be used to encapsulate hydrophobic drugs. The positive charge of the nanoparticles can also be utilized to electrostatically bind and deliver negatively charged therapeutics like siRNA or DNA.

Doxorubicin (B1662922) (DOX), a common chemotherapeutic drug, can be loaded onto DDAB-AuNPs.

Materials:

  • DDAB-stabilized AuNPs solution

  • Doxorubicin hydrochloride (DOX·HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse the purified DDAB-AuNPs in PBS.

  • Add a solution of DOX·HCl to the AuNP solution at a desired molar ratio (e.g., 1:100, DOX:DDAB).

  • Stir the mixture at room temperature overnight in the dark to allow for the encapsulation of DOX within the DDAB bilayer.

  • Remove the unloaded DOX by centrifugation or dialysis.

  • Determine the drug loading efficiency by measuring the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer and comparing it to a standard curve of DOX.

The release of doxorubicin from DDAB-AuNPs is often pH-dependent, with enhanced release in the acidic environment of endosomes and lysosomes.

pHIncubation Time (hours)Cumulative DOX Release (%)
7.41~ 5
7.46~ 10
7.424~ 15
5.51~ 15
5.56~ 40
5.524~ 70

Note: The data in this table is representative and the actual release profile will depend on the specific formulation and experimental conditions.

III. Conclusion

DDAB-stabilized gold nanoparticles are versatile nanomaterials with significant potential in various biomedical and drug development applications. The straightforward synthesis protocol, coupled with the ability to tune their physicochemical properties, makes them an attractive platform for researchers. The positive surface charge facilitates cellular uptake, while the bilayer structure allows for the encapsulation and delivery of therapeutic agents. The inherent optical properties of the gold core also enable their use in photothermal therapy. These application notes provide a foundation for researchers to explore the potential of DDAB-AuNPs in their respective fields.

References

Application Notes: Didodecyldimethylammonium Salts as Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Didodecyldimethylammonium (DDDA) salts, such as this compound bromide (DDAB), are quaternary ammonium (B1175870) salts that serve as highly effective phase transfer catalysts (PTCs). Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, such as a water-insoluble organic compound and a water-soluble inorganic reagent.[1][2] The amphipathic nature of the DDDA cation, featuring two long lipophilic dodecyl chains and a hydrophilic charged head, allows it to transport anions from an aqueous phase into an organic phase, thereby accelerating reaction rates, improving yields, and enabling transformations under milder conditions.[3][4] DDDA salts are recognized for their robustness, high efficiency, and broad applicability across a variety of organic reactions, making them a versatile tool for researchers in organic synthesis and drug development.[4]

Mechanism of Action

The catalytic cycle of DDDA in a liquid-liquid phase transfer system involves the DDDA cation (Q+) forming an ion pair with a reactant anion (Y-) from the aqueous phase. This new ion pair (Q+Y-) is lipophilic enough to migrate across the phase interface into the organic layer. In the organic phase, the anion is highly reactive and attacks the organic substrate (RX) to form the product (RY), regenerating the DDDA cation now paired with the leaving group (Q+X-). This cation then returns to the aqueous phase to begin the cycle anew. This process eliminates the need for expensive or hazardous anhydrous solvents and allows for the use of water, aligning with the principles of green chemistry.[5][6]

Featured Applications & Quantitative Data

DDDA salts have demonstrated exceptional performance in a wide range of organic transformations.[4] Below are summaries of key applications with quantitative data, showcasing the efficiency of DDDA compared to other common PTCs like tetrabutylammonium (B224687) bromide (TBAB).

C-Alkylation of Phenylacetonitrile (B145931)

The alkylation of active methylene (B1212753) compounds like phenylacetonitrile is a fundamental carbon-carbon bond-forming reaction. DDAB has been shown to be a superior catalyst for this transformation compared to traditional PTCs.

Table 1: Comparative Data for the Alkylation of Phenylacetonitrile

Catalyst (mol%) Reactants Solvent Time (h) Temp (°C) Yield (%)
DDAB (2) Phenylacetonitrile, n-Butyl bromide, NaOH Toluene/Water 2 25 97
TBAB (2) Phenylacetonitrile, n-Butyl bromide, NaOH Toluene/Water 4 25 90
TBMAB (2) Phenylacetonitrile, n-Butyl bromide, NaOH Toluene/Water 4 25 85

Data sourced from a comparative study on PTC efficiency.

Esterification of Benzyl (B1604629) Chloride

Phase transfer catalysis is widely used for esterification due to its mild reaction conditions and high yields.[4] DDAB excels in facilitating the reaction between benzyl chloride and sodium formate (B1220265).

Table 2: Comparative Data for the Esterification of Benzyl Chloride

Catalyst (mol%) Reactants Solvent Time (h) Temp (°C) Conversion (%)
DDAB (5) Benzyl chloride, Sodium formate, NaOH Toluene/Water 2 120 100
TBAB (5) Benzyl chloride, Sodium formate, NaOH Toluene/Water 16 120 80
TBMAB (5) Benzyl chloride, Sodium formate, NaOH Toluene/Water 16 120 65

Data reflects the superior thermal stability and activity of DDAB.

Isomerization of 4-Propenyl Anisole (B1667542)

The isomerization of allylic compounds is another area where DDDA demonstrates its utility. The conversion of 4-propenyl anisole to β-anethole proceeds efficiently with DDAB as the catalyst.

Table 3: Isomerization using DDAB

Catalyst (mol%) Reactants Solvent Time (h) Temp (°C) Conversion (%)
DDAB (8) 4-Propenyl anisole, NaOH Toluene/Water 24 90 80

This reaction highlights DDAB's effectiveness in base-mediated isomerizations.

Detailed Experimental Protocols

The following are generalized protocols for reactions where this compound salts can be employed as the phase transfer catalyst. Researchers should optimize concentrations, reaction times, and temperatures for their specific substrates.

Protocol 1: General Procedure for C-Alkylation

This protocol is based on the alkylation of phenylacetonitrile with an alkyl halide.

Materials:

  • Phenylacetonitrile (10 mmol)

  • Alkyl halide (e.g., n-butyl bromide, 12 mmol)

  • Sodium hydroxide (B78521) (50% w/w aqueous solution, 10 mL)

  • This compound bromide (DDAB) (0.2 mmol, 2 mol%)

  • Toluene (10 mL)

  • Deionized water

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetonitrile, toluene, and the 50% NaOH solution.

  • Add the DDAB catalyst to the biphasic mixture.

  • Stir the mixture vigorously to ensure good mixing of the aqueous and organic phases.

  • Add the alkyl halide dropwise to the reaction mixture at room temperature (25°C).

  • Continue vigorous stirring for 2-4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Upon completion, stop the stirring and allow the phases to separate.

  • Transfer the mixture to a separatory funnel. Isolate the organic layer.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain the pure alkylated product.

Protocol 2: General Procedure for Esterification

This protocol describes the synthesis of benzyl formate from benzyl chloride.

Materials:

  • Benzyl chloride (10 mmol)

  • Sodium formate (12 mmol)

  • Sodium hydroxide (50% w/w aqueous solution, 10 mL)

  • This compound bromide (DDAB) (0.5 mmol, 5 mol%)

  • Toluene (10 mL)

Procedure:

  • Combine benzyl chloride, sodium formate, toluene, and the DDAB catalyst in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add the 50% NaOH solution to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 120°C) with vigorous stirring.

  • Maintain the temperature and stirring for 2-16 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.

  • Isolate the organic layer and wash it sequentially with water and brine.

  • Dry the organic phase over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent in vacuo.

  • Purify the resulting ester by an appropriate method such as vacuum distillation or chromatography.

Visualizing PTC Mechanisms and Workflows

Diagrams created with Graphviz help to illustrate the underlying processes in phase transfer catalysis.

PTC_Mechanism NaY Na⁺Y⁻ (Reactant) Q_Y_org Q⁺Y⁻ NaY->Q_Y_org Ion Exchange NaX Na⁺X⁻ (Byproduct) Q_X_aq Q⁺X⁻ Q_X_aq->NaY Catalyst   Cycle RX R-X (Substrate) RX->Q_X_aq Leaving Group   Exchange RY R-Y (Product) Q_Y_org->RX Reaction caption Figure 1: Mechanism of DDDA in Phase Transfer Catalysis.

Caption: Figure 1: Mechanism of DDDA in Phase Transfer Catalysis.

PTC_Workflow start Start: Prepare Reactants add_solvents Combine Organic & Aqueous Phases start->add_solvents add_catalyst Add DDDA Catalyst (e.g., DDAB) add_solvents->add_catalyst reaction Vigorous Stirring (Temperature Control) add_catalyst->reaction separation Stop Stirring & Allow Phase Separation reaction->separation isolate Isolate Organic Phase separation->isolate wash Wash with Water & Brine isolate->wash dry Dry & Concentrate wash->dry purify Purify Product (Chromatography/Distillation) dry->purify end_node End: Pure Product purify->end_node caption Figure 2: General experimental workflow for a PTC reaction.

Caption: Figure 2: General experimental workflow for a PTC reaction.

References

Application Notes and Protocols for Preparing DDAB Vesicles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Didodecyldimethylammonium bromide (DDAB) is a cationic lipid that self-assembles into bilayer vesicles in aqueous solutions.[1] These vesicles are of significant interest in drug delivery due to their ability to encapsulate both hydrophilic and lipophilic therapeutic agents, their positive surface charge which can facilitate interaction with negatively charged cell membranes, and their potential for targeted delivery.[2][3] This document provides detailed protocols for the preparation, drug loading, and characterization of DDAB vesicles.

The stability of a vesicle formulation can be predicted by its zeta potential, with a value of ±30 mV or greater indicating good stability due to electrostatic repulsion between particles.[2] The particle size and polydispersity index (PDI) are also critical parameters, influencing the in vivo distribution, toxicity, and targeting ability of the nanocarriers.[4][5] For instance, nanoparticles smaller than 150 nm can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[5]

Materials and Equipment

Materials:

  • This compound bromide (DDAB)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)[4][6]

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Deionized water

Equipment:

  • Round-bottom flask[6]

  • Rotary evaporator

  • Bath sonicator or probe sonicator[7]

  • Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm pore sizes)[7]

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement[8]

  • Zeta potential analyzer[4]

  • High-performance liquid chromatography (HPLC) system (for encapsulation efficiency determination)

  • Syringes and needles

  • Glass vials

Experimental Protocols

Protocol 1: Preparation of DDAB Vesicles by Thin-Film Hydration

This is a widely used method for preparing lipid vesicles.[4] It involves the formation of a thin lipid film followed by hydration to form multilamellar vesicles (MLVs), which are then downsized.

Methodology:

  • Lipid Film Formation:

    • Dissolve a known amount of DDAB (and any lipophilic drug) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[6] A typical lipid concentration is 10-20 mg/mL.

    • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin, uniform lipid film on the inner wall of the flask.[6][7]

    • To ensure complete removal of the solvent, further dry the film under a high vacuum for at least 2 hours.[6]

  • Hydration:

    • Hydrate (B1144303) the dry lipid film with an aqueous buffer (e.g., PBS pH 7.4) by adding the buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[7][9]

    • Agitate the flask above the lipid's phase transition temperature to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.

  • Vesicle Sizing (Downsizing):

    • The resulting MLV suspension is typically heterogeneous in size. To obtain smaller, unilamellar vesicles (ULVs), the suspension must be downsized.[7]

    • Sonication: Submerge the vial containing the MLV suspension in a bath sonicator or use a probe sonicator.[10] Sonicate for a defined period (e.g., 10-30 minutes) until the suspension becomes clear. Over-sonication should be avoided as it can lead to lipid degradation.

    • Extrusion: For a more uniform size distribution, pass the MLV suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[7][11] This process should be carried out above the lipid's phase transition temperature.

  • Purification:

    • To remove any unencapsulated drug, the vesicle suspension can be purified by methods such as dialysis, size exclusion chromatography, or centrifugation.[9]

Protocol 2: Drug Loading Strategies

The method of drug loading depends on the physicochemical properties of the drug, particularly its solubility.

  • Passive Loading of Hydrophilic Drugs:

    • Dissolve the hydrophilic drug in the aqueous hydration buffer.[9]

    • Use this drug-containing buffer to hydrate the thin lipid film as described in Protocol 1, Step 2.

    • The drug will be entrapped in the aqueous core of the vesicles during their formation.[3]

  • Passive Loading of Lipophilic Drugs:

    • Dissolve the lipophilic drug along with the DDAB in the organic solvent at the beginning of the thin-film hydration process (Protocol 1, Step 1).[9]

    • The drug will be incorporated into the lipid bilayer of the vesicles as they form.

  • Active Loading of Cationic Drugs:

    • Prepare DDAB vesicles in a buffer with a low salt concentration.

    • Create a concentration gradient by having a high concentration of a salt, such as NaCl, in the external medium.[12]

    • This gradient can drive the accumulation of cationic drugs inside the vesicles.[12]

Visualization of Experimental Workflow and Drug Loading

G cluster_prep Vesicle Preparation cluster_size Sizing & Purification dissolve Dissolve DDAB & Lipophilic Drug in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate with Aqueous Buffer (& Hydrophilic Drug) film->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv size Downsizing (Sonication/Extrusion) mlv->size purify Purification (Removal of Free Drug) size->purify dls Size & PDI (DLS) purify->dls zp Zeta Potential purify->zp ee Encapsulation Efficiency (e.g., HPLC) purify->ee

G cluster_passive Passive Loading cluster_active Active Loading start DDAB Vesicle hydrophilic Hydrophilic Drug (in aqueous core) start->hydrophilic Hydration with drug solution lipophilic Lipophilic Drug (in lipid bilayer) start->lipophilic Co-dissolved with lipid gradient Cationic Drug (via ion gradient) start->gradient Incubation with drug & gradient

Characterization of DDAB Vesicles

Protocol 3: Vesicle Size, Polydispersity Index (PDI), and Zeta Potential

Methodology:

  • Sample Preparation: Dilute the DDAB vesicle suspension with deionized water or the original buffer to an appropriate concentration for measurement, as recommended by the instrument manufacturer.

  • Size and PDI Measurement (Dynamic Light Scattering - DLS):

    • DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the vesicles.[8]

    • Equilibrate the sample cuvette at a controlled temperature (e.g., 25°C).

    • Perform the measurement to obtain the average hydrodynamic diameter (vesicle size) and the PDI.[8] The PDI is a measure of the width of the size distribution; values below 0.3 are generally considered acceptable for drug delivery applications.[4][13]

  • Zeta Potential Measurement:

    • Zeta potential is a measure of the magnitude of the electrostatic charge at the vesicle surface, which predicts the stability of the colloidal suspension.[2][4]

    • Inject the diluted sample into a specific zeta potential cell.

    • An electric field is applied, causing the charged vesicles to move. Their velocity is measured to calculate the zeta potential.

    • A high absolute zeta potential (≥ |30| mV) is desirable as it indicates good physical stability due to electrostatic repulsion between vesicles.[2]

Protocol 4: Encapsulation Efficiency (%EE)

Methodology:

  • Separation of Free Drug: Separate the unencapsulated ("free") drug from the vesicle-encapsulated drug using techniques like centrifugation or size exclusion chromatography.

  • Quantification of Drug:

    • Disrupt the vesicles to release the encapsulated drug. This can be achieved by adding a suitable solvent or surfactant (e.g., Triton X-100).

    • Quantify the amount of encapsulated drug using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Also, quantify the total amount of drug used in the initial formulation.

  • Calculation:

    • Calculate the %EE using the following formula:

      %EE = (Amount of Encapsulated Drug / Total Amount of Drug Used) x 100

Data Presentation

The following tables summarize typical quantitative data for cationic lipid vesicles prepared for drug delivery.

Table 1: Physicochemical Properties of Cationic Vesicles

Vesicle CompositionPreparation MethodSize (nm)PDIZeta Potential (mV)Reference
SA-PBS pH 5.6 LiposomesThin-Film Hydration108 ± 150.20 ± 0.04+30.1 ± 1.2[2]
Repaglinide-loaded SpanlasticsThin-Film Hydration119.9 - 160.10.407 - 0.428-36.7 to -77.5[4]
SDS-DDAB VesiclesNot specifiedVaries (e.g., 100-5000)HighNot specified[1][14]

Table 2: Encapsulation Efficiency Data for Vesicular Systems

Vesicle SystemDrugLoading MethodEncapsulation Efficiency (%)Reference
Repaglinide-loaded SpanlasticsRepaglinidePassive (in lipid film)77.75[4]
Chitosan NanoparticlesNot SpecifiedNot Specified86.77 - 93.21[15]
Solid Lipid NanoparticlesDihydroartemisininSolvent Emulsification62.3[15]

References

Application Notes and Protocols: The Role of Didodecyldimethylammonium Bromide (DDAB) in the Synthesis of Mesoporous Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporous silica (B1680970) nanoparticles (MSNs) have emerged as a versatile platform in various scientific and biomedical fields due to their unique properties, including high surface area, tunable pore size, and excellent biocompatibility. The synthesis of MSNs with tailored morphologies and functionalities is crucial for their application in areas such as drug delivery, catalysis, and bioimaging. Didodecyldimethylammonium bromide (DDAB), a double-chain cationic surfactant, plays a significant role as a co-surfactant and structure-directing agent in the synthesis of MSNs, often in conjunction with cetyltrimethylammonium bromide (CTAB).[1] This document provides detailed application notes and experimental protocols on the use of DDAB to control the physicochemical properties of MSNs.

Principle of the Method

The synthesis of mesoporous silica nanoparticles is a bottom-up process that relies on the self-assembly of silica precursors around surfactant micelles, which act as templates. In the DDAB/CTAB co-surfactant system, both cationic surfactants form micelles in an aqueous solution. The silica precursor, typically tetraethyl orthosilicate (B98303) (TEOS), hydrolyzes and condenses around these micelles. The electrostatic interactions between the positively charged surfactant headgroups and the negatively charged silicate (B1173343) species guide the formation of the mesoporous structure.

The incorporation of DDAB, with its double alkyl chains, alongside the single-chained CTAB, significantly influences the micellar structure and, consequently, the final morphology of the silica nanoparticles.[1] By varying the molar ratio of DDAB to CTAB, it is possible to tune the nanoparticle's architecture from simple spherical particles to more complex structures like multilamellar vesicles and worm-like or platelet-like morphologies.[1][2] After the silica framework is formed, the surfactant template is removed, typically through calcination or solvent extraction, leaving behind a porous silica structure.[1]

Applications

The ability to precisely control the morphology and porosity of MSNs by incorporating DDAB opens up a wide range of applications:

  • Drug Delivery: Multilamellar vesicular MSNs synthesized with DDAB offer a high surface area and a unique layered structure that can be advantageous for controlled drug release.[1][3] The number of layers, tunable by the DDAB/CTAB ratio, can influence the drug loading capacity and release kinetics.[1]

  • Catalysis: The high surface area and tunable pore structure of DDAB-synthesized MSNs make them excellent candidates as catalyst supports. The controlled morphology can enhance reactant accessibility to active sites and improve catalytic efficiency.

  • Bioimaging: The versatile silica framework can be functionalized with imaging agents, and the controlled particle size and shape achieved through the use of DDAB can influence their biodistribution and cellular uptake for targeted imaging applications.[3]

Quantitative Data Summary

The following tables summarize the effect of the DDAB/CTAB molar ratio on the physicochemical properties of mesoporous silica nanoparticles based on available literature.

Table 1: Effect of DDAB/CTAB Molar Ratio on MSN Morphology and Particle Size

CTAB:DDAB Molar RatioResulting MorphologyMean Particle Diameter (nm)Reference
1:0SphericalNot Specified[1]
1:0.312Non-lamellar Spheroids130 ± 25[1]
1:0.625Multilamellar Vesicles (VMMS-1)117 ± 12[1]
1:1.832Worm-like Micelles (WMMS)107 ± 36[1]

Table 2: Effect of DDAB/CTAB Molar Ratio on Porosity and Drug Loading

CTAB:DDAB Molar RatioSpecific Surface Area (m²/g)Pore Volume (cm³/g)Aspirin Loading (%)Aspirin Release ProfileReference
1:0.312Layer-dependentIncreased with higher ratioInfluenced by number of layersGradual Release[1]
1:0.625Layer-dependentIncreased with higher ratioInfluenced by number of layersGradual Release[1]
1:0.832HighRelatively LargeSuperiorProlonged Release[1]
1:1.832Layer-dependentIncreased with higher ratioInfluenced by number of layersGradual Release[1]

Experimental Protocols

Protocol 1: Synthesis of Multilamellar Vesicular Silica Nanoparticles (VMMS)

This protocol describes the synthesis of multilamellar vesicular mesoporous silica nanoparticles using a DDAB/CTAB co-surfactant templating route.

Materials:

Procedure:

  • Surfactant Solution Preparation:

    • Dissolve 0.284 g of CTAB in 70 mL of Milli-Q water in a round-bottom flask with continuous stirring at 30°C.

    • Add the desired amount of DDAB to achieve the target CTAB:DDAB molar ratio (e.g., 1:0.625).

    • Continue stirring until both surfactants are completely dissolved, and the solution is clear.[1]

  • Catalyst Addition:

    • Add 1.38 mL of ammonia solution to the surfactant mixture.

    • Stir the solution for 2 hours at 30°C.[1]

  • Silica Source Addition:

    • Add 4.29 mL of TEOS to the solution while maintaining stirring at 30°C.

    • Continue the reaction for 24 hours.[1]

  • Nanoparticle Collection and Purification:

    • Collect the synthesized nanoparticles by centrifugation.

    • Wash the particles thoroughly with deionized water and ethanol to remove unreacted reagents.

  • Template Removal (Calcination):

    • Dry the purified nanoparticles.

    • Calcine the dried powder in a tube furnace at 550°C for 6 hours to completely remove the surfactant templates.[1]

Characterization:

  • Morphology and Particle Size: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).

  • Pore Structure and Surface Area: Nitrogen adsorption-desorption analysis (BET and BJH methods).[1]

  • Particle Size Distribution and Zeta Potential: Dynamic Light Scattering (DLS).

  • Structural Ordering: Small-Angle X-ray Scattering (SAXS).

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow of DDAB-templated MSNs cluster_prep 1. Surfactant Solution Preparation cluster_reaction 2. Nanoparticle Synthesis cluster_purification 3. Purification and Template Removal cluster_product 4. Final Product prep1 Dissolve CTAB in Water prep2 Add DDAB (Vary Ratio) prep1->prep2 prep3 Stir until Clear Solution prep2->prep3 react1 Add Ammonia (Catalyst) prep3->react1 react2 Add TEOS (Silica Source) react1->react2 react3 Reaction for 24h react2->react3 purify1 Centrifugation react3->purify1 purify2 Washing (Water & Ethanol) purify1->purify2 purify3 Calcination (550°C) purify2->purify3 product Mesoporous Silica Nanoparticles purify3->product

Caption: Synthesis Workflow of DDAB-templated MSNs.

Role of DDAB in Controlling MSN Morphology

DDAB_Role Influence of DDAB/CTAB Ratio on MSN Morphology cluster_morphology Resulting Nanoparticle Morphology ratio Increasing DDAB to CTAB Molar Ratio morph1 Spherical (Low DDAB) morph2 Multilamellar Vesicular (Intermediate DDAB) morph3 Worm-like / Platelet-like (High DDAB) morph1->morph2 Transition morph2->morph3 Transformation

Caption: Influence of DDAB/CTAB Ratio on MSN Morphology.

References

Application Notes and Protocols for Didecyldimethylammonium Chloride (DDAC) as a Disinfectant in the Poultry Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyldimethylammonium chloride (DDAC) is a fourth-generation quaternary ammonium (B1175870) compound recognized for its broad-spectrum antimicrobial activity against a wide range of bacteria, viruses, and fungi.[1] Its cationic surfactant nature allows it to effectively disrupt the cellular membranes of microorganisms, leading to cell death.[2] In the poultry industry, where maintaining a high level of biosecurity is paramount to prevent devastating disease outbreaks, DDAC serves as a critical tool for disinfection of surfaces, equipment, and water systems.[1][3] This document provides detailed application notes, quantitative efficacy data, and experimental protocols for the use of DDAC in poultry industry applications.

Mechanism of Action

DDAC's primary mode of action is the disruption of microbial cell membranes. As a cationic molecule, the positively charged nitrogen atom in DDAC is electrostatically attracted to the negatively charged components of bacterial and fungal cell membranes, such as phospholipids (B1166683) and proteins.[2] This initial binding is followed by the insertion of its two long, hydrophobic decyl chains into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components like potassium ions and nucleic acids, and ultimately, cell lysis and death.[2][4] Against enveloped viruses, DDAC acts on the viral lipid envelope, disrupting its structure and rendering the virus incapable of infection.[1]

DDAC Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_intracellular Intracellular Space DDAC DDAC Molecule (Cationic Head, Hydrophobic Tails) membrane Phospholipid Bilayer Hydrophilic Heads Hydrophobic Tails DDAC->membrane:head 1. Electrostatic Attraction Lysis Cell Death DDAC->Lysis 5. Cell Lysis & Death membrane:tail2->DDAC 2. Insertion of Hydrophobic Tails components Intracellular Components (Ions, Proteins, Nucleic Acids) membrane->components components->DDAC 4. Leakage of Components Poultry House Disinfection Workflow start Start: Depopulation dry_clean 1. Dry Cleaning (Remove litter, feed, dust) start->dry_clean wet_clean 2. Wet Cleaning (Soak and wash with detergent) dry_clean->wet_clean rinse 3. Rinsing (Remove detergent residue) wet_clean->rinse dry 4. Drying (Allow surfaces to dry completely) rinse->dry disinfect 5. DDAC Application (Spray/Foam/Fog) dry->disinfect contact 6. Contact Time (As per manufacturer's recommendation) disinfect->contact final_rinse 7. Final Rinse (if required) & Drying contact->final_rinse end End: Restocking final_rinse->end Disinfectant Efficacy Testing Workflow start Start: Select Pathogen & Disinfectant prepare_cultures 1. Prepare Microbial Cultures (Standardized concentration) start->prepare_cultures prepare_disinfectant 2. Prepare DDAC Dilutions prepare_cultures->prepare_disinfectant suspension_test 3a. Suspension Test (Liquid phase efficacy) prepare_disinfectant->suspension_test carrier_test 3b. Carrier Test (Surface efficacy) prepare_disinfectant->carrier_test neutralize 4. Neutralize Disinfectant suspension_test->neutralize carrier_test->neutralize enumerate 5. Enumerate Survivors neutralize->enumerate calculate 6. Calculate Log Reduction enumerate->calculate end End: Report Results calculate->end

References

Application of Didodecyldimethylammonium Bromide (DDAB) in Modifying Clay Minerals for Environmental Remediation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clay minerals, due to their abundance, low cost, high surface area, and cation exchange capacity (CEC), are attractive materials for environmental remediation.[1][2][3] However, their inherent hydrophilic nature limits their effectiveness in adsorbing hydrophobic organic pollutants and certain anionic contaminants.[4] Modification of clay surfaces with cationic surfactants, such as didodecyldimethylammonium bromide (DDAB), transforms them into organoclays with enhanced capabilities for environmental cleanup.[5][6] This process involves the exchange of inorganic cations present in the clay's interlayer spaces with the quaternary ammonium (B1175870) cations of DDAB, leading to a change in the surface properties from hydrophilic to hydrophobic.[5] This modification not only increases the interlayer spacing of the clay minerals but also creates a more favorable environment for the adsorption of a wide range of organic pollutants and some anionic species.[5][7]

DDAB-modified clays (B1170129) have demonstrated high efficiency in removing various contaminants from water, including dyes, antibiotics, heavy metals, and other organic molecules.[5][8] The long alkyl chains of the DDAB molecules create an organic phase within the clay structure, which facilitates the partitioning of nonpolar organic compounds. Furthermore, the positively charged head groups of the intercalated DDAB can interact with anionic pollutants through electrostatic attraction. This dual mechanism makes DDAB-modified clays versatile adsorbents for a broad spectrum of environmental contaminants.

This document provides detailed application notes and protocols for the synthesis, characterization, and application of DDAB-modified clay minerals in environmental remediation, targeted at researchers and scientists in the field.

Data Presentation

Table 1: Physicochemical Properties of Unmodified and DDAB-Modified Clay Minerals
ParameterUnmodified Bentonite (B74815)DDAB-Modified BentoniteUnmodified Montmorillonite (B579905)DDAB-Modified MontmorilloniteReference(s)
Basal Spacing (d₀₀₁) (nm) 1.522.1--[7][9]
BET Surface Area (m²/g) -124.68--[5]
Pore Volume (cm³/g) -0.317--[5]
Average Pore Diameter (nm) -8.75--[5]
Table 2: Adsorption Capacities of DDAB-Modified Clay Minerals for Various Pollutants
PollutantAdsorbentMaximum Adsorption Capacity (mg/g)Optimal pHOptimal Temperature (°C)Reference(s)
Methylene (B1212753) BlueDDAB-Modified Brown Clay~164755[5]
β-Lactam AntibioticsDDAB-Modified Montmorillonite-725[8]

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Protocol 1: Synthesis of DDAB-Modified Bentonite

This protocol is based on the cation exchange method.

Materials:

  • Sodium Bentonite

  • This compound bromide (DDAB)

  • Distilled water

Equipment:

  • Beakers

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Oven

  • Mortar and pestle

  • Sieve (e.g., 300 mesh)

Procedure:

  • Preparation of Bentonite Slurry: Disperse 5 g of sodium bentonite in 100 mL of distilled water in a beaker. Stir the suspension vigorously for 24 hours at room temperature to ensure complete hydration and dispersion of the clay particles.

  • Preparation of DDAB Solution: Prepare a DDAB solution with a concentration corresponding to the cation exchange capacity (CEC) of the bentonite. For example, if the CEC is 80 meq/100g, dissolve the appropriate amount of DDAB in distilled water.

  • Modification Reaction: Heat the bentonite slurry to 60-80°C while stirring. Slowly add the DDAB solution to the heated slurry. Continue stirring the mixture at this temperature for 2-4 hours to facilitate the cation exchange process.

  • Separation and Washing: After the reaction, allow the mixture to cool to room temperature. Separate the solid product by centrifugation. Discard the supernatant and wash the solid residue with distilled water multiple times to remove any excess bromide ions and unreacted DDAB. A simple test with AgNO₃ solution can be performed on the washing water to check for the absence of bromide ions (no white precipitate should form).

  • Drying and Grinding: Dry the washed DDAB-modified bentonite in an oven at 80-100°C overnight. Once completely dry, grind the product into a fine powder using a mortar and pestle and sieve it to obtain a uniform particle size.

Protocol 2: Characterization of DDAB-Modified Clay Minerals

1. X-ray Diffraction (XRD) Analysis:

  • Purpose: To determine the interlayer spacing (basal spacing, d₀₀₁) of the clay mineral before and after modification. An increase in the d-spacing confirms the intercalation of DDAB molecules into the clay layers.

  • Procedure:

    • Prepare a powder sample of the unmodified and DDAB-modified clay.

    • Mount the sample on the XRD sample holder.

    • Collect the XRD pattern, typically in the 2θ range of 2° to 40°, using Cu Kα radiation.

    • Calculate the d-spacing using Bragg's Law (nλ = 2d sinθ).

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the unmodified and DDAB-modified clay and to confirm the presence of DDAB in the modified sample.

  • Procedure:

    • Mix a small amount of the sample with KBr powder and press it into a pellet.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Look for characteristic peaks of the clay mineral (e.g., Si-O, Al-O stretching) and DDAB (e.g., C-H stretching of the alkyl chains).

3. Scanning Electron Microscopy (SEM):

  • Purpose: To observe the surface morphology and microstructure of the clay particles before and after modification.

  • Procedure:

    • Mount the powder sample on an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of gold or carbon to make it conductive.

    • Observe the sample under the SEM at various magnifications.

4. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area, pore volume, and pore size distribution of the material.

  • Procedure:

    • Degas the sample under vacuum at an elevated temperature to remove adsorbed moisture and gases.

    • Perform nitrogen adsorption-desorption measurements at 77 K.

    • Calculate the surface area, pore volume, and pore size distribution from the adsorption-desorption isotherms using the BET and Barrett-Joyner-Halenda (BJH) methods.

Protocol 3: Batch Adsorption Experiments for Pollutant Removal

Materials:

  • DDAB-modified clay adsorbent

  • Stock solution of the target pollutant (e.g., methylene blue, a specific antibiotic)

  • pH meter

  • Shaker (orbital or thermostatic)

  • Centrifuge or filtration setup

  • UV-Vis spectrophotometer or other analytical instrument suitable for quantifying the pollutant concentration

Procedure:

  • Preparation of Pollutant Solutions: Prepare a series of pollutant solutions of known concentrations by diluting the stock solution with distilled water.

  • Adsorption Test:

    • Add a fixed amount of DDAB-modified clay (e.g., 0.1 g) to a series of flasks each containing a known volume (e.g., 50 mL) of the pollutant solution with a specific initial concentration.

    • Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

    • Place the flasks in a shaker and agitate at a constant speed and temperature for a predetermined period to reach equilibrium.

  • Analysis:

    • After shaking, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of the pollutant in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the maximum wavelength of the pollutant).

  • Calculations:

    • Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial pollutant concentration and Cₑ is the equilibrium pollutant concentration.

    • Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m, where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

  • Kinetic and Isotherm Studies (Optional):

    • Kinetics: Withdraw samples at different time intervals to determine the time required to reach equilibrium and to study the adsorption kinetics (e.g., pseudo-first-order, pseudo-second-order models).

    • Isotherms: Vary the initial pollutant concentration while keeping other parameters constant to study the adsorption isotherm (e.g., Langmuir, Freundlich models).

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis of DDAB-Modified Clay cluster_characterization Characterization cluster_application Application in Environmental Remediation Clay Clay Mineral (e.g., Bentonite) Dispersion Clay Dispersion in Water Clay->Dispersion DDAB DDAB Solution Mixing Mixing and Heating (60-80°C, 2-4h) DDAB->Mixing Dispersion->Mixing Separation Centrifugation & Washing Mixing->Separation Drying Drying (80-100°C) Separation->Drying FinalProduct DDAB-Modified Clay Powder Drying->FinalProduct XRD XRD FinalProduct->XRD FTIR FTIR FinalProduct->FTIR SEM SEM FinalProduct->SEM BET BET FinalProduct->BET Adsorption Batch Adsorption Experiment FinalProduct->Adsorption PollutedWater Contaminated Water Sample PollutedWater->Adsorption Analysis Analysis of Pollutant Concentration Adsorption->Analysis Results Removal Efficiency & Adsorption Capacity Analysis->Results

Caption: Experimental workflow for synthesis, characterization, and application of DDAB-modified clay.

Pollutant_Removal_Mechanism cluster_clay DDAB-Modified Clay Interlayer cluster_pollutants Pollutants ClayLayer1 Silicate Layer DDAB_mol Intercalated DDAB (Hydrophobic Chains) PositiveHead Quaternary Ammonium Head (Positive Charge) ClayLayer2 Silicate Layer OrganicPollutant Hydrophobic Organic Pollutant OrganicPollutant->DDAB_mol Partitioning/ Hydrophobic Interaction AnionicPollutant Anionic Pollutant AnionicPollutant->PositiveHead Electrostatic Attraction

Caption: Pollutant removal mechanisms by DDAB-modified clay.

References

Application Notes: Didodecyldimethylammonium Bromide (DDAB) for Enhanced Electron Transfer in Catalase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalase (CAT) is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[1] The study of its reaction kinetics and the development of biosensors based on its activity are of significant interest in various fields, including biomedical diagnostics and drug development. A key challenge in developing electrochemical biosensors for catalase is achieving efficient direct electron transfer (DET) between the enzyme's redox center (a heme Fe(III)/Fe(II) prosthetic group) and the electrode surface.[2][3] The redox center is often deeply embedded within the protein structure, hindering direct electrical communication.[4]

Didodecyldimethylammonium bromide (DDAB), a cationic surfactant, has emerged as an effective material for creating a favorable microenvironment that enhances the DET of catalase.[2] When cast on an electrode surface, DDAB forms a stable, biocompatible liquid crystal film that can entrap catalase molecules.[5] This film not only immobilizes the enzyme but also facilitates a closer interaction between its active site and the electrode, thereby promoting rapid electron transfer.[2][5] This application note provides a comprehensive overview, quantitative data, and detailed protocols for utilizing DDAB to enhance electron transfer in catalase reactions for research and biosensor development.

Mechanism of DDAB-Enhanced Electron Transfer

The primary mechanism by which DDAB enhances electron transfer involves the creation of a conducive nano-environment for the immobilized catalase. The long hydrophobic tails of the DDAB molecules interact with the hydrophobic regions of the catalase enzyme, while the positively charged head groups can interact with negatively charged residues on the enzyme surface. This interaction is thought to orient the catalase molecules favorably on the electrode surface, reducing the distance between the heme active site and the electrode.

Studies have shown that while DDAB slightly affects the secondary structure of catalase, the heme environment remains similar to its native state, ensuring the enzyme's catalytic activity is preserved.[5] The DDAB film acts as a bridge, facilitating the direct transfer of electrons from the electrode to the Fe(III) center of catalase, reducing it to Fe(II). The reduced enzyme can then efficiently catalyze the decomposition of H₂O₂. The formal potential's dependence on pH (57 mV/pH) suggests that the electron transfer is coupled with a one-proton transfer.[5]

G cluster_enzyme Catalase Enzyme Electrode Pyrolytic Graphite Electrode (PGE) DDAB DDAB Liquid Crystal Film Electrode->DDAB Heme Heme Active Site (Fe³⁺/Fe²⁺) DDAB->Heme Facilitated e⁻ Transfer Catalase Catalase (CAT) Products H₂O + O₂ (Products) Heme->Products H2O2 H₂O₂ (Substrate) H2O2->Heme Catalytic Reduction

Caption: Mechanism of DDAB-facilitated electron transfer in catalase.

Quantitative Data Summary

The use of DDAB films significantly improves key performance metrics for catalase-based electrochemical systems. The table below summarizes quantitative data from relevant studies.

ParameterValueElectrode/MethodReference
Heterogeneous Electron Transfer Rate Constant (k_s) 3.0 ± 0.4 s⁻¹Pyrolytic Graphite (PG) / Square Wave Voltammetry[2][5]
Formal Potential (E°') vs. Ag/AgCl -0.45 V (at pH 7.0)Pyrolytic Graphite (PG)[5]
pH Dependence of Formal Potential 57 mV/pHPyrolytic Graphite (PG)[5]
Electron/Proton Stoichiometry 1e⁻, 1H⁺Pyrolytic Graphite (PG)[5]
Comparative k_s (without DDAB) Poor electron transferBare Electrode[2]
Comparative k_s (other enhancers) 80 s⁻¹Multi-Walled Carbon Nanotubes (MWCNTs)[6]

Detailed Experimental Protocols

This section provides detailed protocols for the preparation of DDAB-modified electrodes, immobilization of catalase, and electrochemical analysis.

Protocol 1: Preparation of DDAB/Catalase Modified Electrode

Objective: To fabricate a stable electrode modified with a DDAB film containing immobilized catalase.

Materials:

  • Glassy Carbon Electrode (GCE) or Pyrolytic Graphite Electrode (PGE) (3 mm diameter)

  • This compound bromide (DDAB)

  • Catalase (from bovine liver)

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • Chloroform

  • Alumina (B75360) powder (0.3 and 0.05 µm) for polishing

  • Deionized water

  • Micropipettes

Procedure:

  • Electrode Polishing:

    • Polish the bare GCE or PGE with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode in deionized water and then in ethanol (B145695) for 2 minutes each to remove any adsorbed alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of DDAB Solution:

    • Prepare a 10 mg/mL solution of DDAB in chloroform.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of Catalase Solution:

    • Prepare a 5 mg/mL solution of catalase in 0.1 M PBS (pH 7.0).

  • Electrode Modification:

    • Using a micropipette, cast 5 µL of the DDAB solution onto the polished electrode surface.

    • Allow the solvent (chloroform) to evaporate completely in a dust-free environment at room temperature (approximately 20-30 minutes). A translucent DDAB film will form.

  • Catalase Immobilization:

    • Pipette 5 µL of the catalase solution onto the surface of the DDAB film.

    • Allow the enzyme to adsorb and for the water to evaporate slowly at 4°C for at least 2 hours (or overnight for optimal stability). This results in the catalase being entrapped within the DDAB liquid crystal film.

    • Gently rinse the modified electrode with PBS (pH 7.0) to remove any non-adsorbed enzyme before use.

    • Store the electrode at 4°C in PBS when not in use.

Protocol 2: Electrochemical Analysis of Catalase Activity

Objective: To characterize the direct electron transfer and electrocatalytic activity of the DDAB/CAT modified electrode.

Materials:

  • DDAB/CAT modified electrode (from Protocol 1)

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode cell (Working electrode: DDAB/CAT electrode; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0), deoxygenated

  • Hydrogen peroxide (H₂O₂) stock solution (e.g., 1 M)

  • Nitrogen gas for deoxygenation

Procedure:

  • Setup:

    • Assemble the three-electrode cell with 10 mL of deoxygenated PBS (pH 7.0). Deoxygenate by bubbling with high-purity nitrogen for at least 15 minutes.

    • Connect the electrodes to the potentiostat.

  • Cyclic Voltammetry (CV) for Direct Electron Transfer:

    • Record the cyclic voltammogram in the potential range of -0.2 V to -0.7 V (vs. Ag/AgCl) at a scan rate of 100 mV/s.

    • A pair of well-defined redox peaks corresponding to the Fe(III)/Fe(II) couple of catalase should be observed, confirming direct electron transfer.

    • Vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) to analyze the relationship between peak current and scan rate, which can confirm a surface-controlled electrochemical process.

  • Amperometric Detection of H₂O₂:

    • Set the working potential to the cathodic peak potential observed in the CV (e.g., around -0.5 V).

    • Allow the background current to stabilize.

    • Inject successive aliquots of H₂O₂ stock solution into the stirring electrochemical cell to achieve desired final concentrations (e.g., in the µM to mM range).

    • Record the steady-state catalytic reduction current after each addition. The current will increase proportionally to the H₂O₂ concentration.

    • Plot the calibration curve of current response versus H₂O₂ concentration to determine the sensitivity and linear range of the biosensor.

G cluster_prep Electrode Preparation cluster_mod Film Formation & Immobilization cluster_analysis Electrochemical Analysis p1 Polish GCE/PGE with Alumina Slurry p2 Sonicate in DI Water & Ethanol p1->p2 p3 Dry Electrode p2->p3 m1 Cast DDAB Solution onto Electrode p3->m1 Ready for Modification m2 Evaporate Solvent (Chloroform) m1->m2 m3 Pipette Catalase Solution onto DDAB Film m2->m3 m4 Incubate at 4°C to Immobilize m3->m4 a1 Assemble 3-Electrode Cell in Deoxygenated PBS m4->a1 Modified Electrode Ready for Use a2 Run Cyclic Voltammetry (CV) to Confirm DET a1->a2 a3 Set Potential & Record Amperometric Response to H₂O₂ a2->a3 a4 Plot Calibration Curve a3->a4

Caption: Experimental workflow from electrode preparation to analysis.

References

Application Notes and Protocols for DDAB in Capillary Electrophoresis Wall Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dimethyldioctadecylammonium Bromide (DDAB) as a semi-permanent wall coating in capillary electrophoresis (CE). DDAB, a double-chained cationic surfactant, has demonstrated significant advantages in CE by creating stable, uniform bilayer coatings on fused-silica capillaries. These coatings are highly effective in reversing the electroosmotic flow (EOF) and minimizing the adsorption of analytes, particularly proteins and other positively charged molecules, to the capillary wall. This leads to improved separation efficiency, peak symmetry, and reproducibility.

Mechanism of Action and Advantages

DDAB forms a bilayer structure on the negatively charged silanol (B1196071) groups of the inner capillary wall. This is in contrast to single-chained surfactants like cetyltrimethylammonium bromide (CTAB), which tend to form less stable, spherical aggregates.[1] The bilayer formation by DDAB provides a more homogeneous and complete surface coverage, which is crucial for preventing analyte interaction with the silica (B1680970) surface.[1]

The primary advantages of using DDAB coatings include:

  • Stable, Semi-Permanent Coating: The DDAB coating is stable even after the surfactant is removed from the running buffer, with the reversed EOF decreasing by only 3% over 75 minutes under continuous electrophoresis.[2] This semi-permanent nature allows for multiple runs without the need for constant replenishment of the coating agent in the background electrolyte (BGE), which is beneficial for coupling CE with mass spectrometry.[3]

  • Strong Anodic Electroosmotic Flow (EOF): The cationic nature of the DDAB bilayer reverses the typical cathodic EOF in bare fused-silica capillaries, generating a strong flow towards the anode.[3] This is advantageous for the separation of positively charged analytes.

  • High Separation Efficiency and Recovery: DDAB-coated capillaries have been shown to achieve high separation efficiencies, ranging from 560,000 to 750,000 plates/m for basic proteins, with quantitative recoveries.[2] Separations of other cationic drugs have yielded efficiencies of 0.2 to 0.5 million plates/m.[4]

  • Excellent Reproducibility: The stability of the coating contributes to high reproducibility of migration times, with reported relative standard deviations (RSD) between 0.8% and 1.0% for ten consecutive runs.[2]

  • Rapid Coating Procedure: The procedure for coating a capillary with DDAB is significantly faster than methods using cationic polymers like Polybrene or polyethyleneimine.[2]

  • Versatility: DDAB coatings are effective in both aqueous and non-aqueous CE, enabling the separation of a wide range of compounds, including hydrophobic molecules.[4]

Quantitative Data Summary

The following tables summarize the performance characteristics of DDAB-coated capillaries in various applications as reported in the literature.

Table 1: Separation Performance for Basic Proteins

Analyte MixtureSeparation Efficiency (plates/m)Migration Time Reproducibility (% RSD, n=10)Analyte RecoveryReference
Basic Proteins560,000 - 750,0000.8 - 1.0Quantitative[2]
Cationic Proteins> 560,000-> 92%[5]
Five Basic Proteins~ 500,000-85 - 100%[6]

Table 2: Separation Performance for Other Analytes

Analyte MixtureSeparation Efficiency (plates/m)Separation TimeReference
Pharmaceutical Drugs (propranolol, metoprolol, chloroquine, chloropheniramine)200,000 - 500,000< 5 min[4]
Neurotransmitters (in a 5 µm i.d. capillary)470,000 - 610,000-[7]

Experimental Protocols

This section provides detailed protocols for the preparation and use of DDAB-coated capillaries.

Protocol 1: Basic DDAB Capillary Coating Procedure

This protocol is a general procedure for creating a semi-permanent DDAB coating on a fused-silica capillary.

Materials:

  • Fused-silica capillary (e.g., 50 µm i.d.)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • DDAB coating solution (0.1 mM DDAB in the desired running buffer)

  • Running buffer (Background Electrolyte - BGE)

Procedure:

  • New Capillary Conditioning:

    • Rinse the new capillary with 0.1 M NaOH for 20-60 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with the running buffer for 10 minutes.

  • DDAB Coating:

    • Rinse the conditioned capillary with the 0.1 mM DDAB coating solution for 20 minutes.[5]

  • Removal of Excess Surfactant:

    • Rinse the capillary with the running buffer (without DDAB) for 1-2 minutes to flush out excess surfactant monomers.[5]

  • System Equilibration:

    • Apply the separation voltage for a short period to equilibrate the system before the first injection.

  • Sample Injection and Separation:

    • Inject the sample using pressure or electrokinetic injection.

    • Apply the appropriate voltage for the separation.

  • Capillary Storage:

    • For short-term storage (overnight), the capillary can be left filled with the running buffer.

    • For long-term storage, rinse with deionized water.

Protocol 2: Enhanced Stability DDAB Coating Procedure

This protocol incorporates an additional step to potentially improve the stability of the DDAB coating.

Materials:

  • Same as Protocol 1

  • 0.5 M Sodium Chloride (NaCl) solution

Procedure:

  • New Capillary Conditioning:

    • Follow step 1 from Protocol 1.

  • DDAB Coating:

    • Rinse the conditioned capillary with a 1.0 mM DDAB solution in water for a specified time.[3]

  • Hydrophobic Interaction Enhancement:

    • Rinse the capillary with 0.5 M NaCl solution. This step is intended to increase the hydrophobic interactions between the DDAB and the silica wall, leading to a more stable coating.[3]

  • Removal of Excess Surfactant and Salt:

    • Rinse the capillary with the running buffer to remove excess DDAB and NaCl.

  • System Equilibration, Sample Injection, and Storage:

    • Follow steps 4, 5, and 6 from Protocol 1.

Visualizations

DDAB Coating Mechanism

DDAB_Coating_Mechanism cluster_bilayer DDAB Bilayer Formation Capillary_Surface SiO- (Silanol Groups) Bilayer Stable DDAB Bilayer (Reversed Surface Charge) Capillary_Surface->Bilayer Hydrophobic Interactions DDAB_Monomer DDAB Monomer (Cationic Head, Two Hydrophobic Tails) DDAB_Monomer->Capillary_Surface

Caption: Mechanism of DDAB bilayer formation on a fused-silica capillary wall.

Experimental Workflow for DDAB Coating and CE Analysis

DDAB_Workflow A Start: New Fused-Silica Capillary B 1. Capillary Conditioning - 0.1 M NaOH Rinse - Water Rinse - BGE Rinse A->B C 2. DDAB Coating - Rinse with DDAB Solution B->C D 3. Flush Excess DDAB - Rinse with BGE C->D E 4. System Equilibration - Apply Voltage D->E F 5. Sample Injection E->F G 6. Electrophoretic Separation - Apply Separation Voltage F->G H 7. Detection G->H I End: Data Analysis H->I

Caption: General experimental workflow for using DDAB-coated capillaries in CE.

References

Application Notes and Protocols: DDAB-Induced Apoptosis in Human Leukemia HL-60 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying didodecyldimethylammonium bromide (DDAB) induced apoptosis in human promyelocytic leukemia HL-60 cells. This information is critical for researchers investigating novel cancer therapeutics and drug delivery systems.

Introduction

This compound bromide (DDAB) is a cationic surfactant widely utilized as a component of nanoparticles and liposomes for drug and gene delivery. Beyond its role as a carrier, recent studies have demonstrated that DDAB itself is a potent inducer of apoptosis, particularly in leukemia cell lines such as HL-60.[1][2] Understanding the mechanisms by which DDAB induces programmed cell death is crucial for the development of effective cancer therapies and for assessing the biocompatibility of DDAB-based delivery systems.

DDAB-induced apoptosis in HL-60 cells is primarily mediated through the activation of the extrinsic caspase-8 pathway, leading to the subsequent activation of the executioner caspase-3.[1][2] This process results in characteristic apoptotic hallmarks, including DNA fragmentation and the formation of apoptotic bodies.

Key Findings on DDAB-Induced Apoptosis in HL-60 Cells

Treatment of HL-60 cells with DDAB leads to a significant increase in apoptosis. The primary mechanism involves the activation of a caspase-dependent pathway.

Signaling Pathway

DDAB triggers the extrinsic apoptosis pathway, which is initiated by signals from outside the cell. This leads to the activation of initiator caspases, such as caspase-8. Activated caspase-8 then proteolytically activates downstream executioner caspases, most notably caspase-3.[1][2] Active caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the biochemical and morphological changes associated with apoptosis. Furthermore, DDAB is suggested to cause cytotoxic pore formation in the cell membrane, contributing to its cell-killing effect.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on DDAB-induced apoptosis in HL-60 cells.

ParameterObservationReference
Cell Viability Leukemia cells (HL-60 and U937) and neuroblastoma cells (Neuro2a) are more sensitive to DDAB than carcinoma cells (HepG2 and Caco-2).[1][2]
Apoptotic Cells Treatment with DDAB resulted in 99.6% of HL-60 cells showing fragmented DNA.[1][2]
Caspase Activation DDAB induces high levels of caspase-3 activation in HL-60 cells.[1][2]
Inhibition of Apoptosis Co-treatment with a caspase-8 inhibitor (Z-IETD-FMK) effectively prevents DDAB-induced caspase-3 activation.[1][2]

Visualizing the Signaling Pathway and Experimental Workflow

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

DDAB_Apoptosis_Pathway DDAB DDAB Membrane Cell Membrane Pore Formation DDAB->Membrane Caspase8 Pro-Caspase-8 DDAB->Caspase8 aCaspase8 Activated Caspase-8 Caspase8->aCaspase8 Activation Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 Cleavage aCaspase3 Activated Caspase-3 Caspase3->aCaspase3 Activation Apoptosis Apoptosis (DNA Fragmentation) aCaspase3->Apoptosis Inhibitor Z-IETD-FMK (Caspase-8 Inhibitor) Inhibitor->aCaspase8

Caption: DDAB-induced extrinsic apoptosis pathway in HL-60 cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis HL60 HL-60 Cell Culture Treatment DDAB Treatment (Various Concentrations and Times) HL60->Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV DNA_Frag DNA Fragmentation Assay (Gel Electrophoresis) Treatment->DNA_Frag Caspase_Activity Caspase Activity Assay (Colorimetric/Fluorometric) Treatment->Caspase_Activity Data Quantification of Apoptosis and Caspase Activation AnnexinV->Data DNA_Frag->Data Caspase_Activity->Data

Caption: General workflow for studying DDAB-induced apoptosis.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to study DDAB-induced apoptosis in HL-60 cells.

Cell Culture and Maintenance
  • Cell Line: Human promyelocytic leukemia HL-60 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL by subculturing every 2-3 days.

DDAB Treatment
  • Preparation of DDAB: Prepare a stock solution of DDAB in a suitable solvent (e.g., sterile water or ethanol) and dilute to the desired concentrations in culture medium immediately before use. A vehicle control should be included in all experiments.

  • Treatment Procedure: Seed HL-60 cells at a density of 5 x 10^5 cells/mL in culture plates. Add the desired concentrations of DDAB to the cells and incubate for the specified time periods (e.g., 6, 12, 24 hours).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Procedure:

    • Harvest the treated and control cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

DNA Fragmentation Assay

This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

  • Principle: During apoptosis, endonucleases cleave the chromosomal DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. These fragments can be visualized as a "ladder" on an agarose (B213101) gel.

  • Procedure:

    • Harvest approximately 1-5 x 10^6 cells by centrifugation.

    • Wash the cells with PBS.

    • Extract genomic DNA using a commercially available DNA extraction kit suitable for apoptotic cells.

    • Quantify the extracted DNA.

    • Load equal amounts of DNA (e.g., 1-5 µg) onto a 1.5% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

    • Visualize the DNA fragments under UV light.

Caspase-3 Activity Assay

This assay quantifies the activity of the key executioner caspase, caspase-3.

  • Principle: This assay is based on the cleavage of a specific colorimetric or fluorometric substrate by active caspase-3. The substrate is typically a short peptide conjugated to a chromophore (p-nitroanilide, pNA) or a fluorophore (e.g., AMC). Upon cleavage, the chromophore or fluorophore is released, and its absorbance or fluorescence can be measured.

  • Procedure (Colorimetric):

    • Harvest 1-5 x 10^6 cells and lyse them in a chilled lysis buffer.

    • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new microcentrifuge tube.

    • Determine the protein concentration of the lysate.

    • Add 50-100 µg of protein to each well of a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

These protocols provide a solid foundation for investigating the apoptotic effects of DDAB on HL-60 cells. Researchers are encouraged to optimize these protocols based on their specific experimental conditions and available resources.

References

Application Notes and Protocols: Topical Application of Didodecyldimethylammonium Chloride and Allergic Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyldimethylammonium chloride (DDAC) is a quaternary ammonium (B1175870) compound widely used as an antimicrobial and biocide in various commercial and industrial products. While effective for its intended purpose, there is growing evidence of its potential to induce irritancy and allergic hypersensitivity reactions upon topical exposure.[1][2] Understanding the immunological mechanisms underlying DDAC-induced allergic responses is crucial for risk assessment and the development of safer alternatives. These application notes provide a summary of key quantitative data, detailed experimental protocols from murine models and in vitro assays, and a visualization of the proposed signaling pathways.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the topical application of DDAC and the subsequent allergic and irritant responses.

Table 1: In Vivo Irritancy and Sensitization Data for DDAC in BALB/c Mice

ParameterDDAC ConcentrationResultReference
Ear Swelling (Irritancy) 0.5%Significant increase in ear swelling[1][2]
1%37% increase in ear swelling compared to vehicle control[1]
Local Lymph Node Assay (LLNA) 0.0625% - 1%Dose-responsive increase in lymphocyte proliferation[2][3]
0.25%Statistically significant lymphocyte proliferation[1][3]
EC3 Value 0.17% [1][2]

Table 2: Immunophenotyping of Draining Lymph Node Cells in BALB/c Mice 10 Days After 4 Days of Topical DDAC Exposure

Cell PopulationDDAC ConcentrationResultReference
Absolute Cell Number All concentrationsSignificant, dose-responsive increases in B-cells, CD4+ T-cells, CD8+ T-cells, and dendritic cells[1][2]
Percentage of Cell Population 0.25% and 1%Significant increases in the percentage of B-cells[1][2]
0.25% - 1%Significant decreases in the percentage of CD4+ T-cells[1]
1%Significant decrease in the percentage of CD8+ T-cells[1]
Activated T-Cells (CD44+) All concentrationsSignificant, dose-responsive increase in activated CD4+ and CD8+ T-cells[1][2]
Activated B-Cells (CD86+) All concentrationsSignificant, dose-responsive increase in activated B-cells[1][2]
Activated Dendritic Cells (CD86+) All concentrationsSignificant, dose-responsive increase in activated dendritic cells[1][2]
IgE+ B220+ B-cells Not specifiedNo significant increase[1][2]
Total Serum IgE Not specifiedNo significant increase[1][2]

Table 3: Early Immune Responses in Skin Following Topical DDAC Exposure

ParameterDDAC ConcentrationTime PointResultReference
Thymic Stromal Lymphopoietin (TSLP) 0.125% and 0.5%EarlyRapid and dramatic increase[4][5][6]
Dermal ILC2 Activation 0.125% and 0.5%24 hoursIncreased expression of CD25, ICOS, and KLRG1; Decreased CD127[4][5][6]
IL-4 in Ear Lysate 0.5%Not specifiedElevated compared to control[4][5][6]
IL-4 and IL-5 in Rag2-/- Mice Skin 0.5%Not specifiedSignificant production[4][5][6]

Experimental Protocols

Murine Model of Contact Hypersensitivity and Irritancy Assessment

This protocol is adapted from studies evaluating the skin sensitization and irritation potential of DDAC in a murine model.[1][2][7][8][9]

Animals: Female BALB/c mice are commonly used for these studies.[1]

Materials:

  • This compound chloride (DDAC)

  • Vehicle (e.g., acetone (B3395972) and olive oil, 4:1 v/v)

  • Micrometer for ear thickness measurements

Protocol:

  • Irritancy Assessment (Ear Swelling):

    • Prepare various concentrations of DDAC (e.g., 0.0625%, 0.125%, 0.25%, 0.5%, and 1%) in the vehicle.

    • Apply 25 µL of the DDAC solution or vehicle control to the dorsal surface of each ear of the mice for three consecutive days.

    • Measure the ear thickness using a micrometer immediately before the first application and 24 hours after the final application.

    • Calculate the percent increase in ear swelling for each mouse.

  • Sensitization Assessment (Local Lymph Node Assay - LLNA):

    • Prepare a range of DDAC concentrations (e.g., 0.0625% to 1%) in the vehicle.

    • On days 1, 2, and 3, apply 25 µL of the DDAC solution or vehicle control to the dorsal surface of both ears of each mouse.

    • On day 6, inject the mice intravenously with 20 µCi of 3H-methyl thymidine.

    • Five hours after injection, sacrifice the mice and excise the auricular draining lymph nodes.

    • Prepare a single-cell suspension of the lymph node cells.

    • Incorporate 3H-methyl thymidine, which is measured by liquid scintillation counting and expressed as disintegrations per minute (DPM) per lymph node.

    • The stimulation index (SI) is calculated by dividing the mean DPM per lymph node of a test group by the mean DPM per lymph node of the vehicle control group. An SI of 3 or greater is considered a positive response. The EC3 value, the concentration estimated to produce an SI of 3, is then calculated.

Phenotypic Analysis of Draining Lymph Node Cells by Flow Cytometry

This protocol outlines the procedure for analyzing immune cell populations in the draining lymph nodes following topical DDAC exposure.[1][2]

Materials:

  • Single-cell suspension of draining lymph node cells (from LLNA protocol)

  • Fluorescently conjugated monoclonal antibodies against mouse cell surface markers (e.g., B220, CD4, CD8, CD11b, MHC II, CD44, CD86, IgE)

  • Flow cytometer

Protocol:

  • Prepare a single-cell suspension of the draining lymph nodes from DDAC-treated and control mice.

  • Count the total number of viable cells.

  • Aliquot approximately 1 x 106 cells per tube.

  • Stain the cells with a cocktail of fluorescently conjugated antibodies specific for the cell populations of interest (e.g., B-cells, T-cells, dendritic cells, and their activation markers).

  • Incubate the cells with the antibodies according to the manufacturer's instructions, typically for 30 minutes at 4°C in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in an appropriate buffer for flow cytometric analysis.

  • Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

  • Analyze the data using appropriate software to determine the absolute numbers and percentages of different immune cell populations and their activation status.

In Vitro Skin Sensitization Assessment: Human Cell Line Activation Test (h-CLAT)

The h-CLAT is an in vitro method to assess the skin sensitization potential of chemicals.[10]

Cell Line: THP-1 cells (human monocytic leukemia cell line)

Materials:

  • DDAC

  • THP-1 cells

  • Cell culture medium

  • Fluorescently conjugated antibodies against CD86 and CD54

  • Flow cytometer

Protocol:

  • Culture THP-1 cells according to standard protocols.

  • Expose the THP-1 cells to various concentrations of DDAC for 24 hours. A vehicle control and a positive control should be included.

  • After the incubation period, harvest the cells and stain them with fluorescently conjugated antibodies against the cell surface markers CD86 and CD54.

  • Analyze the expression of CD86 and CD54 on the THP-1 cells using a flow cytometer.

  • The relative fluorescence intensity (RFI) of the markers is calculated. A chemical is classified as a sensitizer (B1316253) if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.

Signaling Pathways and Experimental Workflows

Signaling Pathway of DDAC-Induced Allergic Response

The topical application of DDAC initiates a complex immune response that can lead to a mixed-type hypersensitivity. The initial interaction with skin cells triggers the release of alarmins, which in turn activate innate lymphoid cells and orchestrate the subsequent adaptive immune response.

DDAC_Allergic_Response DDAC Topical DDAC Application Keratinocytes Keratinocytes DDAC->Keratinocytes interacts with TSLP TSLP Release Keratinocytes->TSLP induces ILC2 Type 2 Innate Lymphoid Cells (ILC2s) TSLP->ILC2 activates Activation_Markers ↑ CD25, ICOS, KLRG1 ↓ CD127 ILC2->Activation_Markers results in Th2_Cytokines IL-4, IL-5 Production ILC2->Th2_Cytokines leads to Dendritic_Cells Dendritic Cells (DCs) Th2_Cytokines->Dendritic_Cells influences T_Cells Naive T-Cells Th2_Cytokines->T_Cells promotes Dendritic_Cells->T_Cells present antigen to Th_Differentiation T-Helper Cell Differentiation T_Cells->Th_Differentiation undergo B_Cells B-Cells Th_Differentiation->B_Cells activate Allergic_Inflammation Allergic Inflammation & Contact Hypersensitivity Th_Differentiation->Allergic_Inflammation contribute to B_Cells->Allergic_Inflammation contribute to Murine_CHS_Workflow Sensitization Sensitization Phase (Days 1-3) Topical DDAC Application to Ears Rest Resting Phase (Days 4-5) Sensitization->Rest Analysis Analysis (Day 6) Rest->Analysis LLNA Local Lymph Node Assay (LLNA) - Lymphocyte Proliferation Analysis->LLNA Flow_Cytometry Flow Cytometry - Immunophenotyping of DLNs Analysis->Flow_Cytometry Ear_Swelling Irritancy Assessment - Ear Swelling Measurement Analysis->Ear_Swelling Outcome Data Interpretation - EC3 Calculation - Cell Population Changes LLNA->Outcome Flow_Cytometry->Outcome Ear_Swelling->Outcome Immune_Cell_Activation DDAC DDAC Exposure B_Cell B-Cell DDAC->B_Cell CD4_T_Cell CD4+ T-Cell DDAC->CD4_T_Cell CD8_T_Cell CD8+ T-Cell DDAC->CD8_T_Cell DC Dendritic Cell DDAC->DC Activated_B_Cell Activated B-Cell (↑ CD86) B_Cell->Activated_B_Cell activation Activated_CD4_T_Cell Activated CD4+ T-Cell (↑ CD44) CD4_T_Cell->Activated_CD4_T_Cell activation Activated_CD8_T_Cell Activated CD8+ T-Cell (↑ CD44) CD8_T_Cell->Activated_CD8_T_Cell activation Activated_DC Activated Dendritic Cell (↑ CD86) DC->Activated_DC activation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DDAB for Stable Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Didodecyldimethylammonium bromide (DDAB) concentration in stable nanoparticle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges and achieve consistent, high-quality results.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of DDAB-stabilized nanoparticles.

Problem Potential Cause Suggested Solution
Immediate aggregation upon addition of reducing agent or anti-solvent 1. Insufficient DDAB concentration: The nanoparticle surface is not adequately coated to provide electrostatic repulsion. 2. Suboptimal pH: The pH of the medium may be near the isoelectric point of the nanoparticles, reducing surface charge. 3. High ionic strength of the medium: Excess ions can compress the electrical double layer, diminishing repulsive forces.[1]1. Increase DDAB concentration: Incrementally raise the concentration of DDAB in your formulation. 2. Adjust pH: Modify the pH of the reaction medium to be further from the isoelectric point, which for many systems is achieved at lower or higher pH values.[1] 3. Use low ionic strength buffers or deionized water: Minimize the concentration of extraneous ions in the synthesis medium.
Nanoparticles aggregate during storage 1. Inadequate long-term stabilization: The initial DDAB coating may not be sufficient for long-term stability. 2. Changes in pH or ionic strength over time: The storage medium may not be adequately buffered. 3. Temperature fluctuations: Changes in temperature can affect the stability of the DDAB bilayer on the nanoparticle surface.1. Optimize DDAB concentration for long-term stability: This may require a higher concentration than what is needed for initial formation. 2. Store in a buffered solution: Use a suitable buffer to maintain a constant pH. 3. Store at a consistent, cool temperature: Avoid repeated freeze-thaw cycles and store at a recommended temperature, often 4°C.[1]
Wide particle size distribution (High Polydispersity Index - PDI) 1. Inhomogeneous nucleation and growth: This can be caused by inefficient mixing or slow addition of reagents. 2. Sub-optimal DDAB concentration: The concentration of DDAB can influence the kinetics of nanoparticle formation.1. Ensure rapid and uniform mixing: Use appropriate stirring methods and rates. 2. Systematically vary DDAB concentration: A concentration that is too low or too high can sometimes lead to a broader size distribution.
Low drug encapsulation efficiency 1. Unfavorable electrostatic interactions: If the drug molecule has a positive charge, it may be repelled by the positively charged DDAB layer. 2. Insufficient nanoparticle formation: If the nanoparticle yield is low, there will be less volume available for drug encapsulation.1. Adjust the pH of the drug solution: Modifying the pH can alter the charge of the drug molecule, potentially improving its interaction with the nanoparticle. 2. Optimize the core-to-shell ratio: Vary the ratio of the nanoparticle core material to DDAB to maximize encapsulation. 3. Consider a different encapsulation strategy: For highly cationic drugs, a post-loading approach after nanoparticle formation might be more effective.
Poor batch-to-batch reproducibility 1. Variability in raw materials: Impurities or slight variations in the quality of DDAB or other reagents can affect the synthesis.[2] 2. Inconsistent experimental conditions: Minor differences in temperature, stirring speed, or the rate of reagent addition can lead to different outcomes.[3][4] 3. Inadequate control over DDAB concentration: Precise and consistent measurement of DDAB is crucial.1. Use high-purity reagents from a consistent source: Document the source and lot number of all chemicals. 2. Standardize all experimental parameters: Use calibrated equipment and maintain a detailed, consistent protocol. 3. Prepare stock solutions of DDAB carefully and use them consistently: Ensure accurate weighing and complete dissolution.
Unexpected nanoparticle morphology 1. Influence of DDAB on crystal growth: The ratio of DDAB to other surfactants or precursors can direct the shape of the nanoparticles.1. Systematically vary the molar ratio of DDAB to other components: This can be a method to control the final morphology of the nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DDAB in nanoparticle synthesis?

A1: DDAB, a cationic surfactant, primarily acts as a stabilizing agent. It forms a protective bilayer on the surface of nanoparticles, creating a positive surface charge (zeta potential).[5][6] This positive charge leads to electrostatic repulsion between individual nanoparticles, preventing them from aggregating and ensuring the stability of the colloidal suspension.

Q2: How does DDAB concentration affect nanoparticle size?

A2: Generally, increasing the concentration of DDAB leads to a decrease in nanoparticle size.[7] This is because a higher concentration of the surfactant provides more nucleation sites and more effectively coats the surface of the growing nanoparticles, limiting their final size.

Q3: What is the relationship between DDAB concentration and zeta potential?

A3: Increasing the DDAB concentration typically results in a higher (more positive) zeta potential.[5] This is due to a greater surface coverage of the nanoparticles with the cationic DDAB molecules, which in turn enhances the electrostatic repulsion and stability of the nanosuspension.

Q4: What is a typical starting concentration range for DDAB in nanoparticle synthesis?

A4: The optimal DDAB concentration is highly dependent on the specific nanoparticle system, including the core material, solvent, and desired particle characteristics. However, a common starting point for optimization experiments can range from 0.1 mM to 10 mM. It is crucial to perform a systematic optimization for your specific application.

Q5: Can DDAB affect the drug loading capacity of my nanoparticles?

A5: Yes, DDAB can influence drug loading, particularly for charged drug molecules. The positively charged surface created by DDAB may enhance the encapsulation of negatively charged drugs through electrostatic attraction, while potentially hindering the loading of positively charged drugs due to repulsion.

Data Presentation

The following tables summarize the quantitative effects of DDAB concentration on key nanoparticle properties, based on findings from various studies.

Table 1: Effect of DDAB Concentration on Nanoparticle Size

Nanoparticle SystemDDAB ConcentrationAverage Particle Size (nm)Reference
PLA1.0% (w/v)329[8]
PLGAIncreased weight percentageDecreased size[7]
Gold (AuNPs)Not specifiedNot specified[5][6]
Silver (AgNPs)Not specifiedNot specified

Table 2: Effect of DDAB Concentration on Zeta Potential

Nanoparticle SystemDDAB ConcentrationZeta Potential (mV)Reference
PLA1.0% (w/v)+52.7[8]
Lipid Nanocarriers0% to 40% ratio+7.9 to +30.2[5]
PLGAIncreased weight percentageIncreased positive potential[7]
Gold (AuNPs)Not specifiedPositive[5][6]

Experimental Protocols

Protocol 1: Optimization of DDAB Concentration for Stable Nanoparticle Synthesis

This protocol provides a general framework for systematically optimizing the concentration of DDAB to achieve stable nanoparticles with desired size and surface charge.

Materials:

  • Nanoparticle precursor material (e.g., PLGA, HAuCl₄)

  • DDAB

  • Appropriate solvent(s) (e.g., acetone, ethanol, deionized water)

  • Reducing agent or anti-solvent (depending on the synthesis method)

  • Deionized water

  • Glassware (vials, beakers)

  • Magnetic stirrer and stir bars

  • Pipettes

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Transmission Electron Microscope (TEM) for morphology analysis (optional)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your nanoparticle precursor at a fixed concentration.

    • Prepare a series of DDAB stock solutions at different concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM) in deionized water or the appropriate solvent.

  • Nanoparticle Synthesis:

    • This step will vary depending on your specific synthesis method (e.g., nanoprecipitation, reduction). The following is a generalized example for nanoprecipitation:

      • In a series of glass vials, add a fixed volume of the nanoparticle precursor stock solution.

      • To each vial, add a different volume of the various DDAB stock solutions to achieve a range of final DDAB concentrations in the reaction mixture. Ensure the total volume is constant by adding the appropriate amount of solvent.

      • While stirring vigorously, add the anti-solvent dropwise to each vial to induce nanoparticle formation.

  • Purification:

    • Purify the nanoparticles to remove excess DDAB and other reactants. This can be done by centrifugation followed by resuspension in deionized water or a suitable buffer. Repeat the washing steps at least twice.

  • Characterization:

    • Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles from each DDAB concentration using a DLS instrument.

    • Morphology: (Optional) Visualize the shape and size of the nanoparticles using TEM.

  • Data Analysis and Optimization:

    • Create plots of DDAB concentration versus particle size, PDI, and zeta potential.

    • Identify the DDAB concentration that yields nanoparticles with the desired characteristics (e.g., smallest size, PDI < 0.2, and zeta potential > +30 mV for good stability).

Visualizations

DDAB_Optimization_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis prep_precursor Prepare Precursor Stock Solution synthesis Synthesize Nanoparticles at Varying DDAB Concentrations prep_precursor->synthesis prep_ddab Prepare Series of DDAB Stock Solutions prep_ddab->synthesis purify Purify Nanoparticles synthesis->purify characterize Characterize Size, PDI, and Zeta Potential (DLS) purify->characterize analyze Analyze Data and Identify Optimal Concentration characterize->analyze DDAB_Concentration_Effect cluster_cause Cause cluster_effect Effect ddab_conc Increase in DDAB Concentration size Decreased Nanoparticle Size ddab_conc->size zeta Increased (More Positive) Zeta Potential ddab_conc->zeta stability Enhanced Colloidal Stability zeta->stability

References

Technical Support Center: DDAB-Coated Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the aggregation of didodecyldimethylammonium bromide (DDAB)-coated gold nanoparticles (AuNPs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which DDAB stabilizes gold nanoparticles?

A1: DDAB, a cationic surfactant, stabilizes gold nanoparticles primarily through electrostatic repulsion. The positively charged headgroup of the DDAB molecule adsorbs to the surface of the gold nanoparticles, forming a positively charged bilayer. This creates a repulsive force between the nanoparticles, preventing them from aggregating in a colloidal suspension.[1]

Q2: What are the common causes of aggregation in DDAB-coated gold nanoparticles?

A2: Aggregation of DDAB-coated AuNPs can be triggered by several factors that disrupt the stabilizing electrostatic repulsion:

  • Inadequate DDAB Concentration: An insufficient amount of DDAB will lead to incomplete surface coverage, leaving exposed areas on the nanoparticles that can stick together.

  • High Ionic Strength: The presence of salts in the solution can shield the positive surface charge of the DDAB bilayer, reducing the repulsive forces between nanoparticles and leading to aggregation.[2]

  • Extreme pH: Changes in pH can affect the stability of the DDAB bilayer and the overall surface charge of the nanoparticles, potentially causing aggregation.

  • Improper Storage: Freezing or exposure to excessively high temperatures can induce aggregation.

  • Mechanical Stress: Vigorous vortexing or centrifugation at high speeds can overcome the repulsive forces and cause the nanoparticles to aggregate.

Troubleshooting Guides

Issue 1: Nanoparticle aggregation is observed immediately after synthesis.

This is often indicated by a color change from a ruby red to a purple or blue color.

Potential Cause Recommended Solution
Insufficient DDAB Concentration Ensure the molar ratio of DDAB to the gold precursor is optimal. A higher concentration of DDAB generally leads to smaller, more stable nanoparticles. However, excessive DDAB can lead to the formation of micelles that may interfere with nanoparticle formation.
Incorrect Reagent Addition Rate The reducing agent (e.g., sodium borohydride) should be added quickly and under vigorous stirring to ensure uniform nucleation and growth of the nanoparticles. Slow addition can lead to a broad size distribution and aggregation.
Impure Reagents or Glassware Use high-purity water (e.g., Milli-Q) and thoroughly clean all glassware, preferably with aqua regia, to remove any contaminants that could act as nucleation sites and promote uncontrolled growth and aggregation.[3]
Issue 2: Nanoparticles aggregate after a period of storage.
Potential Cause Recommended Solution
Inappropriate Storage Temperature Store DDAB-coated AuNPs at 4°C. Avoid freezing, as this can cause irreversible aggregation.
High Nanoparticle Concentration If the nanoparticle solution is too concentrated, the likelihood of collisions and subsequent aggregation increases. Dilute the nanoparticle suspension if necessary for long-term storage.
Leaching of DDAB from the Surface Over time, the DDAB bilayer may slowly desorb from the nanoparticle surface, especially if stored in pure water. Storing in a very dilute DDAB solution might improve long-term stability.
Issue 3: Nanoparticles aggregate upon addition of buffers or other electrolytes.
Potential Cause Recommended Solution
High Ionic Strength of the Buffer The addition of salts can compress the electrical double layer surrounding the nanoparticles, reducing the electrostatic repulsion and causing aggregation. This is a common issue with buffers like PBS.
Finding the Critical Coagulation Concentration (CCC) The CCC is the salt concentration at which rapid aggregation occurs. For polyelectrolyte-coated AuNPs, stable suspensions are typically formed in salt concentrations below 50 mM. For citrate-stabilized AuNPs, the onset of aggregation has been observed at 150 mM NaCl. While specific data for DDAB-coated AuNPs is limited, it is recommended to keep the salt concentration as low as possible.
pH of the Buffer Ensure the pH of the buffer is within a range that maintains the stability of the DDAB coating. A neutral to slightly acidic pH is generally recommended.

Experimental Protocols

Detailed Methodology for Synthesis of DDAB-Coated Gold Nanoparticles

This protocol is adapted from a seed-mediated growth method, which generally yields monodisperse nanoparticles.

Materials:

  • This compound bromide (DDAB)

  • Gold(III) chloride trihydrate (HAuCl₄)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ascorbic acid

  • Deionized (DI) water (18.2 MΩ·cm)

Part 1: Synthesis of Gold Seed Nanoparticles

  • Prepare a 0.2 M solution of DDAB in DI water.

  • In a clean glass vial, add 5 mL of the 0.2 M DDAB solution.

  • To this solution, add 5 mL of 0.5 mM HAuCl₄ solution.

  • While stirring vigorously, inject 0.6 mL of freshly prepared, ice-cold 0.01 M NaBH₄ solution.

  • The solution's color will rapidly change to a brownish-yellow, indicating the formation of seed nanoparticles.

  • Continue stirring for 2 minutes and then allow the seed solution to age at room temperature for at least 30 minutes before use.

Part 2: Growth of DDAB-Stabilized Gold Nanoparticles

  • Prepare a growth solution by adding 5 mL of 0.2 M DDAB solution to a clean glass vial.

  • To the growth solution, add 5 mL of 1 mM HAuCl₄.

  • Gently mix the solution, then add 70 µL of 0.1 M ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.

  • Finally, add 12 µL of the prepared gold seed solution to the growth solution.

  • The solution color will gradually change to a ruby red over 10-20 minutes as the spherical gold nanoparticles form.

  • Allow the reaction to proceed for at least 1 hour to ensure complete growth.

Characterization:

  • UV-Vis Spectroscopy: Measure the absorbance spectrum of the final colloidal solution. Spherical AuNPs typically exhibit a surface plasmon resonance (SPR) peak around 520 nm. A broadening or shift of this peak to longer wavelengths indicates aggregation.

  • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. A PDI value below 0.3 is generally considered to indicate a monodisperse sample.

  • Zeta Potential Measurement: A highly positive zeta potential (typically > +30 mV) is indicative of good electrostatic stability.

Data Presentation

Table 1: Influence of NaCl Concentration on the Stability of Gold Nanoparticles (General Observations)

Capping AgentOnset of Aggregation (NaCl Concentration)Zeta Potential (in low ionic strength)Reference
Citrate~150 mMHighly Negative (~ -30 to -50 mV)[4]
Polyelectrolyte< 50 mMPositive or Negative depending on polyelectrolyte[5][6]
DDABNot specified, but expected to be sensitive to ionic strengthHighly Positive-

Note: This table provides a general reference. The exact CCC for DDAB-coated AuNPs should be determined experimentally for your specific system.

Visualizations

Aggregation_Pathway Stable Stable DDAB-AuNPs (Ruby Red) Destabilizing Destabilizing Factors: - High Ionic Strength - Extreme pH - Insufficient DDAB Aggregation Aggregation (Purple/Blue) Destabilizing->Aggregation Charge Shielding/ Surface Patchiness Precipitation Precipitation Aggregation->Precipitation

Caption: Logical workflow illustrating the pathway from stable DDAB-coated AuNPs to aggregation and precipitation due to destabilizing factors.

Troubleshooting_Workflow Start Aggregation Observed Check_Synthesis Review Synthesis Protocol: - DDAB Concentration? - Reagent Purity? - Addition Rate? Start->Check_Synthesis Check_Environment Analyze Suspension Environment: - High Salt Concentration? - pH out of range? Start->Check_Environment Optimize_Synthesis Optimize Synthesis: - Titrate DDAB - Use Fresh Reagents - Ensure Rapid Mixing Check_Synthesis->Optimize_Synthesis Adjust_Buffer Modify Buffer: - Lower Salt Concentration - Adjust pH Check_Environment->Adjust_Buffer Characterize Re-characterize: - UV-Vis - DLS - Zeta Potential Optimize_Synthesis->Characterize Adjust_Buffer->Characterize

Caption: A troubleshooting workflow for diagnosing and resolving aggregation issues with DDAB-coated gold nanoparticles.

References

Technical Support Center: Optimizing DDAB as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for didodecyldimethylammonium bromide (DDAB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of DDAB in phase transfer catalysis (PTC).

Frequently Asked Questions (FAQs)

Q1: What is DDAB and why is it used as a phase transfer catalyst?

This compound bromide (DDAB) is a quaternary ammonium (B1175870) salt that functions as a phase transfer catalyst. PTCs are used to facilitate reactions between reactants located in different immiscible phases, such as an organic and an aqueous phase.[1] DDAB is considered a highly versatile and robust catalyst due to its high lipophilicity, which allows it to effectively transport anions from the aqueous phase to the organic phase where the reaction occurs.[2] It is also noted for its stability at relatively high temperatures and pH levels.

Q2: What types of reactions can be catalyzed by DDAB?

DDAB has been shown to be an effective catalyst for a wide range of organic transformations under mild conditions.[2] These include:

  • C- and N-alkylations

  • Isomerization

  • Esterification

  • Elimination reactions

  • Cyanation

  • Bromination

  • Oxidation

Q3: How does DDAB compare to other common phase transfer catalysts like TBAB and Aliquat 336?

DDAB has demonstrated superior performance in several types of reactions when compared to other common catalysts like tetrabutylammonium (B224687) bromide (TBAB). Its high lipophilicity and unique structure contribute to its effectiveness.[2] For detailed comparisons, please refer to the data tables below.

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading While DDAB is highly efficient, ensure you are using an appropriate catalyst loading, typically between 1-5 mol%.[3] For new reactions, it may be necessary to screen a range of concentrations to find the optimal loading.
Poor Agitation In phase transfer catalysis, the reaction rate is often dependent on the interfacial area between the two phases.[4][5] Increase the stirring speed to improve mixing and facilitate the transfer of the DDAB-anion complex into the organic phase.[5]
Inappropriate Solvent Choice The organic solvent can significantly impact the reaction rate.[4] Solvents like toluene (B28343) and dichloromethane (B109758) are commonly used.[5] If you are experiencing issues, consider screening other aprotic solvents.
Temperature is Too Low While many DDAB-catalyzed reactions proceed at room temperature, some may require heating to achieve a reasonable rate.[6] Gradually increase the temperature and monitor for product formation and potential side reactions. DDAB is known to be stable at elevated temperatures.
Catalyst Poisoning Impurities in your reactants or solvents can sometimes poison the catalyst.[7] Ensure you are using reagents and solvents of appropriate purity.

Issue 2: Formation of a Stable Emulsion During Work-up

The surfactant-like properties of DDAB can sometimes lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.[8]

Potential Cause Troubleshooting Steps
High Catalyst Concentration An excess of DDAB can act as a surfactant, stabilizing the emulsion.[8] If possible, reduce the catalyst loading in subsequent reactions.
Vigorous Shaking During Extraction High-shear mixing can create very fine droplets that are difficult to separate.[9] Instead of vigorous shaking, gently invert the separatory funnel multiple times.
Unfavorable Phase Volume Ratio The ratio of the organic to aqueous phase can influence emulsion stability.[8] Try altering this ratio to see if it aids in phase separation.
Presence of Fine Particulates Solid impurities can accumulate at the interface and stabilize emulsions.[9] If this is suspected, filtering the reaction mixture through a pad of celite before work-up may be beneficial.[8]

Breaking a Formed Emulsion:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.[10]

  • Filtration: Filter the entire emulsion through a pad of celite or another filter aid. This can help to coalesce the dispersed droplets.[8]

  • Centrifugation: If available, centrifuging the emulsion can force the separation of the two phases.[11]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion and facilitate separation.[8]

Data Presentation

Table 1: Comparison of DDAB and TBAB in the Alkylation of Phenylacetonitrile (B145931)

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)
DDAB2297
TBAB2285

Reaction Conditions: Phenylacetonitrile (10 mmol), 1-bromobutane (B133212) (10 mmol), Toluene (10 mL), 50% w/w NaOH (10 mL), 40°C. Data sourced from.

Table 2: Comparison of DDAB and TBAB in the Esterification of Benzyl Chloride

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)
DDAB52100
TBAB5292

Reaction Conditions: Benzyl chloride (10 mmol), Sodium formate (B1220265) (10 mmol), Toluene (10 mL), 50% w/w NaOH (10 mL), 120°C. Data sourced from.

Experimental Protocols

1. General Protocol for the Alkylation of Phenylacetonitrile using DDAB

This protocol describes the C-alkylation of phenylacetonitrile with 1-bromobutane.

Materials:

  • Phenylacetonitrile

  • 1-bromobutane

  • This compound bromide (DDAB)

  • Toluene

  • Sodium hydroxide (B78521) (NaOH), 50% w/w aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask or Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL flask, add phenylacetonitrile (10 mmol) and DDAB (2 mol%).

  • Add 10 mL of toluene to the flask.

  • Add 1-bromobutane (10 mmol) to the mixture.

  • With vigorous stirring, add 10 mL of a 50% (w/w) aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 40°C in a preheated oil bath and stir for 2 hours.

  • Monitor the progress of the reaction by GC or TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with water (5 x 35 mL) to remove DDAB and NaOH.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide is corrosive. Handle with care.

  • Organic solvents are flammable. Keep away from ignition sources.

Visualizations

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY Na⁺Y⁻ DDAB DDAB (Q⁺Br⁻) NaY->DDAB NaBr Na⁺Br⁻ RX RX (Substrate) QY_org Q⁺Y⁻ RX->QY_org RY RY (Product) QBr_org Q⁺Br⁻ RY->QBr_org QY_org->RY Reaction QBr_org->DDAB Phase Transfer DDAB->NaBr QY_aq Q⁺Y⁻ DDAB->QY_aq Anion Exchange QY_aq->QY_org Phase Transfer

Caption: General mechanism of DDAB-mediated phase transfer catalysis.

G start Low Reaction Efficiency? check_agitation Increase Agitation Speed start->check_agitation No emulsion Emulsion Formation? start->emulsion Yes check_catalyst_loading Optimize Catalyst Loading (1-5 mol%) check_agitation->check_catalyst_loading check_temp Increase Temperature check_catalyst_loading->check_temp check_solvent Screen Different Solvents check_temp->check_solvent success Problem Resolved check_solvent->success salt_out Add Saturated Brine emulsion->salt_out Yes filter_celite Filter Through Celite salt_out->filter_celite centrifuge Centrifuge Mixture filter_celite->centrifuge centrifuge->success

Caption: Troubleshooting decision tree for common issues in DDAB catalysis.

References

Technical Support Center: Optimizing DDAB Performance in Ion-Exchange Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Didodecyldimethylammonium bromide (DDAB) in ion-exchange processes. The following information is designed to help you optimize your experimental outcomes by carefully adjusting the pH.

Frequently Asked questions (FAQs)

Q1: What is the fundamental role of pH in ion-exchange chromatography using DDAB?

A1: In ion-exchange chromatography (IEX), pH is a critical parameter that dictates the surface charge of both the analyte (your drug molecule) and the stationary phase. DDAB is a quaternary ammonium (B1175870) compound, a strong cationic surfactant, which means it carries a permanent positive charge regardless of the solution's pH. However, the charge of your target molecule and any impurities can be manipulated by adjusting the pH. For successful separation using a cation-exchange mechanism where DDAB acts as an ion-pairing agent or is part of a mixed-micelle stationary phase, you need to control the pH to ensure your target molecule has the appropriate charge to interact effectively with the stationary phase.

Q2: How does pH affect the interaction between my drug molecule and DDAB in an ion-exchange setup?

A2: The interaction is primarily electrostatic. The pH of the mobile phase determines the ionization state of your drug molecule.

  • For acidic drug molecules (anionic): At a pH above their isoelectric point (pI), they will be negatively charged and can bind to the positively charged DDAB.

  • For basic drug molecules (cationic): At a pH below their pI, they will be positively charged and will be repelled by DDAB. In such cases, DDAB might be used in a competitive displacement mode rather than direct binding.

Therefore, adjusting the pH is your primary tool to control the binding and elution of your drug molecule.

Q3: What is a good starting pH for my experiment?

A3: A general rule of thumb is to select a starting pH that is at least 1 to 2 pH units away from the isoelectric point (pI) of your target molecule to ensure it is sufficiently charged for binding.

  • For binding an acidic molecule to a DDAB-based anion-exchange system: Start with a pH 1-2 units above the pI of your molecule.

  • For separating a basic molecule using a DDAB-based system: The strategy might be more complex. You could work at a pH where your molecule of interest is weakly cationic, allowing for differential retention compared to other cationic species.

It is crucial to conduct pH scouting experiments to determine the optimal pH for your specific application.

Troubleshooting Guide

Problem Potential Cause Related to pH Suggested Solution
Poor or no binding of the target molecule The pH of the mobile phase is too close to the pI of your molecule, resulting in a neutral or insufficient charge.Adjust the pH of your buffer to be at least 1-2 pH units away from the pI of your target molecule to ensure it is fully charged. For anionic molecules, increase the pH.
The ionic strength of your buffer is too high, causing premature elution.While not directly a pH issue, high salt concentration can interfere with electrostatic interactions. Ensure your starting buffer has a low ionic strength (e.g., 10-20 mM).
Elution of the target molecule is too slow or incomplete The pH is too far from the pI, leading to very strong binding.Gradually adjust the pH of the elution buffer towards the pI of your molecule to decrease its charge and facilitate elution. Alternatively, a salt gradient can be used.
Co-elution of impurities with the target molecule The pH is not optimal for differentiating the charge of your target molecule from that of the impurities.Perform a pH gradient elution to identify the pH at which your target molecule and impurities have the most significant charge difference, allowing for better separation.
Loss of biological activity of the drug molecule The pH of the buffer is outside the stability range of your molecule.Determine the pH stability profile of your drug molecule beforehand and conduct all ion-exchange steps within this range.

Experimental Protocols

Protocol 1: Determining the Optimal Binding pH

This protocol helps you identify the ideal pH for the binding of your target molecule to a DDAB-functionalized ion-exchange column.

  • Prepare a series of buffers: Prepare identical low ionic strength (e.g., 20 mM) buffers with varying pH values (e.g., in 0.5 pH unit increments) covering a range of 1-3 pH units above and below the estimated pI of your target molecule.

  • Equilibrate the column: Equilibrate the DDAB ion-exchange column with 10 column volumes (CVs) of the starting buffer at the lowest pH in your series.

  • Load the sample: Dissolve your sample in the starting buffer and load it onto the column.

  • Monitor binding: Collect the flow-through and measure the concentration of your target molecule.

  • Repeat at different pH values: Repeat steps 2-4 for each buffer in your pH series.

  • Analyze the results: The optimal binding pH is the one that results in the lowest concentration of your target molecule in the flow-through, indicating the strongest binding to the column.

Protocol 2: pH Gradient Elution for Method Development

This protocol is useful for optimizing the elution conditions and for separating molecules with unknown pI values.

  • Prepare two buffers:

    • Buffer A (Binding buffer): A low ionic strength buffer at the optimal binding pH determined in Protocol 1.

    • Buffer B (Elution buffer): A buffer with the same composition as Buffer A but with a pH adjusted towards the pI of the target molecule (for elution by neutralization) or a higher salt concentration.

  • Equilibrate and load: Equilibrate the column with Buffer A and load your sample.

  • Wash: Wash the column with Buffer A for 5-10 CVs to remove any unbound molecules.

  • Apply a pH gradient: Program your chromatography system to create a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs.

  • Collect fractions and analyze: Collect fractions throughout the gradient and analyze them to determine the pH at which your target molecule elutes. This information can then be used to develop a more efficient step-elution protocol if desired.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Ion-Exchange Process cluster_analysis Analysis prep_buffer Prepare Buffers (Varying pH) equilibration Column Equilibration prep_buffer->equilibration prep_sample Prepare Sample sample_loading Sample Loading prep_sample->sample_loading equilibration->sample_loading wash Wash sample_loading->wash elution Elution (pH Gradient or Step) wash->elution fraction_collection Fraction Collection elution->fraction_collection analysis Analysis of Fractions (e.g., HPLC, UV-Vis) fraction_collection->analysis optimization Optimal pH analysis->optimization Optimize pH

Caption: Experimental workflow for pH optimization in DDAB ion-exchange chromatography.

troubleshooting_logic cluster_binding Binding Issues cluster_elution Elution Issues cluster_purity Purity Issues start Problem Encountered no_binding Poor or No Binding start->no_binding poor_elution Incomplete Elution start->poor_elution co_elution Co-elution of Impurities start->co_elution check_ph_pi Is pH > 1 unit from pI? no_binding->check_ph_pi Investigate adjust_ph Adjust Buffer pH check_ph_pi->adjust_ph No check_ionic_strength Check Ionic Strength check_ph_pi->check_ionic_strength Yes check_elution_ph Is Elution pH approaching pI? poor_elution->check_elution_ph Investigate adjust_elution Modify Elution Buffer (pH or Salt) check_elution_ph->adjust_elution No ph_gradient Perform pH Gradient Scouting co_elution->ph_gradient Optimize check_ionic_strength->adjust_ph

Caption: Troubleshooting logic for pH-related issues in DDAB ion-exchange.

Technical Support Center: Didodecyldimethylammonium Bromide (DDAB) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxicity of didodecyldimethylammonium bromide (DDAB) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide (DDAB) and why is it used in cell culture?

A1: this compound bromide (DDAB) is a cationic lipid, a type of surfactant with a positively charged headgroup.[1] It is widely used in research as a component of delivery systems for introducing nucleic acids (DNA and RNA) into mammalian cells, a process known as transfection.[2] Its positive charge allows it to form complexes with negatively charged molecules like DNA and RNA, facilitating their entry into cells.[2][3] DDAB is also used to create liposomes and other nanoparticles for drug delivery.[4]

Q2: Why does DDAB cause cytotoxicity?

A2: The primary cause of DDAB's cytotoxicity is its high positive surface charge.[1] This positive charge leads to strong interactions with the negatively charged cell membrane, which can destabilize and disrupt the membrane, leading to the formation of pores and ultimately cell lysis.[5][6] DDAB is also a potent inducer of apoptosis (programmed cell death), primarily through the activation of the extrinsic caspase-8 signaling pathway.[5]

Q3: How can I reduce DDAB-induced cytotoxicity in my experiments?

A3: Several strategies can be employed to minimize DDAB's toxic effects:

  • Formulation: Incorporating DDAB into nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can significantly reduce its cytotoxicity compared to using it as a free surfactant.[6]

  • Co-formulation with helper lipids: Adding neutral lipids, like monoolein, to DDAB formulations can decrease toxicity while maintaining transfection efficiency.[7]

  • Surface modification: Coating DDAB-containing nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can shield the positive charge and reduce interactions with cells, thereby lowering toxicity.[5]

  • Dose optimization: Carefully titrating the concentration of DDAB is crucial. It is recommended to perform a dose-response experiment to determine the optimal concentration that balances efficacy with minimal cytotoxicity for your specific cell line.

  • Inhibition of apoptosis: Co-treatment with a caspase-8 inhibitor (e.g., Z-IETD-FMK) can block the DDAB-induced apoptotic pathway.[5]

Q4: Are some cell lines more sensitive to DDAB than others?

A4: Yes, there is differential sensitivity to DDAB among various cell lines. For instance, studies have shown that leukemia (HL-60, U937) and neuroblastoma (Neuro2a) cell lines are more sensitive to DDAB than carcinoma cell lines like HepG2 and Caco-2.[5]

Q5: What are some less toxic alternatives to DDAB for transfection and drug delivery?

A5: While DDAB is effective, its toxicity can be a concern. Researchers have explored other cationic lipids and delivery systems. Alternatives include other quaternary ammonium (B1175870) compounds, ionizable lipids that are positively charged only at acidic pH (e.g., within endosomes), and non-lipid-based systems like niosomes.[8] The choice of an alternative will depend on the specific application and cell type.

Troubleshooting Guides

This section provides solutions to common problems encountered when using DDAB in cell culture.

Problem Possible Cause(s) Suggested Solution(s)
High cell death immediately after adding DDAB formulation. 1. Concentration of DDAB is too high. 2. Use of free DDAB instead of a nanoparticle formulation. 3. High sensitivity of the cell line. 1. Perform a dose-response curve to determine the IC50 value and work at concentrations well below this for your application.[9] 2. Formulate DDAB into liposomes or solid lipid nanoparticles (SLNs) to reduce its direct interaction with the cell membrane.[6] 3. If possible, switch to a less sensitive cell line. Otherwise, significantly lower the DDAB concentration and consider co-formulation with helper lipids or PEGylation.[5]
Low transfection efficiency with seemingly non-toxic DDAB concentrations. 1. Sub-optimal DDAB-to-nucleic acid ratio. 2. Incorrect formulation procedure. 3. Inappropriate incubation time. 1. Optimize the ratio of DDAB to your DNA or RNA. This often requires empirical testing.[10] 2. Ensure proper formation of liposomes or nanoparticles. Refer to detailed protocols for thin-film hydration or other methods.[11] 3. Optimize the incubation time of the DDAB complexes with the cells. Shorter incubation times may reduce toxicity but could also lower efficiency.
Inconsistent results between experiments. 1. Variability in DDAB formulation preparation. 2. Inconsistent cell health or passage number. 3. Precipitation of DDAB-nucleic acid complexes. 1. Standardize the protocol for preparing your DDAB formulation, paying close attention to parameters like temperature, sonication time, and extrusion steps.[11] 2. Use cells that are in the exponential growth phase and have a consistent passage number for all experiments. 3. Ensure that the complexes are formed in a serum-free medium, as serum proteins can interfere with complex formation and stability.

Quantitative Data: Cytotoxicity of DDAB Formulations

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for DDAB in various formulations and cell lines. Note that values can vary significantly based on the experimental conditions, such as exposure time and the specific assay used.

FormulationCell LineAssay DurationIC50 / EC50 ValueReference
DDAB (free) A-172 (human glioblastoma)Not Specified15 µM (EC50)[1]
Caco-2 (human colorectal adenocarcinoma)Not Specified11.4 ± 1.14 µg/mL (EC50)[1]
HepG2 (human liver carcinoma)Not Specified13.4 ± 0.80 µg/mL (EC50)[1]
MCF-7 (human breast adenocarcinoma)Not Specified9.63 ± 4.11 µg/mL (EC50)[1]
DDAB-Solid Lipid Nanoparticles (SLNs) Caco-248 h> 869.88 µg/mL
HepG248 h694.70 ± 54.12 µg/mL
MCF-748 h869.88 ± 62.45 µg/mL
SV-80 (human fibroblasts)48 h284.06 ± 17.01 µg/mL
Y-79 (human retinoblastoma)48 h517.40 ± 32.54 µg/mL

Experimental Protocols

Protocol 1: Preparation of DDAB-Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing DDAB-containing liposomes.

Materials:

  • This compound bromide (DDAB)

  • Helper lipid (e.g., Cholesterol)

  • Chloroform (B151607)

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS or HEPES-buffered saline)

  • Water bath sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation:

    • Dissolve DDAB and any helper lipids (e.g., cholesterol in a 7:3 molar ratio with DDAB) in chloroform in a round-bottom flask.[11]

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid's transition temperature (e.g., 40°C) to evaporate the chloroform.[11] This will create a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under vacuum for at least 1 hour to remove any residual solvent.[4]

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs). This step should also be performed above the lipid's transition temperature.

  • Size Reduction (Homogenization):

    • To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension must be downsized.

    • Sonication: Place the flask in a bath sonicator and sonicate until the suspension becomes clear. Note that sonication can sometimes lead to lipid degradation.

    • Extrusion: For more uniform sizing, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).[11] This process is typically repeated 10-20 times to ensure a homogenous liposome (B1194612) population.[11]

  • Storage:

    • Store the prepared liposomes at 4°C. Stability should be assessed for long-term storage.[11]

Protocol 2: Assessment of DDAB Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • DDAB formulation to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the DDAB formulation in fresh culture medium.

    • Remove the old medium from the cells and add 100 µL of the DDAB-containing medium to the respective wells. Include untreated control wells and vehicle control wells (if a solvent like DMSO is used).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the % viability against the log of the DDAB concentration to determine the IC50 value.

Visualizations

Signaling Pathway: DDAB-Induced Apoptosis

DDAB_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DDAB DDAB DeathReceptor Death Receptor (e.g., Fas) DDAB->DeathReceptor Binds Pore Pore Formation DDAB->Pore Induces FADD FADD (Adaptor Protein) DeathReceptor->FADD Recruits Apoptosis Apoptosis Pore->Apoptosis Contributes to Cell Death ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits Casp8 Active Caspase-8 ProCasp8->Casp8 Dimerization & Autocleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Casp3->Apoptosis Executes

Caption: DDAB induces apoptosis via the extrinsic pathway and membrane disruption.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate_overnight 2. Incubate Overnight (Allow attachment) seed_cells->incubate_overnight prepare_ddab 3. Prepare Serial Dilutions of DDAB Formulation incubate_overnight->prepare_ddab treat_cells 4. Treat Cells (Add DDAB dilutions) prepare_ddab->treat_cells incubate_treatment 5. Incubate (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_reagent 6. Add Viability Reagent (e.g., MTT, WST-8) incubate_treatment->add_reagent incubate_reagent 7. Incubate (2-4h) add_reagent->incubate_reagent measure_absorbance 8. Measure Absorbance incubate_reagent->measure_absorbance analyze_data 9. Analyze Data (Calculate % Viability & IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Standard workflow for assessing DDAB cytotoxicity in cell culture.

Logical Relationship: Troubleshooting High Cytotoxicity

Troubleshooting_Tree Start Problem: High Cell Cytotoxicity CheckConc Is DDAB concentration optimized? Start->CheckConc CheckFormulation Is DDAB formulated (e.g., in liposomes)? CheckConc->CheckFormulation Yes Sol_Optimize Solution: Perform dose-response assay to find IC50. CheckConc->Sol_Optimize No CheckHelper Does formulation include helper lipids or PEG? CheckFormulation->CheckHelper Yes Sol_Formulate Solution: Formulate DDAB into nanoparticles. CheckFormulation->Sol_Formulate No CheckCellLine Is the cell line known to be highly sensitive? CheckHelper->CheckCellLine Yes Sol_AddHelper Solution: Incorporate neutral lipids or PEG into formulation. CheckHelper->Sol_AddHelper No Sol_ReduceConc Solution: Drastically reduce concentration or switch cell lines. CheckCellLine->Sol_ReduceConc Yes ConsiderAlternatives Consider alternative delivery agents. CheckCellLine->ConsiderAlternatives No

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of DDAC Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the antimicrobial efficacy of Didecyldimethylammonium chloride (DDAC) solutions.

Frequently Asked Questions (FAQs)

Q1: What is DDAC and what is its primary mechanism of action?

A1: Didecyldimethylammonium chloride (DDAC) is a fourth-generation quaternary ammonium (B1175870) compound (QAC) known for its broad-spectrum antimicrobial properties against bacteria, fungi, and enveloped viruses.[1] Its primary mechanism of action involves the disruption of microbial cell membranes. The positively charged DDAC molecules interact with and embed themselves into the negatively charged lipid bilayer of the cell membrane. This action increases membrane permeability, leading to the leakage of essential intracellular components like potassium ions and proteins, which ultimately results in cell death.[2][3]

Q2: What key factors can influence the antimicrobial efficacy of DDAC solutions?

A2: Several factors can significantly impact DDAC's performance:

  • pH: DDAC is most effective in neutral to slightly alkaline conditions.[4]

  • Temperature: Increased temperature generally enhances the antimicrobial activity of DDAC, leading to a more rapid killing of microbes.[5]

  • Presence of Organic Matter: Organic materials, such as those found in soil or biological fluids, can reduce the efficacy of DDAC by interacting with the active molecules, making them unavailable to act on microbes.[6][7] However, DDAC has been shown to perform better in the presence of organic load compared to some other disinfectants.[6][8]

  • Water Hardness: DDAC generally maintains its stability and antimicrobial activity in hard water.

  • Inoculum Size: A very high concentration of microorganisms can neutralize the active DDAC molecules, potentially leading to an increase in the observed Minimum Inhibitory Concentration (MIC).[5]

Q3: How can the antimicrobial efficacy of DDAC be enhanced?

A3: The efficacy of DDAC can be significantly enhanced through synergistic combinations with other agents. Combining DDAC with compounds like essential oil constituents (e.g., carvacrol, eugenol), other biocides, or nonionic surfactants can lead to a greater antimicrobial effect than the sum of the individual components.[9][10][11] This approach can broaden the antimicrobial spectrum, accelerate the rate of killing, and potentially reduce the required concentration of DDAC, which can be beneficial in minimizing toxicity and cost.[11][12]

Q4: What are the common mechanisms of microbial resistance to DDAC?

A4: Bacteria can develop tolerance or resistance to QACs like DDAC through several mechanisms. These include changes in the cell wall structure, the formation of biofilms which can act as a protective barrier, and the expression of efflux pumps that actively transport DDAC out of the cell.[13] Sublethal concentrations of DDAC can sometimes lead to the adaptation of bacteria, resulting in increased MIC values.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with DDAC solutions.

Problem 1: My Minimum Inhibitory Concentration (MIC) results for DDAC are inconsistent between experiments.

  • Possible Cause 1: Inoculum Preparation Variability. The density of the initial bacterial suspension is critical. Inconsistent inoculum size can lead to fluctuating MIC values.[14]

    • Solution: Strictly adhere to standardized protocols for inoculum preparation, such as matching the turbidity to a 0.5 McFarland standard. Always use fresh cultures (e.g., 18-24 hours old) and ensure the bacterial suspension is thoroughly homogenized before dispensing.[14][15]

  • Possible Cause 2: Medium Inconsistencies. The composition of the culture medium, including its pH, can affect DDAC's activity.

    • Solution: Ensure the pH of your medium is consistent and within the optimal range for DDAC activity.[4] Use the same batch of medium for a set of comparative experiments to avoid lot-to-lot variability.[14]

  • Possible Cause 3: Pipetting or Dilution Errors. Inaccurate serial dilutions can lead to significant errors in the final concentrations tested.

    • Solution: Use calibrated micropipettes and change tips between dilutions. Prepare fresh stock solutions of DDAC for each experiment to avoid degradation.[4][14]

Problem 2: I'm observing reduced DDAC efficacy in my experimental setup, which contains organic material (e.g., serum, soil extract).

  • Possible Cause: Inactivation by Organic Load. Organic matter can bind to DDAC molecules, reducing their availability to interact with microbial cells.[6]

    • Solution: Pre-cleaning to remove as much organic debris as possible before applying the DDAC solution is a critical step in practical disinfection.[4] For in-vitro tests, it's important to quantify and standardize the amount of organic load in your experiments to ensure reproducibility. Consider using higher concentrations of DDAC in the presence of a known organic challenge, based on preliminary validation experiments.

Problem 3: I am having difficulty interpreting the results of my checkerboard synergy assay with DDAC.

  • Possible Cause: Miscalculation or Misinterpretation of the Fractional Inhibitory Concentration (FIC) Index. The FIC index is the standard metric for quantifying synergy, but its calculation and interpretation must be precise.

    • Solution: The FIC Index is calculated as the sum of the FICs of each agent (FICA + FICB).[16]

      • FICA = (MIC of DDAC in combination) / (MIC of DDAC alone)

      • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0[16]

    • Ensure that the MIC of each compound alone is accurately determined in the same experiment as the combination tests.

Data Presentation: Enhancing DDAC Efficacy

The following tables summarize quantitative data on strategies to enhance DDAC's antimicrobial activity.

Table 1: Synergistic Effects of DDAC with Other Antimicrobial Agents

OrganismAgent BMIC of DDAC Alone (mg/L)MIC of Agent B Alone (mg/L)MIC of DDAC in Combination (mg/L)MIC of Agent B in Combination (mg/L)FIC IndexInteraction
E. coliCarvacrol42561640.5Synergy
B. cereusCarvacrol22560.5640.5Synergy
E. coliEugenol451221280.75Additive
B. cereusEugenol251211280.75Additive
Data derived from checkerboard assays to determine synergistic bactericidal effects.[9]

Table 2: Influence of Temperature on the Bactericidal Activity of DDAC against S. aureus

TemperatureTime to 3-log Reduction (minutes)
25°C> 10 minutes
35°C< 5 minutes
Data highlights that an increase in temperature enhances the rate of killing by DDAC.[5]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Preparation of DDAC Dilutions: Prepare a stock solution of DDAC. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 50 µL of the diluted DDAC solution.

  • Inoculum Preparation: From a fresh culture plate (18-24 hours), suspend 3-5 colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no DDAC) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[17]

  • Result Interpretation: The MIC is the lowest concentration of DDAC that completely inhibits visible growth of the organism.[17]

Protocol 2: Checkerboard Synergy Assay

  • Plate Setup: Use a 96-well microtiter plate. Dilute DDAC (Agent A) horizontally along the x-axis and the second antimicrobial (Agent B) vertically along the y-axis.[18] Row H will contain dilutions of DDAC alone, and column 12 will contain dilutions of Agent B alone.[19]

  • Inoculation: Prepare the bacterial inoculum as described for the MIC protocol (final concentration of 5 x 10⁵ CFU/mL). Add the inoculum to all wells containing the antimicrobial agents.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction (synergy, additive, or antagonism).[16][18]

Protocol 3: Time-Kill Curve Analysis

  • Test Setup: Prepare flasks containing broth with different concentrations of DDAC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control flask without DDAC.[20]

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 1-2 x 10⁸ CFU/mL.[15]

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions of the sample and plate onto appropriate agar (B569324) plates.[20][21]

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. After incubation, count the colonies on plates that have between 30 and 300 colonies.[15]

  • Data Analysis: Convert the colony counts to CFU/mL. Plot the log₁₀ CFU/mL against time for each DDAC concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15][21]

Visualizations: Workflows and Logical Diagrams

Experimental_Workflow_for_DDAC_Testing cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare DDAC Stock Solution D Perform Serial Dilutions of DDAC in 96-Well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Prepare Culture Medium (e.g., MHB) C->D D->E F Incubate Plate (37°C, 16-20h) E->F G Read MIC Results (Visual Inspection) F->G H Perform Synergy or Time-Kill Analysis G->H

Caption: General workflow for preparing and testing DDAC solutions.

Troubleshooting_MIC_Results cluster_checks Verification Steps cluster_solutions Corrective Actions start Inconsistent MIC Results check_inoculum Verify Inoculum Prep (McFarland, Freshness) start->check_inoculum check_media Check Media (pH, Lot No.) start->check_media check_pipettes Calibrate Pipettes & Verify Technique start->check_pipettes check_controls Examine Controls (Growth/Sterility) start->check_controls sol_inoculum Standardize Inoculum Preparation check_inoculum->sol_inoculum sol_media Use Consistent Media Batch check_media->sol_media sol_pipettes Refine Dilution Technique check_pipettes->sol_pipettes sol_controls Re-run Assay if Controls Fail check_controls->sol_controls end_node Consistent Results sol_inoculum->end_node sol_media->end_node sol_pipettes->end_node sol_controls->end_node

Caption: A troubleshooting guide for inconsistent MIC results.

Caption: Illustrating the principle of the checkerboard assay.

References

Controlling the size and shape of nanoparticles synthesized with DDAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with didodecyldimethylammonium bromide (DDAB) for the synthesis of nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the role of DDAB in nanoparticle synthesis?

A1: DDAB, a cationic surfactant, plays a dual role in nanoparticle synthesis. It acts as a stabilizing agent by forming a bilayer on the nanoparticle surface, which creates a positive surface charge.[1][2] This charge leads to electrostatic repulsion between particles, preventing aggregation.[1] DDAB can also act as a capping agent, influencing the size and shape of the nanoparticles during their formation.

Q2: How does DDAB concentration affect the size of the synthesized nanoparticles?

A2: The concentration of DDAB is a critical parameter in controlling nanoparticle size. Generally, for metallic nanoparticles like silver, an increase in DDAB concentration leads to a decrease in particle size. This is because a higher surfactant concentration provides better surface coverage and stabilization of the growing nanoparticles, preventing their further growth and aggregation. For instance, in the synthesis of silver nanoparticles, increasing the DDAB concentration from 5 mM to 75 mM has been shown to systematically decrease the median particle diameter.[3]

Q3: Can DDAB be used to synthesize different types of nanoparticles?

A3: Yes, DDAB is a versatile surfactant used in the synthesis of various types of nanoparticles, including:

  • Metallic Nanoparticles: Gold (AuNPs) and silver (AgNPs) nanoparticles are commonly synthesized using DDAB as a stabilizer.[1][2][3]

  • Liposomes and Vesicles: DDAB can self-assemble into vesicles and liposomes, which can be used as drug delivery vehicles. These structures can also serve as templates for the synthesis of other nanomaterials.

  • Polymeric Nanoparticles: DDAB can be used to stabilize polymeric nanoparticles, such as those made from PLGA, imparting a positive surface charge which can be beneficial for drug delivery applications.

Q4: What is the typical morphology of nanoparticles synthesized with DDAB?

A4: Nanoparticles synthesized with DDAB are often spherical or quasi-spherical.[4] However, the final shape can be influenced by other synthesis parameters such as the choice of reducing agent, temperature, and pH. By controlling these factors, it is possible to obtain other morphologies like nanorods or nanoprisms.

Troubleshooting Guide

Problem Potential Causes Solutions
Immediate aggregation of nanoparticles upon synthesis (e.g., color change from red to blue/purple for AuNPs) 1. Insufficient DDAB concentration: The amount of DDAB is too low to effectively stabilize the nanoparticles. 2. Inappropriate pH: The pH of the reaction medium is near the isoelectric point of the nanoparticles, leading to a minimal surface charge. 3. High ionic strength: The presence of excess ions in the solution can screen the electrostatic repulsion between nanoparticles.[1][5] 4. Inefficient mixing: Poor mixing can lead to localized high concentrations of reactants and uncontrolled particle growth.[1]1. Increase the concentration of DDAB in the reaction mixture. 2. Adjust the pH of the solution to be significantly higher or lower than the isoelectric point. For DDAB-stabilized particles, a more acidic pH can enhance the positive charge. 3. Use deionized water and minimize the concentration of salts in the reaction. 4. Ensure vigorous and uniform stirring throughout the synthesis process.
Wide particle size distribution (High Polydispersity Index - PDI) 1. Non-uniform nucleation and growth: The initial formation of nanoparticle seeds is not simultaneous, leading to particles of varying sizes. 2. Temperature fluctuations: Inconsistent temperature control can affect the kinetics of nucleation and growth. 3. Slow addition of reducing agent: A slow addition rate can lead to the continuous formation of new nuclei while existing ones are still growing.1. Ensure rapid and homogenous mixing of the reactants to promote a burst of nucleation. 2. Maintain a constant and uniform temperature throughout the synthesis using a water bath or a temperature-controlled stirrer. 3. Add the reducing agent quickly and all at once to ensure a single nucleation event.
Nanoparticles aggregate during storage 1. Inadequate long-term stabilization: The DDAB bilayer may not be sufficient for long-term stability under the storage conditions. 2. Changes in pH or ionic strength over time: The storage medium may undergo changes that destabilize the nanoparticles. 3. Microbial contamination: Bacterial or fungal growth can alter the composition of the suspension and lead to aggregation.1. Consider adding a co-stabilizer, such as PEG, to provide steric stabilization. 2. Store the nanoparticle suspension in a buffered solution at a constant pH and low ionic strength. Store at 4°C in the dark. 3. Filter-sterilize the nanoparticle suspension before storage.
Low yield of nanoparticles 1. Incomplete reduction of the precursor: The amount or strength of the reducing agent is insufficient. 2. Loss of material during purification: Nanoparticles may be lost during centrifugation and washing steps.1. Ensure the reducing agent is fresh and used in the correct stoichiometric ratio. 2. Optimize the centrifugation speed and time to pellet the nanoparticles without causing irreversible aggregation.

Data Presentation

Table 1: Effect of DDAB Concentration on the Size of Silver Nanoparticles [3]

DDAB Concentration (mM)Median Particle Diameter (nm)Standard Deviation (nm)
522.85.8
1013.33.6
2512.63.5
5010.42.4
758.72.0

Experimental Protocols

Protocol 1: Synthesis of DDAB-Stabilized Gold Nanoparticles (AuNPs)

This protocol is adapted from a standard method for the synthesis of cationic surfactant-stabilized gold nanoparticles.[1]

Materials:

  • This compound bromide (DDAB)

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Sodium borohydride (B1222165) (NaBH₄), ice-cold solution

  • Deionized (DI) water

Procedure:

  • Preparation of Solutions:

    • Prepare a 100 mM stock solution of DDAB in DI water.

    • Prepare a 10 mM stock solution of HAuCl₄ in DI water.

    • Prepare a fresh, ice-cold 10 mM solution of NaBH₄ in DI water immediately before use.

  • Synthesis:

    • In a clean glass flask, add 40 mL of the 100 mM DDAB solution to 160 mL of DI water and stir vigorously for 20 minutes.

    • To this solution, add 1 mL of the 10 mM HAuCl₄ solution. The solution should turn pale yellow.

    • While stirring vigorously, rapidly inject 1 mL of the freshly prepared, ice-cold 10 mM NaBH₄ solution.

    • The solution's color will quickly change to a ruby-red, indicating the formation of gold nanoparticles.

    • Continue stirring for at least 1 hour to ensure the reaction is complete and the nanoparticles are well-stabilized.

  • Purification:

    • The nanoparticle solution can be purified by centrifugation to remove excess reactants. The speed and duration of centrifugation should be optimized to pellet the nanoparticles without causing irreversible aggregation.

    • After centrifugation, discard the supernatant and resuspend the nanoparticle pellet in DI water. This washing step can be repeated 2-3 times.

Protocol 2: Preparation of DDAB-Containing Liposomes by Thin-Film Hydration

This protocol describes a general method for preparing liposomes incorporating DDAB.[6][7][8][9][10]

Materials:

  • This compound bromide (DDAB)

  • Phospholipid (e.g., DOPC, DPPC)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, Tris-HCl)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipid, DDAB, and cholesterol in an organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to:

      • Extrusion: Repeatedly pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

      • Sonication: Use a probe or bath sonicator to break down the MLVs into smaller vesicles.

  • Purification:

    • Remove any unencapsulated material by methods such as dialysis, gel filtration chromatography, or centrifugation.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization Reactant Mixing Reactant Mixing Nucleation & Growth Nucleation & Growth Reactant Mixing->Nucleation & Growth Stabilization Stabilization Nucleation & Growth->Stabilization Centrifugation Centrifugation Stabilization->Centrifugation Washing Washing Centrifugation->Washing Size & Shape Analysis Size & Shape Analysis Washing->Size & Shape Analysis Surface Charge Measurement Surface Charge Measurement Washing->Surface Charge Measurement

Caption: Experimental workflow for DDAB-stabilized nanoparticle synthesis.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NP DDAB-Coated Nanoparticle Receptor Cell Surface Receptors NP->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease Degradation & TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Cellular uptake pathway of DDAB-coated nanoparticles for drug delivery.

References

Optimizing temperature for DDAB phase transitions in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with didodecyldimethylammonium bromide (DDAB). Here, you will find information to optimize temperature control for DDAB phase transitions in your experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DDAB solution shows unexpected aggregation or precipitation at room temperature. What could be the cause and how can I fix it?

A1: This is a common issue that can arise from several factors related to the phase behavior of DDAB. At room temperature (around 25°C), DDAB can exist in a gel or even a sub-gel phase, which may be less stable and prone to aggregation, especially after temperature cycling.[1][2]

  • Troubleshooting Steps:

    • Initial Preparation Temperature: Ensure your initial DDAB dispersion is prepared by heating it to a temperature safely above its main phase transition temperature (Tm), typically between 55°C and 65°C, with gentle stirring until the dispersion is optically homogeneous.[1][2] This ensures the DDAB is in the liquid crystalline phase and forms stable structures upon cooling.

    • Equilibration Time: After heating and cooling back to your desired experimental temperature, allow for an adequate equilibration time. The kinetics of the liquid crystalline-to-gel phase transition can be slow.[3]

    • Concentration Effects: DDAB's structure is highly dependent on its concentration. At very low concentrations (below 1 mM), it predominantly forms unilamellar vesicles (ULVs). At higher concentrations (above 65 mM), multilamellar structures (MLSs) are more common.[1][2] In the intermediate range, you may have a coexistence of both. Aggregation could be a sign of instability in the specific structures formed at your working concentration. Consider adjusting the concentration if your protocol allows.

    • Cooling Rate: Rapid cooling can sometimes induce the formation of less stable, metastable phases.[4] Try a slower, more controlled cooling process to allow the system to reach a more stable state.

Q2: I am not observing a sharp phase transition for my DDAB dispersion in my Differential Scanning Calorimetry (DSC) experiment. Why is my peak broad or inconsistent?

A2: The sharpness and position of the DDAB phase transition peak in a DSC thermogram can be influenced by several experimental parameters. A broad or inconsistent peak often points to issues with sample preparation, homogeneity, or the instrument settings.

  • Troubleshooting Steps:

    • Sample Homogeneity: Ensure your DDAB dispersion is completely homogeneous before loading it into the DSC pan. Incomplete hydration or the presence of multiple structures (e.g., a mix of unilamellar and multilamellar vesicles) can lead to a broadened transition.[1][2]

    • Heating/Cooling Rate: The scanning rate in a DSC experiment can affect the peak shape and position. A very fast scanning rate may not allow enough time for the thermal transitions to occur uniformly throughout the sample, resulting in a broader peak. Try reducing the scanning rate (e.g., to 1°C/min) to see if the peak sharpens.[5]

    • Thermal History: The thermal history of the sample is critical. Always perform a heating and cooling cycle to erase previous thermal history and ensure the results are reproducible.[6] The first heating scan may look different from subsequent scans.

    • Concentration: The concentration of DDAB can affect the cooperativity of the phase transition.[3] Very dilute samples may show weaker and broader transitions.

Q3: My Dynamic Light Scattering (DLS) results show a high polydispersity index (PDI) or multiple particle size populations. How can I achieve a more monodisperse sample?

A3: A high PDI or the presence of multiple populations in DLS suggests that your DDAB vesicles are not uniform in size. This can be due to the preparation method or instability.

  • Troubleshooting Steps:

    • Preparation Method: The method of preparation significantly impacts vesicle size and polydispersity. Simple hydration and heating may result in a heterogeneous population of multilamellar vesicles. To achieve more uniform, smaller vesicles, consider post-processing steps:

      • Sonication: Can produce small unilamellar vesicles (SUVs), though it can sometimes lead to lipid degradation if not controlled properly.

      • Extrusion: Passing the DDAB dispersion through polycarbonate membranes with a defined pore size is a highly effective method for producing unilamellar vesicles with a narrow size distribution.

    • Temperature Control: Ensure your DLS measurements are performed at a stable temperature, as temperature fluctuations can affect vesicle size and stability.[7][8] Performing measurements above the main phase transition temperature (e.g., > 55°C) can sometimes result in a reduction in size polydispersity.[4]

    • Presence of Aggregates: Large, erratic peaks in your DLS data may indicate the presence of dust or aggregated vesicles.[9] Filtering your sample through an appropriate syringe filter (e.g., 0.22 µm) before measurement can help remove these.

Quantitative Data Summary

The phase transition temperatures of DDAB are not single, fixed values but are dependent on factors like concentration and the specific transition being observed (e.g., subgel to gel, gel to liquid crystalline).

ParameterValueConditions/NotesReference
Main Transition Temperature (Tm) ~16 °CGel-to-liquid crystalline transition in aqueous dispersion.[3]
Main Transition Temperature (Tm) ~45 °CFor Dioctadecyldimethylammonium Bromide (DODAB), often studied alongside DDAB.[2]
Heating Transitions (DODAB) Ts ≈ 36°C, Tm ≈ 45°C, Tp ≈ 53°CEndothermic transitions observed on heating.[1][2]
Cooling Transitions (DODAB) T'm = T'p ≈ 40°C, T's ≈ 15°CExothermic transitions observed on cooling, showing hysteresis.[1][2]
Solid to Liquid Crystal Transition Two peaks at 336.8 K (63.65 °C) and 349.2 K (76.05 °C)DSC analysis of DDAB.[10]

Note: Different sources report varying transition temperatures, which can be attributed to differences in experimental conditions such as DDAB concentration, purity, and the specific analytical technique and parameters used.

Experimental Protocols

Protocol 1: Preparation of DDAB Vesicles

This protocol describes a standard method for preparing DDAB vesicles, which can then be analyzed by DSC or DLS.

  • Weighing DDAB: Accurately weigh the desired amount of DDAB powder.

  • Hydration: Add the appropriate volume of deionized water or buffer to achieve the target concentration.

  • Heating and Dispersion: Place the mixture in a sealed vial with a magnetic stir bar. Heat the dispersion to 65°C on a hot plate with gentle stirring.[1][2] Continue stirring at this temperature for several minutes until the solution becomes optically clear and homogeneous.

  • Cooling and Equilibration: Remove the vial from the heat and allow it to cool to room temperature (e.g., 25°C).[1][2] Let the dispersion equilibrate for a specified period (e.g., 1-2 hours) before conducting any measurements.

  • (Optional) Extrusion for Unilamellar Vesicles: For a more uniform size distribution, the vesicle suspension can be extruded. Load the dispersion into an extruder pre-heated to a temperature above the Tm (e.g., 60°C). Pass the suspension through a polycarbonate membrane (e.g., 100 nm pore size) 10-20 times.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the steps for analyzing the thermal transitions of DDAB dispersions.

  • Sample Preparation: Accurately pipette a small amount (typically 10-20 µL) of the equilibrated DDAB dispersion into a DSC sample pan.

  • Sealing the Pan: Hermetically seal the pan to prevent solvent evaporation during the experiment.

  • Reference Pan: Prepare an empty, sealed DSC pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 1°C).

    • Ramp the temperature up at a controlled rate (e.g., 1-5°C/min) to a final temperature well above the expected transitions (e.g., 70°C).[1][2]

    • Hold at the final temperature for a few minutes to ensure equilibrium.

    • Ramp the temperature down at the same rate to the starting temperature.

    • A second heating scan is often performed to check for reproducibility.[6]

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature, peak temperature, and enthalpy of the observed endothermic and exothermic transitions.

Visualizations

experimental_workflow start Start: Weigh DDAB Powder hydrate Hydrate with Water/Buffer start->hydrate heat_stir Heat to 65°C with Stirring hydrate->heat_stir cool_equilibrate Cool to Room Temperature & Equilibrate heat_stir->cool_equilibrate multilamellar Multilamellar Vesicles (MLVs) cool_equilibrate->multilamellar extrusion Optional: Extrusion (>Tm) multilamellar->extrusion dsc_analysis DSC Analysis multilamellar->dsc_analysis dls_analysis DLS Analysis multilamellar->dls_analysis unilamellar Unilamellar Vesicles (ULVs) extrusion->unilamellar unilamellar->dsc_analysis unilamellar->dls_analysis

Caption: Workflow for DDAB vesicle preparation and analysis.

troubleshooting_logic issue Issue: Inconsistent Experimental Results dsc_issue Broad/Inconsistent DSC Peak? issue->dsc_issue DSC dls_issue High PDI in DLS? issue->dls_issue DLS agg_issue Visible Aggregation? issue->agg_issue Visual check_homogeneity Action: Verify Sample Homogeneity dsc_issue->check_homogeneity adjust_scan_rate Action: Reduce Scan Rate dsc_issue->adjust_scan_rate thermal_history Action: Perform Pre-scan Cycles dsc_issue->thermal_history use_extrusion Action: Use Extrusion/Sonication dls_issue->use_extrusion stabilize_temp Action: Ensure Stable Temperature dls_issue->stabilize_temp filter_sample Action: Filter Sample (e.g., 0.22 µm) dls_issue->filter_sample check_prep_temp Action: Check Initial Prep Temp (>Tm) agg_issue->check_prep_temp allow_equilibration Action: Increase Equilibration Time agg_issue->allow_equilibration

Caption: Troubleshooting logic for common DDAB experimental issues.

References

Technical Support Center: Mitigating the Toxicity of Didodecyldimethylammonium Bromide (DDAB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the toxicity of didodecyldimethylammonium bromide (DDAB) in biological applications. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with DDAB and its formulations.

Question Answer
Why am I observing high levels of cytotoxicity even at low concentrations of my DDAB-based formulation? Several factors could be contributing to this. First, ensure that the DDAB is fully incorporated into your nanoparticle formulation (e.g., liposomes or solid lipid nanoparticles) and that there is minimal free DDAB in your preparation. Free DDAB is known to be more cytotoxic than its nanoparticle-formulated counterpart.[1][2] Second, the composition of your formulation is critical. The inclusion of helper lipids, such as cholesterol or neutral phospholipids (B1166683) like DOPE or DPPC, can significantly reduce the toxicity of DDAB-containing nanoparticles.[3][4][5] Finally, consider the cell line you are using, as some cell types are inherently more sensitive to cationic lipids.[1][6]
My DDAB-containing nanoparticles are aggregating. How can I improve their stability and reduce aggregation-induced toxicity? Aggregation of cationic nanoparticles can lead to increased localized charge density and enhanced cytotoxicity. To improve stability, ensure that the surface charge (zeta potential) is sufficiently high to promote electrostatic repulsion between particles.[2] The inclusion of polyethylene (B3416737) glycol (PEG) on the surface of the nanoparticles (PEGylation) can provide steric hindrance, preventing aggregation and also reducing toxicity.[3][6] Optimization of the formulation process, such as the lipid ratios and extrusion parameters, is also crucial for creating stable, monodisperse nanoparticles.
I am seeing inconsistent results in my cytotoxicity assays. What could be the cause? Inconsistent results in cytotoxicity assays can stem from several sources. Ensure that your cell seeding density is consistent across all wells and that the cells are in the logarithmic growth phase at the time of treatment. The duration of exposure to the DDAB formulation is also a critical parameter that should be carefully controlled.[7] Additionally, interactions between the cationic DDAB and components of the cell culture medium, such as serum proteins, can influence the effective concentration and toxicity of your formulation. It is advisable to perform experiments in both serum-free and serum-containing media to assess this effect. Finally, ensure proper controls are included in every assay, such as untreated cells, vehicle controls, and a positive control for cytotoxicity.[8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the mechanisms of DDAB toxicity and strategies for its mitigation.

Question Answer
What is the primary mechanism of DDAB-induced toxicity? The primary mechanism of DDAB-induced toxicity is the disruption of cell membranes.[9] As a cationic lipid, DDAB interacts with the negatively charged components of the cell membrane, leading to pore formation, increased membrane permeability, and ultimately cell death.[1][10] This membrane disruption can trigger downstream apoptotic signaling pathways.[1][6]
How does DDAB induce apoptosis? DDAB has been shown to induce apoptosis through the extrinsic caspase-8 signaling pathway.[1][6] The interaction of DDAB with the cell membrane can lead to the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, leading to the execution of the apoptotic program.[6]
How can formulating DDAB into liposomes or nanoparticles reduce its toxicity? Formulating DDAB into liposomes or other nanoparticles can reduce its toxicity by several mechanisms. Encapsulation within a nanoparticle can shield the high positive charge of DDAB, reducing its direct interaction with cell membranes.[1] The presence of other lipids in the formulation can further modulate the surface charge and membrane insertion properties of the nanoparticle.[3][4] This results in a more controlled delivery and reduced non-specific cytotoxicity compared to free DDAB.[2][11]
What is the role of helper lipids in reducing DDAB toxicity? Helper lipids, such as cholesterol and neutral phospholipids (e.g., DOPE, DPPC), play a crucial role in stabilizing the lipid bilayer of nanoparticles and reducing the toxicity of cationic lipids like DDAB.[3][4] They can decrease the positive charge density on the nanoparticle surface and influence the fluidity and fusogenicity of the membrane, leading to a less disruptive interaction with cell membranes.[12]
Are there alternatives to DDAB with lower toxicity? Research is ongoing to develop cationic lipids with improved efficacy and reduced toxicity. One approach involves modifying the hydrophobic alkyl chains of quaternary ammonium (B1175870) compounds, as chain length can influence toxicity.[7][13][14] Another strategy is to replace the alkyl chains with other chemical moieties that are more biocompatible and biodegradable.[13] The choice of a less toxic alternative will depend on the specific application and desired properties of the delivery system.

Quantitative Data on DDAB Toxicity

The following tables summarize quantitative data on the cytotoxicity of DDAB and the effectiveness of different strategies to reduce it.

Table 1: In Vitro Cytotoxicity (IC50) of DDAB and DDAB-Based Formulations in Various Cell Lines

FormulationCell LineIC50 (µg/mL)Reference
DDAB-SLNsCaco-2> 660[2]
DDAB-SLNsMCF-7869.88 ± 62.45 (at 48h)[2]
DDAB-SLNsSV-80284.06 ± 17.01 (at 48h)[2]
DDAB:DOPECaSki~40 µM[12]
cNLCsRed Blood CellsLC50 of 50 µg/mL[15]

SLNs: Solid Lipid Nanoparticles; cNLCs: Cationic Nanostructured Lipid Carriers; DOPE: Dioleoylphosphatidylethanolamine.

Table 2: Effect of Formulation Strategies on Reducing Cationic Lipid Toxicity

Mitigation StrategyKey FindingsReference
Inclusion of Helper Lipids Replacing DOPE with DPPC in cationic liposome (B1194612) formulations reduced toxicity towards macrophages.[3][4]
PEGylation Co-treatment with polyethylene glycol (PEG 2000) effectively prevented caspase-3 activation induced by DDAB.[1][6]
Nanoparticle Formulation DDAB formulated into solid lipid nanoparticles (DDAB-SLNs) showed significantly lower toxicity compared to CTAB-SLNs.[2]

DPPC: Dipalmitoylphosphatidylcholine; CTAB: Cetyltrimethylammonium bromide.

Experimental Protocols

Protocol 1: Preparation of DDAB-Containing Cationic Liposomes

This protocol describes a common method for preparing DDAB-containing liposomes using the thin-film hydration technique followed by extrusion.

Materials:

  • This compound bromide (DDAB)

  • Helper lipid (e.g., Cholesterol, DOPE, or DPPC)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) or sterile water)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve DDAB and the chosen helper lipid(s) in chloroform in a round-bottom flask at the desired molar ratio. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the inner wall of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the hydration buffer (pre-warmed to a temperature above the lipid phase transition temperature) to the flask containing the lipid film. b. Gently rotate the flask by hand to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Sonication (Optional): a. To reduce the size and lamellarity of the vesicles, the MLV suspension can be briefly sonicated in a water bath sonicator.

  • Extrusion: a. Assemble the liposome extruder with the desired pore size polycarbonate membranes (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the liposome suspension through the membranes a specified number of times (e.g., 11-21 times) to produce unilamellar vesicles (LUVs) with a defined size distribution.

  • Characterization: a. Characterize the resulting liposomes for size, polydispersity index, and zeta potential using dynamic light scattering (DLS). b. The concentration of lipids can be determined using appropriate analytical techniques.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for evaluating the cytotoxicity of DDAB formulations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest cultured in appropriate medium

  • 96-well cell culture plates

  • DDAB formulation to be tested

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of the DDAB formulation in cell culture medium. b. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted DDAB formulations to the respective wells. c. Include control wells: untreated cells (medium only) and a vehicle control if the formulation is dissolved in a solvent. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: a. After the incubation with MTT, carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. b. Plot the cell viability against the concentration of the DDAB formulation to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

DDAB_Toxicity_Pathway DDAB DDAB Membrane Cell Membrane DDAB->Membrane Pore Pore Formation & Membrane Disruption Membrane->Pore Casp8 Pro-Caspase-8 Pore->Casp8 triggers aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: DDAB-induced apoptotic signaling pathway.

Toxicity_Reduction_Workflow cluster_formulation Formulation & Characterization cluster_testing In Vitro Evaluation cluster_optimization Optimization Formulate Formulate DDAB Nanoparticles (e.g., Liposomes, SLNs) Characterize Physicochemical Characterization (Size, Zeta Potential, PDI) Formulate->Characterize Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Characterize->Cytotoxicity Uptake Cellular Uptake Study Cytotoxicity->Uptake correlate Analyze Analyze Data & Identify Lead Formulation Uptake->Analyze Refine Refine Formulation (e.g., Modify Lipid Ratios, PEGylate) Analyze->Refine Refine->Formulate Iterate

Caption: Workflow for reducing DDAB toxicity.

DDAB_Properties_Toxicity cluster_properties Physicochemical Properties cluster_interaction Biological Interaction cluster_outcome Toxicological Outcome Charge High Positive Surface Charge Membrane_Binding Membrane Binding Charge->Membrane_Binding Structure Amphiphilic Structure Membrane_Insertion Membrane Insertion Structure->Membrane_Insertion Toxicity Cytotoxicity Membrane_Binding->Toxicity Membrane_Insertion->Toxicity

Caption: DDAB properties and toxicity relationship.

References

Technical Support Center: Enhancing the Thermal Stability of DDAB-Modified Organoclays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and thermal analysis of dimethyldioctadecylammonium (B77308) bromide (DDAB)-modified organoclays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low thermal stability in my DDAB-modified organoclay?

A1: The primary cause of low thermal stability in organoclays is often the decomposition of the organic surfactant, in this case, DDAB. This decomposition can be influenced by several factors, including the presence of impurities from the synthesis process, the arrangement of the surfactant molecules within the clay galleries, and the atmosphere in which the material is heated.[1]

Q2: My TGA curve shows multiple weight loss steps. What do they represent?

A2: A typical TGA curve for an organoclay will exhibit several distinct weight loss steps:

  • Below 150°C: This initial weight loss is attributed to the removal of physically adsorbed water and residual solvent from the synthesis process.[2][3]

  • 150°C to 550°C: This region corresponds to the decomposition and volatilization of the organic surfactant (DDAB). This may occur in one or multiple stages depending on the arrangement and bonding of the surfactant molecules within the clay layers.[2][4]

  • Above 500°C: This final weight loss is due to the dehydroxylation of the clay mineral itself, where structural hydroxyl groups are removed as water.[2]

Q3: How does the purity of the initial bentonite (B74815) clay affect the thermal stability of the final organoclay?

A3: The purity of the starting bentonite clay is crucial. Impurities such as quartz, feldspar, and carbonates can interfere with the cation exchange process, leading to incomplete or non-uniform modification by DDAB.[4][5][6][7] These non-clay minerals do not contribute to the desired organophilic properties and can act as defects, potentially lowering the overall thermal stability. Purification of the bentonite to increase its montmorillonite (B579905) content and cation exchange capacity (CEC) is a critical first step.[4][5][6][7]

Q4: Can the amount of DDAB used for modification impact thermal stability?

A4: Yes, the loading of the DDAB surfactant has a significant impact. Using an amount of DDAB equivalent to the cation exchange capacity (CEC) of the clay is a common starting point. However, using excess surfactant can lead to the adsorption of DDAB molecules on the external surfaces of the clay particles, which are less thermally stable than the intercalated molecules. Conversely, insufficient surfactant will result in incomplete modification. The arrangement of the surfactant molecules (e.g., monolayer, bilayer, or paraffin-like structures) within the clay galleries, which is influenced by the surfactant loading, also affects thermal stability.[8]

Q5: What is the expected onset temperature of decomposition for a well-synthesized DDAB-modified organoclay?

A5: The onset temperature of decomposition for organoclays modified with long-chain quaternary ammonium (B1175870) salts like DDAB is typically in the range of 200°C to 400°C.[9] However, this can vary significantly based on the specific clay mineral, the purity of the organoclay, the heating rate used in the TGA analysis, and the surrounding atmosphere. For instance, phosphonium-modified organoclays have shown higher thermal stability compared to their ammonium counterparts.

Troubleshooting Guides

Problem 1: Low Onset of Decomposition Temperature in TGA Analysis
Possible Cause Troubleshooting Steps
Incomplete removal of unreacted DDAB and byproduct salts (e.g., NaBr) 1. Improve Washing Procedure: After synthesis, thoroughly wash the organoclay with a mixture of water and a polar organic solvent (e.g., ethanol (B145695) or methanol) to remove excess surfactant and salts. 2. Verify Removal: Test the filtrate for the presence of bromide ions using a silver nitrate (B79036) (AgNO₃) solution. Continue washing until no precipitate is formed.
Presence of impurities in the starting clay 1. Purify the Bentonite: Before modification, purify the raw bentonite clay to remove non-clay minerals. A common method is sedimentation based on the differential settling rates of clay particles and impurities.[4][5][6][7] 2. Characterize the Purified Clay: Use techniques like X-ray Diffraction (XRD) and X-ray Fluorescence (XRF) to confirm the removal of impurities and the increased content of montmorillonite.
Decomposition catalyzed by oxygen 1. Perform TGA in an Inert Atmosphere: Conduct the TGA analysis under a nitrogen or argon atmosphere to prevent oxidative degradation of the DDAB surfactant. This will provide a more accurate measure of the intrinsic thermal stability.
Inappropriate surfactant loading 1. Optimize DDAB Concentration: Prepare a series of organoclays with varying amounts of DDAB (e.g., 0.5, 1.0, 1.5, and 2.0 times the CEC of the purified clay). 2. Analyze Thermal Stability: Perform TGA on each sample to determine the optimal DDAB loading that yields the highest thermal stability.
Problem 2: Poor Reproducibility of TGA Results
Possible Cause Troubleshooting Steps
Inhomogeneous sample 1. Ensure Proper Grinding: Thoroughly grind the dried organoclay into a fine, homogeneous powder before TGA analysis. 2. Consistent Sampling: Take a representative sample from the bulk material for each measurement.
Variations in TGA experimental parameters 1. Standardize TGA Protocol: Use a consistent heating rate (e.g., 10 °C/min or 20 °C/min), purge gas, and flow rate for all experiments.[10][11] 2. Consistent Sample Mass: Use a similar sample mass (e.g., 5-10 mg) for each run to minimize variations in heat transfer.[10] 3. Crucible Type: Use the same type and size of crucible for all analyses, as crucible geometry can affect heat transfer and gas diffusion.[12]
Instrument calibration issues 1. Regular Calibration: Ensure the TGA instrument is regularly calibrated for temperature and mass according to the manufacturer's specifications.

Data Presentation

Table 1: Thermal Decomposition Temperatures of Organoclays Modified with Long-Chain Quaternary Ammonium Salts

Organoclay ModifierClay TypeOnset Decomposition Temp. (Tonset) (°C)Peak Decomposition Temp. (Tpeak) (°C)AtmosphereReference
OctadecyltrimethylammoniumMontmorillonite158 - 222~380Nitrogen[13]
DimethyldioctadecylammoniumMontmorillonite~212~330Nitrogen[1]
HexadecyltributylphosphoniumMontmorillonite225-Nitrogen[13]
ButyltriphenylphosphoniumMontmorillonite~300-Nitrogen[13]
TetrabutylphosphoniumMontmorillonite~300-Nitrogen[13]

Note: Data for DDAB-modified clays (B1170129) are limited in the literature; therefore, data for similar long-chain quaternary ammonium and phosphonium (B103445) modified clays are included for comparison. Thermal stability is dependent on various factors and these values should be considered as a general guide.

Experimental Protocols

Protocol 1: Purification of Bentonite Clay
  • Dispersion: Disperse 20 g of raw bentonite clay in 400 mL of deionized water.

  • Stirring: Stir the suspension vigorously for 24 hours at room temperature using a mechanical stirrer to ensure complete hydration and disaggregation of the clay platelets.

  • Sedimentation: Allow the suspension to stand undisturbed for 24 hours. The larger, non-clay impurity particles will settle to the bottom.

  • Decantation: Carefully decant the supernatant containing the purified montmorillonite fraction.

  • Centrifugation: Centrifuge the supernatant at a high speed (e.g., 10,000 rpm) for 30 minutes to pellet the purified clay.

  • Washing: Discard the supernatant and wash the clay pellet by re-dispersing it in deionized water and centrifuging again. Repeat this washing step three times.

  • Drying: Dry the purified clay in an oven at 80°C until a constant weight is achieved.

  • Grinding: Grind the dried clay into a fine powder using a mortar and pestle.

Protocol 2: Synthesis of DDAB-Modified Organoclay
  • Clay Suspension: Disperse 5 g of purified bentonite clay in 500 mL of deionized water. Heat the suspension to 80°C while stirring.

  • Surfactant Solution: In a separate beaker, dissolve a calculated amount of DDAB (based on the CEC of the purified clay, e.g., 1.0 CEC) in 200 mL of a 1:1 (v/v) water/ethanol mixture at 80°C.

  • Cation Exchange: Slowly add the hot DDAB solution to the clay suspension while maintaining the temperature at 80°C and stirring vigorously.

  • Reaction: Continue stirring the mixture at 80°C for 6 hours to ensure complete cation exchange.

  • Filtration and Washing: Filter the hot suspension using a Büchner funnel. Wash the collected organoclay cake with hot deionized water several times to remove excess DDAB and byproduct salts.

  • Purity Check: Test the filtrate with a few drops of 0.1 M AgNO₃ solution. The absence of a white precipitate (AgBr) indicates the complete removal of bromide ions.

  • Drying: Dry the purified organoclay in a vacuum oven at 60°C for 24 hours.

  • Grinding: Grind the dried organoclay into a fine, homogeneous powder.

Protocol 3: Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Turn on the TGA instrument and the purge gas (e.g., high-purity nitrogen). Allow the instrument to stabilize.

  • Sample Preparation: Place 5-10 mg of the finely ground, dried organoclay sample into a clean TGA crucible (e.g., alumina (B75360) or platinum).

  • Loading: Carefully place the crucible onto the TGA balance.

  • Experimental Setup: Set the following experimental parameters in the instrument software:

    • Purge Gas: Nitrogen

    • Flow Rate: 20-50 mL/min

    • Initial Temperature: Room temperature (e.g., 25°C)

    • Final Temperature: 800-1000°C

    • Heating Rate: 10°C/min or 20°C/min

  • Run Experiment: Start the TGA run and monitor the weight loss as a function of temperature.

  • Data Analysis: Once the experiment is complete, analyze the resulting TGA curve to determine the onset of decomposition, peak decomposition temperatures (from the derivative thermogravimetry - DTG curve), and the percentage of weight loss at different stages.

Mandatory Visualizations

Experimental_Workflow cluster_purification Clay Purification cluster_synthesis Organoclay Synthesis cluster_analysis Thermal Analysis raw_bentonite Raw Bentonite Clay dispersion Dispersion in DI Water raw_bentonite->dispersion sedimentation Sedimentation dispersion->sedimentation decantation Decantation sedimentation->decantation purified_clay Purified Montmorillonite decantation->purified_clay clay_suspension Clay Suspension in Water purified_clay->clay_suspension cation_exchange Cation Exchange at 80°C clay_suspension->cation_exchange ddab_solution DDAB Solution ddab_solution->cation_exchange washing Washing & Filtration cation_exchange->washing ddab_organoclay DDAB-Modified Organoclay washing->ddab_organoclay tga Thermogravimetric Analysis (TGA) ddab_organoclay->tga data_analysis Data Analysis tga->data_analysis thermal_stability Thermal Stability Data data_analysis->thermal_stability

Caption: Workflow for the synthesis and thermal analysis of DDAB-modified organoclays.

logical_relationship Thermal_Stability Thermal Stability of DDAB-Organoclay Surfactant_Properties DDAB Properties (Chain Length, Head Group) Thermal_Stability->Surfactant_Properties Clay_Properties Clay Properties (CEC, Purity) Thermal_Stability->Clay_Properties Synthesis_Conditions Synthesis Conditions (Temp, Time, Solvent) Thermal_Stability->Synthesis_Conditions Processing_Conditions Post-Processing (Washing, Drying) Thermal_Stability->Processing_Conditions

Caption: Factors influencing the thermal stability of DDAB-modified organoclays.

References

Validation & Comparative

A Comparative Guide to DDAB and CTAB for Nanoparticle Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate capping and stabilizing agent is a critical determinant of the physicochemical properties and overall synthesis efficiency of nanoparticles. Among the plethora of available surfactants, the cationic quaternary ammonium (B1175870) compounds Didodecyldimethylammonium Bromide (DDAB) and Cetyltrimethylammonium Bromide (CTAB) are frequently employed. This guide provides an objective comparison of their performance in nanoparticle synthesis, supported by experimental data, to aid researchers in making an informed choice for their specific applications.

Physicochemical Properties of DDAB and CTAB

DDAB and CTAB are both cationic surfactants that play a crucial role in controlling the size, shape, and stability of nanoparticles. Their primary function is to adsorb onto the surface of newly formed nanoparticles, creating a net positive surface charge. This leads to electrostatic repulsion between particles, preventing aggregation and ensuring the stability of the colloidal suspension. However, their structural differences, primarily in their hydrophobic tails, lead to distinct behaviors in solution and influence their interaction with nanoparticle surfaces.

CTAB possesses a single, longer alkyl chain (C16), while DDAB has two shorter alkyl chains (C12). This structural variance affects their self-assembly in solution, with CTAB having a greater propensity for forming rod-like micelles, which can act as templates for anisotropic nanoparticle growth, such as nanorods.

Performance Comparison in Nanoparticle Synthesis

The efficiency of DDAB and CTAB as capping agents can be evaluated based on several key parameters, including the resulting nanoparticle size, size distribution (Polydispersity Index - PDI), and colloidal stability (Zeta Potential). A direct comparison for the synthesis of silver nanoparticles (AgNPs) under identical experimental conditions provides valuable insights.

Quantitative Data Summary
ParameterDDAB-capped AgNPsCTAB-capped AgNPsReference
Average Particle Size (nm) 9.20 ± 0.205.5 ± 0.50
Zeta Potential (mV) +31.6+16.8

From the data, it is evident that CTAB is more effective at producing smaller nanoparticles compared to DDAB under the same synthesis conditions. However, DDAB appears to confer greater colloidal stability, as indicated by the higher positive zeta potential. A higher magnitude of zeta potential (either positive or negative) generally signifies a more stable colloidal system due to stronger inter-particle repulsion.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of silver nanoparticles using DDAB and CTAB as capping agents, based on the wet chemical reduction method.

Synthesis of DDAB-capped Silver Nanoparticles
  • Preparation of Surfactant Solution: Prepare an aqueous solution of this compound bromide (DDAB).

  • Addition of Silver Precursor: To the DDAB solution, add an aqueous solution of silver nitrate (B79036) (AgNO₃) and stir continuously.

  • Reduction: Introduce a freshly prepared aqueous solution of sodium borohydride (B1222165) (NaBH₄) dropwise into the mixture under vigorous stirring.

  • Observation: The formation of a colored solution (typically yellowish-brown) indicates the formation of silver nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from unbound surfactant and reactants. Resuspend the purified nanoparticles in deionized water.

Synthesis of CTAB-capped Silver Nanoparticles
  • Preparation of Surfactant Solution: Prepare an aqueous solution of Cetyltrimethylammonium bromide (CTAB).

  • Addition of Silver Precursor: To the CTAB solution, add an aqueous solution of silver nitrate (AgNO₃) and stir continuously.

  • Reduction: Introduce a freshly prepared aqueous solution of sodium borohydride (NaBH₄) dropwise into the mixture under vigorous stirring.

  • Observation: The appearance of a stable, yellow, and transparent silver sol indicates the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from unbound surfactant and reactants. Resuspend the purified nanoparticles in deionized water.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the key differences between DDAB and CTAB, the following diagrams are provided.

G cluster_prep Preparation cluster_synth Synthesis cluster_outcome Outcome & Analysis A Prepare Aqueous Surfactant Solution (DDAB or CTAB) D Mix Surfactant and AgNO₃ Solutions A->D B Prepare Aqueous Silver Nitrate (AgNO₃) Solution B->D C Prepare Aqueous Sodium Borohydride (NaBH₄) Solution E Add NaBH₄ Solution Dropwise under Vigorous Stirring C->E D->E F Formation of Nanoparticle Colloid E->F G Purification (Centrifugation) F->G H Characterization (Size, Zeta Potential, etc.) G->H

Caption: General experimental workflow for the synthesis of silver nanoparticles using a cationic surfactant.

Caption: Logical comparison of key characteristics of DDAB and CTAB in nanoparticle synthesis.

Conclusion

Both DDAB and CTAB are effective cationic surfactants for the synthesis of nanoparticles, each offering distinct advantages.

  • CTAB is generally more efficient in producing smaller nanoparticles. Its single-chain structure and propensity to form specific micellar structures also make it a preferred choice for the synthesis of anisotropic nanoparticles like nanorods.

  • DDAB , with its double alkyl chains, tends to result in slightly larger nanoparticles but can offer superior colloidal stability, as indicated by a higher zeta potential.

The choice between DDAB and CTAB should be guided by the desired final nanoparticle characteristics. For applications requiring smaller particle sizes or specific shapes like nanorods, CTAB may be the more suitable option. Conversely, if maximizing colloidal stability is the primary concern, DDAB could be the preferred surfactant. Researchers should consider these trade-offs and the specific requirements of their downstream applications when selecting a capping agent for nanoparticle synthesis.

Unveiling the Potency of DDAB: A Comparative Guide to its Antimicrobial Action Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, researchers are constantly seeking effective antimicrobial agents. Didecyldimethylammonium bromide (DDAB), a quaternary ammonium (B1175870) compound (QAC), has demonstrated significant antimicrobial activity against the notorious pathogen Staphylococcus aureus. This guide provides a comprehensive comparison of DDAB's efficacy with other common antimicrobials, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and bacterial resistance pathways.

Performance Benchmark: DDAB vs. Alternative Antimicrobials

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. A lower MIC/MBC value indicates a more potent antimicrobial agent.

The following table summarizes the MIC and MBC values of DDAB and a range of other antimicrobials against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains.

Antimicrobial AgentClassMechanism of ActionS. aureus MIC Range (µg/mL)S. aureus MBC Range (µg/mL)References
DDAB (Didecyldimethylammonium Bromide) Quaternary Ammonium CompoundCell Membrane Disruption0.4 - 1.8Not widely reported, but bactericidal activity is noted.[1][2]
Benzalkonium ChlorideQuaternary Ammonium CompoundCell Membrane Disruption0.5 - 104 - 45[3][4]
ChlorhexidineBiguanideCell Membrane Disruption0.5 - 42 - 16[5]
TriclosanBisphenolFatty Acid Synthesis Inhibition0.016 - 20.5 - >128[6][7]
VancomycinGlycopeptide AntibioticCell Wall Synthesis Inhibition0.5 - 21 - 16[8][9][10]
LinezolidOxazolidinone AntibioticProtein Synthesis Inhibition1 - 42 - 8[11][12][13]
CiprofloxacinFluoroquinolone AntibioticDNA Synthesis Inhibition0.25 - 10.5 - 2[14][15]

Note: MIC and MBC values can vary depending on the specific S. aureus strain, testing methodology, and experimental conditions.

In-Depth: Experimental Protocols

The data presented in this guide is primarily derived from standardized antimicrobial susceptibility testing methods. The following are detailed protocols for determining MIC and MBC values.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[16]

1. Preparation of Materials:

  • Antimicrobial Stock Solution: Prepare a concentrated stock solution of the antimicrobial agent in a suitable solvent.

  • Mueller-Hinton Broth (MHB): Use cation-adjusted MHB as the growth medium.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • 96-Well Microtiter Plate: Sterile, U-bottomed plates are recommended.

2. Serial Dilution:

  • Dispense 100 µL of sterile MHB into all wells of the microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row, creating a 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.

3. Inoculation:

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. This further dilutes the antimicrobial concentration by half.

  • Include a growth control well (MHB + inoculum, no antimicrobial) and a sterility control well (MHB only).

4. Incubation:

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC test to ascertain the concentration required to kill the bacteria.[17]

1. Subculturing:

  • From each well showing no visible growth in the MIC assay, and from the growth control well, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile, antimicrobial-free agar (B569324) plate (e.g., Tryptic Soy Agar).

2. Incubation:

  • Incubate the agar plate at 35-37°C for 18-24 hours.

3. Interpretation:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Visualizing the Battle: Mechanisms and Resistance

To better understand the interaction between DDAB and Staphylococcus aureus, the following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways.

DDAB's Mechanism of Action: Disrupting the Bacterial Fortress

DDAB, as a cationic surfactant, primarily targets the negatively charged bacterial cell membrane.

DDAB Mechanism of Action on S. aureus DDAB DDAB Cationic Head CellWall S. aureus Cell Wall (Peptidoglycan & Teichoic Acids) DDAB->CellWall Electrostatic Interaction CellMembrane Cytoplasmic Membrane (Negatively Charged Phospholipids) CellWall->CellMembrane Penetration Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: DDAB disrupts the S. aureus cell membrane, leading to cell death.

The Bacterial Counter-Attack: Efflux Pump-Mediated Resistance

Staphylococcus aureus can develop resistance to QACs like DDAB through the acquisition of genes that code for efflux pumps. The qacA/B and smr genes are primary examples. The expression of qacA is regulated by the QacR repressor protein.[18][19]

QacR-Mediated Regulation of DDAB Resistance in S. aureus cluster_regulation Gene Regulation cluster_induction Induction of Resistance cluster_efflux Efflux Mechanism QacR QacR Repressor Dimer qacA_promoter qacA Promoter/Operator QacR->qacA_promoter Binds & Represses Transcription QacR_DDAB QacR-DDAB Complex qacA_gene qacA Gene qacA_promoter->qacA_gene Transcription DDAB_in Intracellular DDAB DDAB_in->QacR Binds to QacR QacA_pump QacA Efflux Pump DDAB_in->QacA_pump Substrate QacR_DDAB->qacA_promoter Dissociates from Promoter qacA_gene->QacA_pump Translation DDAB_out Extracellular DDAB QacA_pump->DDAB_out Efflux

Caption: DDAB induces its own expulsion via the QacA efflux pump.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the key steps in determining the MIC and MBC of an antimicrobial agent.

Experimental Workflow for MIC and MBC Determination start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_antimicrobial Prepare Serial Dilutions of Antimicrobial Agent start->prep_antimicrobial inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antimicrobial->inoculate incubate_mic Incubate (16-20h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Standard workflow for determining MIC and MBC values.

References

Comparative study of DDAB and DODAB for vesicle formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug delivery and nanotechnology, the selection of appropriate vesicle-forming agents is a critical determinant of the final product's efficacy and stability. Among the myriad of cationic lipids available, didodecyldimethylammonium bromide (DDAB) and dioctadecyldimethylammonium bromide (DODAB) are two prominent surfactants widely utilized for the preparation of liposomes and other vesicular systems. Their structural similarity, differing only by the length of their hydrophobic alkyl chains (C12 for DDAB and C18 for DODAB), belies significant differences in their physicochemical properties and, consequently, their performance in vesicle formation.

This guide provides a comprehensive and objective comparison of DDAB and DODAB, focusing on their key characteristics relevant to vesicle preparation. The information presented herein is a synthesis of data from various experimental studies, aimed at assisting researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Tabular Comparison

The following tables summarize the key quantitative data for vesicles prepared from DDAB and DODAB. It is important to note that these values are compiled from multiple sources and may vary depending on the specific experimental conditions, such as the preparation method, buffer composition, and lipid concentration.

Table 1: General Properties of DDAB and DODAB

PropertyThis compound Bromide (DDAB)Dioctadecyldimethylammonium Bromide (DODAB)
Chemical Formula C₂₆H₅₆NBrC₃₈H₈₀NBr
Molecular Weight 462.6 g/mol 631.0 g/mol
Alkyl Chain Length C12C18
Critical Micelle Concentration (CMC) ~14-16 mMNot typically observed to form micelles in water

Table 2: Comparative Physicochemical Properties of Vesicles

ParameterDDAB VesiclesDODAB Vesicles
Mean Hydrodynamic Diameter (Size) 57.5 nm to several micrometers (highly dependent on preparation)[1]~100 nm to 500 nm (less prone to forming very large structures)[2]
Polydispersity Index (PDI) Often high, indicating a broad size distribution[3]Generally lower than DDAB, suggesting more uniform vesicle sizes
Zeta Potential PositivePositive
Gel-to-Liquid Crystalline Phase Transition Temperature (Tₘ) ~15.6 - 16.0 °C[4]~43 - 47 °C[5]
Stability Can be less stable, with a tendency for aggregation or fusionGenerally more stable, particularly in the gel state below Tₘ[6][7]
Encapsulation Efficiency Varies depending on the encapsulated molecule and preparation methodGenerally considered to have good encapsulation capabilities

Experimental Protocols: Vesicle Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of both DDAB and DODAB vesicles. While the general principle is the same, adjustments to the protocol, particularly the hydration temperature, are necessary to accommodate their different phase transition temperatures.

Protocol 1: Preparation of DDAB Vesicles
  • Lipid Film Formation:

    • Dissolve a known amount of DDAB in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the boiling point of the solvent but below the degradation temperature of DDAB. This will form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, further dry the lipid film under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, HEPES buffer) pre-heated to a temperature above the Tₘ of DDAB (e.g., 25-30 °C) . The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask by gentle rotation or vortexing to facilitate the formation of multilamellar vesicles (MLVs). This process should be carried out for an extended period (e.g., 1-2 hours) to ensure complete hydration.

  • Vesicle Sizing (Optional but Recommended):

    • To obtain smaller and more uniform vesicles (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion.

    • For extrusion, the vesicle suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the Tₘ of DDAB.

Protocol 2: Preparation of DODAB Vesicles
  • Lipid Film Formation:

    • Follow the same procedure as for DDAB, dissolving DODAB in an appropriate organic solvent and forming a thin film using a rotary evaporator.

    • Ensure complete solvent removal by drying under high vacuum.

  • Hydration:

    • Hydrate the DODAB film with the desired aqueous buffer. Crucially, the buffer must be pre-heated to a temperature significantly above the Tₘ of DODAB (e.g., 60-70 °C) to ensure the lipid is in its fluid phase.[5]

    • Agitate the flask at this elevated temperature for 1-2 hours to form MLVs.

  • Vesicle Sizing (Optional but Recommended):

    • Similar to DDAB vesicles, the size of DODAB vesicles can be reduced and homogenized using sonication or extrusion.

    • It is critical that these sizing steps are performed at a temperature maintained above the Tₘ of DODAB to prevent the lipid from transitioning to the gel phase, which would hinder the process.

Visualization of Experimental Workflow and Comparative Logic

To visually represent the processes and comparisons discussed, the following diagrams are provided in the DOT language for Graphviz.

VesiclePreparationWorkflow cluster_ddab DDAB Vesicle Preparation cluster_dodab DODAB Vesicle Preparation DDAB in Organic Solvent DDAB in Organic Solvent Thin Lipid Film (DDAB) Thin Lipid Film (DDAB) DDAB in Organic Solvent->Thin Lipid Film (DDAB) Rotary Evaporation Hydration (T > 16°C) Hydration (T > 16°C) Thin Lipid Film (DDAB)->Hydration (T > 16°C) Add Aqueous Buffer MLVs (DDAB) MLVs (DDAB) Hydration (T > 16°C)->MLVs (DDAB) Agitation Sizing (Sonication/Extrusion) Sizing (Sonication/Extrusion) MLVs (DDAB)->Sizing (Sonication/Extrusion) Optional LUVs (DDAB) LUVs (DDAB) Sizing (Sonication/Extrusion)->LUVs (DDAB) LUVs (DODAB) LUVs (DODAB) Sizing (Sonication/Extrusion)->LUVs (DODAB) DODAB in Organic Solvent DODAB in Organic Solvent Thin Lipid Film (DODAB) Thin Lipid Film (DODAB) DODAB in Organic Solvent->Thin Lipid Film (DODAB) Rotary Evaporation Hydration (T > 45°C) Hydration (T > 45°C) Thin Lipid Film (DODAB)->Hydration (T > 45°C) Add Aqueous Buffer MLVs (DODAB) MLVs (DODAB) Hydration (T > 45°C)->MLVs (DODAB) Agitation MLVs (DODAB)->Sizing (Sonication/Extrusion) Optional

Caption: Workflow for DDAB and DODAB vesicle preparation.

DDAB_vs_DODAB_Comparison cluster_properties Physicochemical Properties cluster_implications Implications for Vesicle Formation DDAB DDAB (C12 Alkyl Chains) Tm Phase Transition Temp (Tₘ) DDAB->Tm Lower (~16°C) Stability Vesicle Stability DDAB->Stability Less Stable Size Vesicle Size & PDI DDAB->Size Wider Range, Higher PDI DODAB DODAB (C18 Alkyl Chains) DODAB->Tm Higher (~45°C) DODAB->Stability More Stable (esp. gel phase) DODAB->Size More Uniform, Lower PDI Protocol Preparation Protocol Tm->Protocol Dictates Hydration Temp. Application Potential Applications Stability->Application Affects Shelf-life & Drug Retention Size->Application Influences In Vivo Fate & Efficacy

Caption: Key differences between DDAB and DODAB.

Conclusion: Choosing the Right Cationic Lipid

The choice between DDAB and DODAB for vesicle formation is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the intended application.

  • DDAB , with its lower phase transition temperature, offers the convenience of vesicle preparation at or near room temperature. However, the resulting vesicles may exhibit lower stability and a broader size distribution. This could be advantageous for applications where a more fluid membrane is desired or where precise size control is less critical.

  • DODAB , due to its longer alkyl chains, forms more ordered and stable bilayers, particularly when in the gel state below its higher phase transition temperature.[6][7] This increased stability can be beneficial for applications requiring long-term storage and controlled release of encapsulated contents. The trade-off is the need for elevated temperatures during the preparation process.

Ultimately, the optimal choice will depend on a careful consideration of the desired vesicle characteristics, including size, stability, and membrane fluidity, as well as the practical constraints of the experimental setup. This guide provides a foundational understanding to aid researchers in navigating these considerations and selecting the most appropriate cationic lipid for their vesicle-based formulations.

References

A Comparative Guide to the Efficacy of Didodecyldimethylammonium Chloride and Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antimicrobial, antifungal, and antiviral efficacy of didodecyldimethylammonium chloride (DDAC) against other widely used quaternary ammonium (B1175870) compounds (QACs): benzalkonium chloride (BAC), cetylpyridinium (B1207926) chloride (CPC), and hexadecyltrimethylammonium bromide (CTAB). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of the mechanisms of action.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data on the efficacy of DDAC and other QACs against various microorganisms. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Antibacterial Efficacy (Minimum Inhibitory Concentration in µg/mL)

MicroorganismDDACBACCPCCTAB
Staphylococcus aureus0.4 - 1.8[1]0.4 - 1.8[1]2 - 10ND
Escherichia coli1.3[2][3]16 - 9216ND
Enterococcus faecalis1 - 216 - 32NDND
Pseudomonas aeruginosaND31NDND
Klebsiella pneumoniaeND20NDND
Bacillus cereus24NDND

ND: Not Determined in the reviewed literature under comparable conditions.

Table 2: Antiviral Efficacy

VirusQACEfficacy
Enveloped Viruses (e.g., Influenza, SARS-CoV-2)DDACHigh virucidal activity, often requiring lower concentrations than BAC.[4] Declared as having “virucidal activity against all enveloped viruses” according to EN 14476:2013+A2:2019 at a concentration of 0.15%[5].
Enveloped VirusesBACEffective against enveloped viruses.
Enveloped VirusesCPCShows rapid disruption of the viral envelope of influenza viruses.
Non-enveloped Viruses (e.g., Feline Calicivirus)DDACLimited inactivation effect when used alone.[6][7]
Non-enveloped VirusesCPCLimited inactivation effect when used alone.[7]
Non-enveloped VirusesBACLimited inactivation effect when used alone.[7]

Table 3: Antifungal Efficacy

FungusDDACBACCPCCTAB
Candida albicansGenerally effectiveGenerally effectiveEffectiveGenerally effective
DermatophytesNDNDNDND

Specific comparative MIC/MFC data for antifungal activity was limited in the reviewed literature.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.

  • Preparation of Antimicrobial Agent: A stock solution of the QAC is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the serially diluted QAC is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included. The plate is incubated under optimal conditions for the microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the QAC at which there is no visible growth (turbidity).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot from each well showing no visible growth is subcultured onto an appropriate agar (B569324) medium.

  • Incubation: The agar plates are incubated under conditions that support the growth of the test microorganism.

  • Result Interpretation: The MBC is the lowest concentration of the QAC that results in a ≥99.9% reduction in the initial inoculum count.

Virucidal Efficacy Test (Suspension Test - based on EN 14476)

This test evaluates the ability of a disinfectant to inactivate viruses in a liquid medium.

  • Test Virus Suspension: A suspension of the test virus with a known titer is prepared.

  • Exposure: The virus suspension is mixed with the disinfectant solution at the desired concentration and for a specified contact time. An interfering substance (e.g., bovine albumin) may be added to simulate organic load.

  • Neutralization: After the contact time, the activity of the disinfectant is immediately neutralized to prevent further virucidal action.

  • Virus Titration: The remaining infectious virus in the mixture is quantified, typically by a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.

  • Log Reduction Calculation: The log reduction in virus titer is calculated by comparing the titer of the virus exposed to the disinfectant with the titer of a virus control (exposed to a placebo). A 4-log reduction (99.99% inactivation) is often required to claim virucidal efficacy.[5]

Mechanisms of Action and Signaling Pathways

Quaternary ammonium compounds primarily exert their antimicrobial effects by disrupting the cell membrane of microorganisms. However, the specific interactions and downstream consequences can vary.

This compound Chloride (DDAC) and Benzalkonium Chloride (BAC): Membrane Disruption

DDAC and BAC, as cationic surfactants, are attracted to the negatively charged microbial cell surface. Their hydrophobic alkyl chains then insert into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death.[1][2][3]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular QAC DDAC / BAC Membrane Lipid Bilayer QAC->Membrane Electrostatic Attraction Disruption Membrane Disruption Membrane->Disruption Hydrophobic Insertion Leakage Leakage of Cellular Contents Disruption->Leakage Increased Permeability Death Cell Death Leakage->Death G CPC CPC ER Endoplasmic Reticulum CPC->ER inhibits PlasmaMembrane Plasma Membrane Channels CPC->PlasmaMembrane inhibits CaEfflux Ca²⁺ Efflux ER->CaEfflux CaInflux Ca²⁺ Influx PlasmaMembrane->CaInflux CytosolicCa Cytosolic Ca²⁺ Levels CaEfflux->CytosolicCa CaInflux->CytosolicCa Downstream Downstream Signaling CytosolicCa->Downstream CellularDysfunction Cellular Dysfunction Downstream->CellularDysfunction G CTAB CTAB Cell Bacterial Cell CTAB->Cell ROS Increased ROS (Superoxide, H₂O₂) Cell->ROS induces Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Death Cell Death Damage->Death

References

Validating the Role of DDAB in Caspase-Mediated Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cationic lipid Didodecyldimethylammonium bromide (DDAB) as an inducer of caspase-mediated apoptosis, benchmarked against other well-established apoptosis-inducing agents. Experimental data is presented to validate its role and performance, supported by detailed experimental protocols and visual diagrams of the underlying molecular pathways and workflows.

Data Presentation: Comparative Efficacy of Apoptosis Inducers

The following tables summarize the available quantitative data on the efficacy of DDAB and other common apoptosis inducers. It is important to note that the data for DDAB and the other agents are often from separate studies, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these tables should be interpreted as a comparative overview rather than a direct, controlled study.

Table 1: Comparison of IC50 Values of Various Apoptosis Inducers in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
DDAB HL-60 (Leukemia)Not explicitly stated, but potent induction observed[1]
U937 (Leukemia)More sensitive than carcinoma cells[1]
Neuro2a (Neuroblastoma)More sensitive than carcinoma cells[1]
HepG2 (Carcinoma)Less sensitive than leukemia cells[1]
Caco-2 (Carcinoma)Less sensitive than leukemia cells[1]
Doxorubicin HL-60 (Leukemia)~0.02 - 0.12 (depending on resistance)[2]
Staurosporine HL-60 (Leukemia)0.25 - 1[3]
Actinomycin D HL-60 (Leukemia)Suboptimal concentrations of 3 ng/ml used to enhance differentiation[4]

Table 2: Comparative Caspase-3 Activation by Different Apoptosis Inducers

CompoundCell LineFold Increase in Caspase-3 ActivityReference
DDAB HL-60 (Leukemia)High levels of activation, qualitatively higher than Actinomycin D[1][5]
Doxorubicin CardiomyocytesDose-dependent increase[6]
Staurosporine Cardiomyocytes5 to 8-fold increase[3]
Lens Epithelial Cells>10-fold increase after 2 hours[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of DDAB-induced apoptosis are provided below.

Caspase-3 Colorimetric Assay Protocol

This protocol is for quantifying the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (p-NA) after its cleavage from the labeled substrate DEVD-pNA by active caspase-3.

Materials:

  • Cells to be assayed

  • Apoptosis-inducing agent (e.g., DDAB)

  • Cell Lysis Buffer

  • 2x Reaction Buffer with DTT

  • DEVD-pNA (4 mM) substrate

  • Microplate reader or spectrophotometer

Procedure:

  • Cell Treatment: Induce apoptosis in your cell line of choice with the desired concentration of DDAB or other inducers for the appropriate time. Include an untreated control.

  • Cell Lysis:

    • Harvest 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay). Adjust the lysate concentration to 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of the protein lysate.

    • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.

    • Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).

    • Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 400 or 405 nm using a microplate reader.

  • Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the absorbance values of the treated samples to the untreated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to identify and quantify apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact plasma membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cells to be assayed

  • Apoptosis-inducing agent (e.g., DDAB)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • 1x Annexin Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Induce apoptosis in your cell line with DDAB or other compounds for the desired time. Include an untreated control.

  • Cell Harvesting:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, gently detach using trypsin or a cell scraper, then collect by centrifugation.

  • Cell Washing: Wash the cells once with cold PBS and then once with 1x Annexin Binding Buffer.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1x Annexin Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1x Annexin Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC signal is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Mandatory Visualization

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for DDAB-induced apoptosis. Evidence suggests a primary role for the extrinsic pathway, with potential for crosstalk with the intrinsic pathway.

DDAB_Apoptosis_Pathway DDAB DDAB Membrane Plasma Membrane Disruption (Pore Formation) DDAB->Membrane Direct Interaction Extrinsic_Initiation Extrinsic Pathway Initiation (Mechanism unclear) DDAB->Extrinsic_Initiation Casp8 Pro-Caspase-8 Extrinsic_Initiation->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Bid Bid aCasp8->Bid Cleavage Casp3 Pro-Caspase-3 aCasp8->Casp3 Cleavage tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces CytC Cytochrome c Release Mitochondrion->CytC Casp9 Pro-Caspase-9 CytC->Casp9 with Apaf-1 aCasp9 Active Caspase-9 Casp9->aCasp9 Activation aCasp9->Casp3 Cleavage aCasp3 Active Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis (DNA Fragmentation, etc.) aCasp3->Apoptosis Execution

Caption: DDAB-induced caspase-mediated apoptosis pathway.

Experimental Workflow

This diagram outlines a typical experimental workflow for validating the role of a compound like DDAB in inducing apoptosis.

Experimental_Workflow Start Start: Hypothesis (DDAB induces apoptosis) Cell_Culture Cell Culture (e.g., HL-60) Start->Cell_Culture Treatment Treatment with DDAB (Dose-response & Time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Treatment->Viability_Assay Apoptosis_Detection Apoptosis Detection (Annexin V/PI Staining) Treatment->Apoptosis_Detection Caspase_Assay Caspase Activity Assay (e.g., Caspase-3, -8, -9) Treatment->Caspase_Assay Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Detection->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Conclusion: Validate DDAB's role in apoptosis Data_Analysis->Conclusion

Caption: Experimental workflow for apoptosis validation.

References

A Comparative Guide to DDAB Adsorption at Mica/Water Interfaces: A Neutron Reflection Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the adsorption behavior of the cationic surfactant didodecyldimethylammonium bromide (DDAB) at the mica/water interface, supported by experimental data from neutron reflection studies. The performance of DDAB is compared with its adsorption on a different substrate (silica) and with an alternative cationic surfactant (cetyltrimethylammonium bromide, CTAB).

Performance Comparison of DDAB and Alternatives

Neutron reflection is a powerful technique for characterizing thin films at interfaces, providing detailed information on layer thickness, composition, and roughness. In the context of surfactant adsorption, it allows for a precise determination of the structure of the adsorbed layer at the solid/liquid interface.

DDAB Adsorption: Mica vs. Silica (B1680970) Substrates

The nature of the solid substrate significantly influences the adsorption behavior of DDAB. A key study using neutron reflection revealed distinct differences in the formation of the DDAB layer on mica and silica surfaces below the critical micelle concentration (CMC).[1][2][3]

At the mica/water interface, a complete DDAB bilayer is formed at concentrations as low as 0.5 CMC.[1][2][3] In contrast, on a silica surface, a complete bilayer is not observed until the concentration reaches the CMC.[1][2][3] This suggests a stronger interaction and more efficient packing of DDAB molecules on the atomically smooth and highly charged mica surface. The adsorbed DDAB bilayer on both surfaces proved to be tenacious and was not easily removed by washing or ion exchange.[1][2][3]

SubstrateDDAB ConcentrationAdsorbed Layer Thickness (Å)Water Content in Layer (%)Surface Coverage
Mica0.5 CMC24~0Complete Bilayer
Mica1.0 CMC24~0Complete Bilayer
Mica2.0 CMC24~0Complete Bilayer
Silica0.5 CMCIncomplete Layer-Incomplete
Silica1.0 CMC~25-Complete Bilayer

Table 1: Comparison of DDAB Adsorption on Mica and Silica Surfaces. Data extracted from neutron reflection studies.

DDAB vs. CTAB Adsorption at the Mica/Water Interface

A comparison between the double-chain surfactant DDAB and the single-chain surfactant cetyltrimethylammonium bromide (CTAB) at the mica/water interface reveals differences in their self-assembly. Neutron reflection and molecular dynamics simulations have shown that while both form bilayers, the ordering and structure of these layers differ.

DDAB tends to form a well-ordered and stable bilayer.[4][5] In contrast, the bilayer formation of CTAB can be less perfect, with a tendency to form cylindrical micelles at the interface.[4][5] This is attributed to the different molecular geometries of the two surfactants.

SurfactantConcentrationAdsorbed Layer Thickness (Å)Layer Structure
DDAB2 x CMC24Well-ordered bilayer
CTAB (C16TAB)Above CMC31 - 36Complete bilayer

Table 2: Comparison of DDAB and CTAB Adsorption at the Mica/Water Interface. Data from neutron reflection and surface force apparatus measurements.

Experimental Protocols

The following outlines the typical methodology for analyzing surfactant adsorption at a solid/liquid interface using neutron reflectometry.

Substrate Preparation
  • Mica Substrate: A thin sheet of muscovite (B576469) mica is freshly cleaved to provide an atomically flat and clean surface. For neutron reflection experiments at the solid/liquid interface, a common approach involves mounting a thin mica sheet onto a larger, neutron-transparent substrate like a single-crystal silicon block. This provides mechanical support while allowing the neutron beam to pass through the silicon and reflect from the mica/water interface.

  • Cleaning: The substrate is thoroughly cleaned to remove any organic contaminants. This may involve rinsing with high-purity water and ethanol, followed by plasma cleaning or UV/ozone treatment.

Sample Cell Assembly
  • A specialized liquid cell is used to house the substrate and the surfactant solution. The cell is designed to allow the neutron beam to access the solid/liquid interface at a grazing angle.

  • The prepared substrate forms the base of the cell, and a trough made of a chemically resistant material (e.g., Teflon) contains the liquid.

Neutron Reflectometry Measurement
  • Instrumentation: The experiment is performed on a neutron reflectometer at a research reactor or spallation source.

  • Incident Beam: A highly collimated beam of neutrons is directed at the mica/water interface through the silicon block.

  • Data Acquisition: The intensity of the reflected neutrons is measured as a function of the momentum transfer vector, Q (which is related to the angle of incidence and the neutron wavelength). Measurements are typically taken over a range of Q values to probe the structure of the interface.

  • Contrast Variation: A key advantage of neutron reflection is the ability to use isotopic substitution (H/D) to vary the scattering length density (SLD) of the solvent (water). By performing measurements in different H₂O/D₂O mixtures (e.g., pure D₂O, pure H₂O, and "contrast-matched" water with an SLD similar to one of the components), different parts of the adsorbed layer can be highlighted, providing a more detailed structural picture.

Data Analysis
  • The measured reflectivity profile is analyzed by fitting it to a model of the interface.

  • The model typically consists of a series of layers, each defined by its thickness, scattering length density (SLD), and interfacial roughness.

  • By fitting the model to the experimental data, the structural parameters of the adsorbed surfactant layer, such as its thickness, the volume fraction of surfactant and solvent within the layer, and the surface coverage, can be determined.

Visualizations

The following diagrams illustrate the experimental workflow and the factors influencing DDAB adsorption at the mica/water interface.

experimental_workflow cluster_prep Sample Preparation cluster_exp Neutron Reflection Experiment cluster_analysis Data Analysis cluster_results Results Mica Cleave Mica Sheet Mount Mount on Silicon Block Mica->Mount Clean Clean Substrate Mount->Clean Assemble Assemble Liquid Cell Clean->Assemble Solution Prepare DDAB Solution Solution->Assemble Instrument Mount on Reflectometer Assemble->Instrument Measure Acquire Reflectivity Data Instrument->Measure Contrast Perform Contrast Variation Measure->Contrast Model Develop Interfacial Model Measure->Model Fit Fit Model to Data Contrast->Fit Model->Fit Extract Extract Structural Parameters Fit->Extract Thickness Layer Thickness Extract->Thickness Composition Layer Composition Extract->Composition Coverage Surface Coverage Extract->Coverage

Figure 1: Experimental workflow for neutron reflection analysis of DDAB adsorption.

adsorption_factors cluster_inputs Influencing Factors cluster_process Adsorption Process cluster_outputs Adsorbed Layer Structure Concentration DDAB Concentration Adsorption DDAB Adsorption at Mica/Water Interface Concentration->Adsorption Substrate Substrate Properties (Mica: high charge, smooth) Substrate->Adsorption Solvent Solvent Conditions (Ionic Strength, pH) Solvent->Adsorption Bilayer Formation of a Well-Ordered Bilayer Adsorption->Bilayer Thickness Defined Thickness (~24 Å) Bilayer->Thickness Composition Low Water Content Bilayer->Composition

Figure 2: Factors influencing the adsorption of DDAB at the mica/water interface.

References

A Comparative Guide to the Surfactant Properties of Single-Chain vs. Double-Chain Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quaternary ammonium (B1175870) compounds (QACs or "quats") are a versatile class of cationic surfactants widely utilized in applications ranging from antimicrobial disinfectants to gene delivery vectors. Their molecular architecture, specifically the number of hydrophobic alkyl chains attached to the positively charged nitrogen atom, critically dictates their physicochemical properties and functional efficacy. This guide provides an objective comparison of single-chain and double-chain QACs, supported by experimental data, to aid in the selection and design of these compounds for specific applications.

Key Physicochemical Differences: A Tabular Comparison

The addition of a second alkyl chain significantly alters the surfactant properties of QACs. Double-chain QACs generally exhibit enhanced hydrophobic interactions, leading to more efficient self-assembly in aqueous solutions. The following tables summarize key quantitative differences based on published experimental data.

PropertySingle-Chain QACsDouble-Chain QACsGeneral Trend
Critical Micelle Concentration (CMC) HigherLowerDouble-chain QACs form micelles at lower concentrations.
Surface Tension at CMC (γCMC) Generally higherGenerally lowerDouble-chain QACs are more effective at reducing surface tension.
Antimicrobial Activity (MIC) Generally higher MIC (less potent)Generally lower MIC (more potent)Double-chain QACs often exhibit superior antimicrobial efficacy.
Gene Transfection Efficiency LowerHigherThe more compact structure formed by double-chain QACs can lead to more efficient DNA condensation and delivery.
Toxicity Variable, can be significantGenerally higher, but can be modulatedIncreased membrane activity of double-chain QACs can correlate with higher cytotoxicity.

Table 1: Comparison of Critical Micelle Concentration (CMC) and Surface Tension (γCMC)

CompoundChain Length(s)CMC (mol/L)γCMC (mN/m)Reference
Dodecyltrimethylammonium bromide (DTAB)C12 (single)1.6 x 10⁻²~36[1]
Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide) (12-6-12)C12 (double, gemini)9.0 x 10⁻⁴~34[1]
C₁₂DGPBC12 (single)-28.32[2]
C₁₂DDGPBC12 (double)-29.358[2]
C₁₄DGPBC14 (single)-30.26[2]
C₁₄DDGPBC14 (double)-30.897[2]

Note: The comparison between DTAB and 12-6-12, a gemini (B1671429) surfactant, highlights the significant impact of having two hydrophobic chains and two cationic headgroups linked together.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound TypeOrganismMIC (µg/mL)Key FindingReference
Single-Chain QACsS. aureus31.2 - 62.5 (for C10, C12 chains)Effective, but potency varies with chain length.[3]
Double-Chain QACsS. aureusGenerally lower than single-chain counterpartsEnhanced bactericidal ability at low concentrations.[2][4]
Single-Chain QACsE. coli31.2 - 62.5 (for C10, C12 chains)Broad-spectrum activity.[3]
Double-Chain QACsE. coliGenerally lower than single-chain counterpartsSuperior penetration into organic matter.[2]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) and Surface Tension

A common and reliable method for determining the CMC is through surface tension measurements.[5][6]

Methodology:

  • Preparation of Stock Solution: A concentrated stock solution of the surfactant is prepared in deionized water.

  • Serial Dilutions: A series of solutions with decreasing surfactant concentrations are prepared from the stock solution.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

  • Data Plotting: The surface tension values are plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear portions.[6] The surface tension value at this plateau is the γCMC.

For ionic surfactants, conductivity measurements can also be used to determine the CMC.[5][7] The conductivity of the solution is plotted against the surfactant concentration. A distinct break in the slope of the plot indicates the formation of micelles and thus the CMC.[5]

Visualizing the Concepts

Molecular Architecture

cluster_single Single-Chain Quaternary Ammonium Compound cluster_double Double-Chain Quaternary Ammonium Compound s_head N⁺ s_tail Hydrophobic Chain s_head->s_tail d_head N⁺ d_tail1 Hydrophobic Chain 1 d_head->d_tail1 d_tail2 Hydrophobic Chain 2 d_head->d_tail2

Caption: Molecular structures of single-chain and double-chain QACs.

Micelle Formation Pathway

start Surfactant Monomers in Solution increase_conc Increase Surfactant Concentration start->increase_conc surface_saturation Air-Water Interface Saturation increase_conc->surface_saturation cmc Critical Micelle Concentration (CMC) Reached micelles Micelle Formation cmc->micelles surface_saturation->cmc

Caption: The process of micelle formation as surfactant concentration increases.

Experimental Workflow for CMC Determination

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Surfactant Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension of Each Dilution prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Identify Inflection Point (CMC) plot_data->determine_cmc

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Performance in Specific Applications

Antimicrobial Activity

Double-chain QACs often exhibit superior antimicrobial properties.[2] Their enhanced hydrophobicity allows for more effective penetration and disruption of the bacterial cell membrane.[8] The presence of two alkyl chains can lead to a more profound insertion into the lipid bilayer, causing greater membrane disorganization and leakage of cellular contents, ultimately leading to cell death. Studies have shown that for single-chain QACs, increasing the alkyl chain length up to a certain point (typically C12-C16) enhances antibacterial potency.[8] Double-chain QACs often show even greater activity at lower concentrations compared to their single-chain counterparts.[2][4]

Gene Transfection

In the realm of non-viral gene delivery, cationic surfactants are used to condense negatively charged DNA into nanoparticles called lipoplexes, which can then enter cells. Double-chain QACs are generally more efficient DNA compacting agents than single-chain surfactants.[9] This is attributed to more favorable hydrophobic interactions between the alkyl chains, leading to the formation of more stable and compact lipoplexes. The structure of the lipoplex is critical for protecting the DNA from degradation and for facilitating its entry into the target cells.

Summary of Advantages and Disadvantages

Single-Chain Quaternary Ammonium Compounds

  • Advantages:

    • Simpler synthesis.

    • Generally lower toxicity compared to some double-chain counterparts.

    • Well-established and widely used in various formulations.

  • Disadvantages:

    • Higher CMC, requiring higher concentrations for micelle formation.

    • Generally less effective at reducing surface tension.

    • Often lower antimicrobial efficacy compared to double-chain analogs.

    • Less efficient for applications like gene transfection.[9]

Double-Chain Quaternary Ammonium Compounds

  • Advantages:

    • Lower CMC, making them more efficient at low concentrations.[2]

    • Superior ability to reduce surface tension.[2]

    • Enhanced antimicrobial and bactericidal properties.[2][4]

    • More effective as DNA condensing agents for gene delivery.[9]

  • Disadvantages:

    • Can exhibit higher cytotoxicity, which needs to be carefully evaluated for biomedical applications.[4]

    • Synthesis can be more complex.

    • May have lower water solubility depending on the structure.[10]

References

Shifting the Paradigm of Disinfection: An Environmental Impact Assessment of DDAC and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the environmental footprint of common disinfectants, supported by experimental data and standardized protocols.

The critical need for effective disinfection in research, healthcare, and pharmaceutical settings is undeniable. However, the environmental repercussions of these chemical agents are a growing concern. This guide provides an in-depth comparison of the environmental impact of Didecyldimethylammonium chloride (DDAC), a widely used quaternary ammonium (B1175870) compound (quat), with other common disinfectants. By presenting quantitative data, detailed experimental protocols, and visual representations of toxicological pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed, environmentally conscious decisions.

Comparative Environmental Impact Data

The following tables summarize the key environmental parameters for DDAC and its alternatives. Data has been compiled from various scientific studies and regulatory agency reports. It is important to note that toxicity and biodegradability can be influenced by environmental conditions such as temperature, pH, and the presence of organic matter.

DisinfectantChemical ClassAquatic Toxicity (Fish - 96hr LC50)Aquatic Toxicity (Invertebrates - 48hr EC50)BiodegradabilityPersistence & Other Concerns
DDAC Quaternary Ammonium CompoundModerately to Highly Toxic (0.1 - 10 mg/L)[1]Very Highly Toxic (0.03 - 0.1 mg/L)Variable; Readily biodegradable at low concentrations, but can be persistent at higher concentrations.[2][3]Strongly adsorbs to soil and sediment, limiting groundwater contamination.[4] Potential for antimicrobial resistance.[5]
Benzalkonium Chloride (BAC/ADBAC) Quaternary Ammonium CompoundModerately to Highly ToxicHighly ToxicReadily biodegradable, but can persist in some environments.[6][7]Similar to DDAC, strongly adsorbs to particulate matter.[6] Concerns about antimicrobial resistance.[8]
Peracetic Acid (PAA) Peroxygen CompoundLow to Moderate ToxicityLow to Moderate ToxicityReadily biodegradable; breaks down into acetic acid, water, and oxygen.[9][10][11]Does not form harmful disinfection byproducts (DBPs).[9][12] Can be corrosive at high concentrations.[10]
Hydrogen Peroxide Peroxygen CompoundLow ToxicityLow ToxicityReadily biodegradable; decomposes to water and oxygen.[13][14]Considered environmentally friendly with no toxic residues.[11][13][15]
Sodium Hypochlorite Halogen CompoundVery Toxic to Aquatic Life[16]Very Toxic to Aquatic LifeReacts with organic matter and is removed in wastewater treatment.[16]Can form harmful disinfection byproducts (DBPs) like trihalomethanes.[2][17] Releases chlorine gas, which is a respiratory irritant and air pollutant.[17]

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a chemical that causes a specific effect in 50% of the test organisms within a specified time.

Experimental Protocols for Environmental Impact Assessment

The assessment of a disinfectant's environmental impact relies on standardized and reproducible experimental protocols. The following are key methodologies cited in the evaluation of the disinfectants in this guide.

Aquatic Toxicity Testing

OECD Guideline 203: Fish, Acute Toxicity Test: This guideline details the method for determining the acute lethal toxicity of substances to fish in freshwater.

  • Test Organisms: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Methodology: Fish are exposed to various concentrations of the test substance in a controlled environment for a 96-hour period. Mortality is observed and recorded at 24, 48, 72, and 96 hours. The LC50 is then calculated.

  • Significance: This test provides a standardized measure of the acute toxicity of a chemical to fish, a key indicator of aquatic ecosystem health.

OECD Guideline 202: Daphnia sp., Acute Immobilisation Test: This test assesses the acute toxicity of substances to planktonic invertebrates, which are a crucial part of the aquatic food web.

  • Test Organism: Daphnia magna is the most commonly used species.

  • Methodology: Daphnia are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim after gentle agitation. The EC50 for immobilization is then determined.

  • Significance: This test is highly sensitive and provides a good indication of the potential impact of a chemical on aquatic invertebrate populations.

Biodegradability Testing

OECD Guideline 301: Ready Biodegradability: This series of six test methods is designed to screen chemicals for their potential for rapid and complete biodegradation in an aerobic aqueous medium.[18][19][20][21]

  • Methods: Common methods include the CO2 Evolution Test (OECD 301 B) and the Manometric Respirometry Test (OECD 301 F).

  • Methodology: A solution or suspension of the test substance is inoculated with microorganisms from sources like activated sludge and incubated under aerobic conditions in the dark for 28 days. Biodegradation is measured by parameters such as the amount of CO2 produced or oxygen consumed.

  • Pass Levels: A substance is considered "readily biodegradable" if it reaches a pass level of 60-70% degradation within a 10-day window during the 28-day test period.[19][22]

  • Significance: This is a stringent test, and substances that pass are expected to biodegrade rapidly in the environment and are therefore unlikely to persist.

For more detailed procedures, researchers should refer to the official OECD Guidelines for the Testing of Chemicals and the "Standard Methods for the Examination of Water and Wastewater" published by the American Public Health Association (APHA), the American Water Works Association (AWWA), and the Water Environment Federation (WEF).[23][24][25]

Visualizing Mechanisms and Workflows

To better understand the interactions and assessment processes, the following diagrams have been generated using Graphviz (DOT language).

cluster_ddac DDAC Molecule cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects DDAC DDAC (Cationic Surfactant) Membrane Phospholipid Bilayer Negatively Charged Surface DDAC->Membrane:head Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Integration into Bilayer Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of DDAC's bactericidal action through cell membrane disruption.

cluster_assessment Environmental Risk Assessment Workflow start Problem Formulation: Select Disinfectants for Comparison data_collection Data Collection: - Aquatic Toxicity (LC50, EC50) - Biodegradability (OECD 301) - Environmental Fate start->data_collection risk_characterization Risk Characterization: Compare Toxicity and Persistence Data data_collection->risk_characterization decision Decision Making: Select Disinfectant with Lower Environmental Impact risk_characterization->decision

Caption: A simplified workflow for the environmental risk assessment of disinfectants.

Conclusion

The selection of a disinfectant should not be based solely on its efficacy against pathogens. A thorough evaluation of its environmental impact is crucial for responsible scientific practice. This guide highlights that while DDAC is an effective disinfectant, its high aquatic toxicity and variable biodegradability present environmental concerns. In contrast, peroxygen compounds like peracetic acid and hydrogen peroxide offer a more favorable environmental profile due to their rapid degradation into harmless byproducts. Halogen-based disinfectants such as sodium hypochlorite, while effective, pose risks related to the formation of toxic disinfection byproducts.

By utilizing the comparative data and standardized protocols presented here, researchers and professionals can better assess the environmental trade-offs associated with different disinfectants and move towards more sustainable disinfection strategies. This approach not only minimizes the ecological footprint of research and development activities but also aligns with the broader principles of green chemistry and environmental stewardship.

References

Validation of DDAB's ability to form stable bilayers using atomic force microscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Nanoscience

Didodecyldimethylammonium bromide (DDAB), a cationic surfactant, is a subject of significant interest in drug delivery and material science due to its ability to form stable bilayer structures, mimicking cell membranes and serving as a versatile nanocarrier. The validation of the formation and stability of these bilayers is paramount for their application. Atomic Force Microscopy (AFM) has emerged as an indispensable tool for the nanoscale characterization of these structures, providing high-resolution imaging and quantitative mechanical data. This guide offers a comparative analysis of DDAB's ability to form stable bilayers, supported by experimental data and detailed protocols for AFM-based validation.

DDAB Bilayer Properties: A Comparative Overview

Molecular dynamics simulations and experimental studies have shown that DDAB bilayers exhibit an interdigitated gel phase, a structural characteristic that enhances the stability and rigidity of the membrane.[1] This is in contrast to other surfactants like Dipalmitoyl-dimethylammonium bromide (DPAB), which forms a ripple gel phase associated with greater softness and ductility.[1] The stability of DDAB bilayers is also influenced by the length of their alkyl chains. Shorter-chain surfactants like Dioctadecyldimethylammonium bromide (DOAB) find it challenging to maintain a stable bilayer structure.[1]

The following table summarizes key physical and mechanical properties of DDAB and other commonly used bilayer-forming lipids, as characterized by AFM and other techniques. It is important to note that direct comparative studies under identical conditions are limited, and thus the data is compiled from various sources.

PropertyDDAB (this compound bromide)DPPC (Dipalmitoylphosphatidylcholine)DOPC (Dioleoylphosphatidylcholine)
Bilayer Thickness ~2.4 nm[2]~5.1 nm[3]~4.1 - 4.9 nm[3][4]
Phase at Room Temp. Gel Phase (Interdigitated)[1]Gel Phase[4]Liquid Crystalline Phase[4]
Mechanical Stability High (Qualitative)[1]HighModerate
Rupture Force (AFM) Data not available~20 nN (in high ionic strength buffer)[5]~3.0 nN (in water)[4]
Young's Modulus (AFM) Data not available~116 ± 45 MPa[3]~13 ± 9 MPa[3]
Surface Potential Positive[6]Zwitterionic (net neutral)Zwitterionic (net neutral)

Experimental Validation Workflow

The process of validating DDAB bilayer formation and stability using AFM follows a systematic workflow, from sample preparation to data analysis. This process is crucial for obtaining reliable and reproducible results.

experimental_workflow cluster_prep Sample Preparation cluster_afm AFM Analysis cluster_analysis Data Analysis Vesicle_Prep DDAB Vesicle Preparation Bilayer_Formation Supported Bilayer Formation Vesicle_Prep->Bilayer_Formation Substrate_Prep Substrate Preparation Substrate_Prep->Bilayer_Formation AFM_Imaging AFM Imaging Bilayer_Formation->AFM_Imaging Force_Spectroscopy Force Spectroscopy Bilayer_Formation->Force_Spectroscopy Topo_Analysis Topographical Analysis AFM_Imaging->Topo_Analysis Mech_Analysis Mechanical Property Analysis Force_Spectroscopy->Mech_Analysis

AFM validation workflow for DDAB bilayers.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the preparation and AFM analysis of DDAB supported lipid bilayers (SLBs). These are adapted from established methods for preparing phospholipid SLBs.

Preparation of DDAB Small Unilamellar Vesicles (SUVs)

Materials:

  • This compound bromide (DDAB) powder

  • Chloroform (B151607)

  • Deionized water or desired buffer solution (e.g., PBS)

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve a known amount of DDAB in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with deionized water or buffer to a final concentration of 1-5 mg/mL by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • To form SUVs, sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Alternatively, for more uniform vesicle size, use an extruder to pass the MLV suspension through a 100 nm polycarbonate membrane multiple times.

Formation of Supported DDAB Bilayers on Mica

Materials:

  • Freshly cleaved mica discs

  • DDAB SUV suspension

  • Incubation chamber

  • Deionized water or buffer for rinsing

Procedure:

  • Cleave a mica disc to expose a fresh, atomically flat surface.

  • Immediately apply a small volume (e.g., 100 µL) of the DDAB SUV suspension onto the mica surface.

  • Incubate the sample in a humid chamber at a temperature above the phase transition temperature of DDAB (if applicable, though DDAB is typically in a gel state at room temperature) for 30-60 minutes to allow for vesicle fusion and bilayer formation.

  • Gently rinse the surface with copious amounts of deionized water or buffer to remove excess vesicles. It is critical to keep the bilayer hydrated throughout the process.

Atomic Force Microscopy (AFM) Analysis

Instrumentation:

  • Atomic Force Microscope equipped for liquid imaging

  • Silicon nitride cantilevers suitable for imaging in liquid

Procedure:

  • AFM Imaging (Tapping Mode):

    • Mount the mica substrate with the supported DDAB bilayer in the AFM's liquid cell.

    • Fill the liquid cell with deionized water or buffer, ensuring the cantilever and sample are fully submerged.

    • Engage the cantilever with the surface and begin imaging in tapping mode to minimize disruptive lateral forces.

    • Acquire high-resolution images to visualize the bilayer topography, identify any defects (e.g., holes, cracks), and assess the overall completeness and uniformity of the bilayer. The expected thickness of a DDAB bilayer is approximately 2.4 nm.[2]

  • AFM Force Spectroscopy (Force-Volume Mapping):

    • Select several areas on the bilayer for force spectroscopy analysis.

    • Perform force-distance measurements by pressing the AFM tip into the bilayer until it ruptures and reaches the underlying mica substrate.

    • The force at which the tip penetrates the bilayer is the "rupture force" or "breakthrough force," a quantitative measure of the bilayer's mechanical stability.

    • The distance the tip travels from the top of the bilayer to the substrate provides a precise measurement of the bilayer thickness.

    • By collecting a grid of force curves (force-volume mapping), a map of the mechanical properties across the bilayer can be generated.

Logical Framework for Stability Assessment

The assessment of DDAB bilayer stability is a multi-faceted process that combines qualitative imaging with quantitative mechanical measurements.

stability_assessment cluster_obs Observational Data cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion AFM_Images AFM Topography Images Defect_Analysis Defect Density & Size Analysis AFM_Images->Defect_Analysis Thickness_Measurement Bilayer Thickness Measurement AFM_Images->Thickness_Measurement Force_Curves Force-Distance Curves Force_Curves->Thickness_Measurement Rupture_Force_Analysis Rupture Force Quantification Force_Curves->Rupture_Force_Analysis Bilayer_Stability Assessment of Bilayer Stability Defect_Analysis->Bilayer_Stability Thickness_Measurement->Bilayer_Stability Youngs_Modulus Young's Modulus Calculation Rupture_Force_Analysis->Youngs_Modulus Rupture_Force_Analysis->Bilayer_Stability Youngs_Modulus->Bilayer_Stability

Framework for assessing DDAB bilayer stability.

References

Comparative analysis of the phase diagrams of different dialkyldimethylammonium halides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the phase behavior of dialkyldimethylammonium halides, detailing the influence of alkyl chain length and counter-ion on their thermotropic and lyotropic properties.

This guide provides a comparative analysis of the phase diagrams of a series of dialkyldimethylammonium halides. The self-assembly of these cationic surfactants in aqueous solutions leads to the formation of various intricate structures, including micelles and lyotropic liquid crystalline phases such as lamellar, hexagonal, and cubic phases. The stability and transition between these phases are critically dependent on the molecular architecture of the surfactant, specifically the length of the hydrophobic alkyl chains and the nature of the hydrophilic halide counter-ion. Understanding these phase behaviors is paramount for their application in drug delivery systems, gene therapy, and material science. This document presents a compilation of experimental data, detailed methodologies for phase characterization, and a logical framework for the comparative analysis.

Quantitative Data Summary

The following table summarizes key quantitative data for various dialkyldimethylammonium halides, including their critical micelle concentration (CMC) and main phase transition temperature (Tm), often corresponding to the gel-to-liquid crystalline transition of bilayer structures. These parameters are fundamental in understanding the influence of molecular structure on the self-assembly process. Longer alkyl chains generally lead to a decrease in CMC and an increase in Tm due to stronger van der Waals interactions.[1][2] The nature of the halide counter-ion also modulates these properties, with chlorides often exhibiting higher transition temperatures than their bromide counterparts.[3]

Surfactant NameAbbreviationAlkyl Chain LengthHalide IonCritical Micelle Concentration (CMC) (mM)Main Transition Temperature (Tm) (°C)Observed Phases
Didodecyldimethylammonium BromideDDABC12Br⁻~0.015[4]~16[5][6]Micellar, Lamellar (Lα, Lβ)[5][6]
Dioctadecyldimethylammonium BromideDODABC18Br⁻Not typically observed40-45[7][8]Coagel, Subgel, Gel (Lβ), Fluid (Lα)[7][8]
Dioctadecyldimethylammonium ChlorideDODACC18Cl⁻Not typically observed>45 (higher than DODAB)[3]Lamellar (Lβ, Lα)[9][10]

Note: The data presented is compiled from various sources and experimental conditions may vary.

Experimental Protocols

The determination of surfactant phase diagrams and the characterization of their different phases are primarily accomplished through a combination of thermal analysis and scattering techniques.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for determining the temperature and enthalpy of phase transitions.[2]

Methodology:

  • Sample Preparation: Prepare aqueous dispersions of the dialkyldimethylammonium halide at the desired concentration. Accurately weigh 5-10 mg of the dispersion into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program: Equilibrate the sample at a starting temperature well below the expected transition temperature. Heat the sample at a controlled rate (e.g., 1-5 °C/min) to a temperature above the transition. To study hysteresis, a cooling cycle at the same rate is subsequently performed.

  • Data Analysis: The phase transition is observed as an endothermic peak on the heating curve. The peak's onset temperature is typically taken as the transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Small-Angle X-ray Scattering (SAXS)

SAXS is a scattering technique used to determine the nanostructure of materials. It is invaluable for identifying the different lyotropic liquid crystalline phases (e.g., lamellar, hexagonal, cubic) based on their characteristic diffraction patterns.[11][12]

Methodology:

  • Sample Preparation: The surfactant dispersion is loaded into a temperature-controlled sample holder, typically a thin quartz capillary.

  • Data Acquisition: A monochromatic X-ray beam is directed at the sample. The scattered X-rays are detected by a 2D detector. The scattering intensity is recorded as a function of the scattering vector, q, where q = (4π/λ)sin(θ), with λ being the X-ray wavelength and 2θ the scattering angle.

  • Phase Identification: The different liquid crystalline phases have distinct arrangements of self-assembled structures, which give rise to a unique series of Bragg peaks in the SAXS pattern. The relative positions of these peaks are characteristic of the phase symmetry:

    • Lamellar (Lα, Lβ): Peaks appear at positions q, 2q, 3q, ...

    • Hexagonal (HI, HII): Peaks appear at positions q, √3q, 2q, √7q, ...

    • Cubic (I): More complex patterns of peaks are observed, corresponding to specific cubic space groups (e.g., Pn3m, Im3m, Ia3d).

  • Structural Parameter Calculation: From the position of the first Bragg peak (q), the characteristic lattice parameter (d) of the phase can be calculated as d = 2π/q. For a lamellar phase, this corresponds to the lamellar repeat distance.

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the phase diagrams of different dialkyldimethylammonium halides.

G Workflow for Comparative Analysis of Dialkyldimethylammonium Halide Phase Diagrams cluster_selection Surfactant Selection cluster_exp Experimental Characterization cluster_data Data Acquisition & Analysis cluster_comp Comparative Analysis S1 Vary Alkyl Chain Length (e.g., C12, C14, C16, C18) E1 Differential Scanning Calorimetry (DSC) S1->E1 E2 Small-Angle X-ray Scattering (SAXS) S1->E2 E3 Other Techniques (e.g., Tensiometry for CMC) S1->E3 S2 Vary Halide Counter-ion (e.g., Cl⁻, Br⁻, I⁻) S2->E1 S2->E2 S2->E3 D1 Determine Transition Temperatures (Tm) & Enthalpies (ΔH) E1->D1 D2 Identify Liquid Crystalline Phases E2->D2 D3 Determine Critical Micelle Concentration (CMC) E3->D3 C1 Construct Phase Diagrams (Temperature vs. Concentration) D1->C1 C3 Tabulate & Compare Quantitative Data D1->C3 D2->C1 D2->C3 D3->C1 D3->C3 C2 Correlate Molecular Structure with Phase Behavior C1->C2 C3->C2

Caption: Workflow for the comparative analysis of dialkyldimethylammonium halide phase diagrams.

References

Efficacy of DDAB as a phase-transfer catalyst compared to traditional PTCs

Author: BenchChem Technical Support Team. Date: December 2025

Didodecyldimethylammonium bromide (DDAB) is emerging as a powerful and versatile phase-transfer catalyst (PTC), demonstrating significant advantages over traditional catalysts in a variety of organic transformations. This guide provides an objective comparison of DDAB's performance against conventional PTCs, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.

Phase-transfer catalysis is a vital technique in green chemistry, facilitating reactions between reactants located in separate immiscible phases (typically aqueous and organic).[1][2][3] This methodology often leads to faster reaction rates, higher yields, and reduced reliance on hazardous organic solvents.[1][3] Traditional PTCs, such as quaternary ammonium (B1175870) salts like Tetrabutylammonium bromide (TBAB), are widely used, but catalysts like DDAB, a cationic surfactant with two symmetric long hydrophobic chains, have shown exceptional efficiency and robustness.[4][5]

Mechanism of Action

The fundamental role of a PTC is to transport an anionic reactant from an aqueous or solid phase into an organic phase where it can react with an organic substrate.[1][3][6] This process involves the formation of a lipophilic ion pair between the catalyst's cation and the reactant's anion. Two primary mechanisms are generally recognized: the extraction mechanism, where the ion-pair is extracted into the bulk organic phase, and the interfacial mechanism, where the reaction occurs at the phase boundary.[7]

DDAB's unique, highly lipophilic structure allows it to function effectively in both mass transfer-controlled and chemically controlled reactions, making it a multipurpose catalyst.[4] Its superior ability to form an organic-soluble ion pair enhances the concentration of the reactant in the organic phase, thereby accelerating the reaction.

PTC_Mechanism General Mechanism of Phase-Transfer Catalysis cluster_organic Organic Phase NaY Na⁺Y⁻ (Reactant) QX_aq Q⁺X⁻ (Catalyst) QY_org Q⁺Y⁻ (Active Ion Pair) QX_aq->QY_org Anion Exchange at Interface NaX Na⁺X⁻ (Byproduct) RX R-X (Substrate) RY R-Y (Product) QX_org Q⁺X⁻ (Catalyst) QY_org->RX Reaction QX_org->QX_aq Catalyst Regeneration

Mechanism of Phase-Transfer Catalysis (PTC).

Comparative Performance Data

Studies have demonstrated the superior performance of DDAB compared to traditional PTCs like Tetrabutylammonium bromide (TBAB) and Tributylmethylammonium bromide (TBMAB) across various reaction types. DDAB consistently provides higher yields in shorter reaction times. Furthermore, DDAB exhibits remarkable thermal and chemical stability, decomposing at a higher temperature (255°C) compared to TBAB (213°C) and TBMAB (206°C), and maintaining its catalytic activity under harsh acidic and basic conditions.

CatalystReaction TypeSubstrateConversion (%)Time (h)
DDAB N-AlkylationIminostilbene95 4
TBABN-AlkylationIminostilbene704
TBMABN-AlkylationIminostilbene624
DDAB C-AlkylationPhenylacetonitrile97 2
TBABC-AlkylationPhenylacetonitrile812
TBMABC-AlkylationPhenylacetonitrile722
DDAB EsterificationBenzyl chloride100 2
TBABEsterificationBenzyl chloride852
TBMABEsterificationBenzyl chloride782
Data summarized from Chidambaram, M. et al. / Tetrahedron 63 (2007).

Experimental Protocols

To objectively evaluate the efficacy of a phase-transfer catalyst, a standardized experimental procedure is crucial. The Williamson ether synthesis is a classic reaction used for this purpose.[8][9][10]

Representative Protocol: Comparative PTC-Mediated Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge sodium phenoxide (0.03 mol) and the phase-transfer catalyst to be tested (e.g., DDAB or TBAB, 0.001-0.003 mol).

  • Solvent Addition: Add the biphasic solvent system, typically toluene (B28343) (25 mL) and water (20 mL).

  • Substrate Addition: Add the alkylating agent, n-butyl bromide (0.03 mol), to the mixture.

  • Reaction Conditions: Heat the heterogeneous mixture to the desired temperature (e.g., 70°C) and stir vigorously (minimum 300 rpm) to ensure sufficient mixing and maximize the interfacial area between the phases.

  • Monitoring: Monitor the reaction progress by taking aliquots from the organic layer at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction reaches completion (or after a set time, e.g., 4 hours), cool the mixture to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer with water and then with brine.

  • Isolation and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Purify the product if necessary (e.g., by column chromatography).

  • Quantification: Determine the final yield of the ether product by weight and confirm its purity using GC, HPLC, and/or NMR spectroscopy. The results can then be compared to determine the relative efficacy of each catalyst.

Experimental_Workflow Experimental Workflow for PTC Efficacy Comparison A 1. Reaction Setup (Flask, Stirrer, Condenser) B 2. Add Reactants (e.g., Sodium Phenoxide) A->B C 3. Add Biphasic Solvents (e.g., Toluene/Water) B->C D 4. Add PTC (e.g., DDAB or TBAB) C->D E 5. Run Reaction (Heating & Vigorous Stirring) D->E F 6. Monitor Progress (TLC / GC) E->F G 7. Work-up & Isolation (Extraction, Drying) F->G H 8. Analyze Yield & Purity (GC / NMR) G->H I 9. Compare Catalyst Performance H->I

Workflow for comparing PTC performance.

Conclusion

The available experimental data strongly supports the classification of DDAB as a universal, robust, and highly potent phase-transfer catalyst.[4] Its superiority over traditional catalysts like TBAB is evident in its ability to drive a wide range of organic reactions to higher conversions in shorter times and under milder conditions. The unique molecular structure of DDAB, featuring two lipophilic dodecyl chains, provides an enhanced ability to shuttle reactants across the phase boundary, leading to its exceptional catalytic activity.[4] For researchers seeking to optimize reaction efficiency, improve yields, and adhere to the principles of green chemistry, DDAB presents a compelling and highly effective alternative to conventional phase-transfer catalysts.

References

Comparing the biological effects of DDAB and its chloride counterpart DDAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of two closely related cationic surfactants: Didodecyldimethylammonium Bromide (DDAB) and its chloride counterpart, this compound Chloride (DDAC). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to assist researchers in selecting the appropriate agent for their specific application, be it in drug delivery, antimicrobial research, or as a laboratory reagent.

At a Glance: Key Differences

FeatureThis compound Bromide (DDAB)This compound Chloride (DDAC)
Primary Applications Gene delivery, adjuvant in vaccines, antimicrobial agent.Disinfectant, biocide, antiseptic.
Primary Biological Effect Induction of apoptosis, potent adjuvant activity.Broad-spectrum antimicrobial activity, induction of allergic immune responses.
Counter-ion Bromide (Br⁻)Chloride (Cl⁻)

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the cytotoxicity and antimicrobial activity of DDAB and DDAC. It is important to note that direct comparative studies are limited, and thus the data presented is compiled from various sources with different experimental conditions.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher cytotoxicity.

CompoundCell LineAssayIC₅₀ (µg/mL)Incubation Time (h)Reference
DDAB SV-80 (Human fibroblasts)MTT284.06 ± 17.0148[1]
MCF-7 (Human breast cancer)MTT869.88 ± 62.4548[1]
HepG2 (Human liver cancer)MTT~50-fold higher than CTAB24[1]
DDAC MKN74 (Gastric cancer)MTT137.3824[2]
BJ (Human fibroblasts)MTT631.4524[2]
Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (mg/L or ppm)Reference
DDAB Data not readily available in direct comparative studies.--
DDAC Escherichia coli1.3[3]
Escherichia coli (clinical isolates)≤8[3]
Pseudomonas aeruginosa>1000 (resistant strains)[4]
Enterococcus faecalis3.5 (field study), 21.9 (after lab adaptation)[4]

Signaling Pathways and Mechanisms of Action

DDAB-Induced Apoptosis

DDAB is known to induce apoptosis in various cancer cell lines. The proposed mechanism involves the activation of the extrinsic apoptosis pathway, initiated by the activation of caspase-8, which in turn activates the executioner caspase-3, leading to programmed cell death.

DDAB_Apoptosis_Pathway DDAB DDAB Cell_Membrane Cell Membrane DDAB->Cell_Membrane Pore Formation Caspase8 Pro-Caspase-8 Cell_Membrane->Caspase8 Signal Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Activation Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 Cleavage Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution

DDAB-induced extrinsic apoptosis pathway.
DDAC-Induced Allergic Response

Topical exposure to DDAC can trigger a type 2 innate lymphoid cell (ILC2)-mediated allergic response. DDAC stimulates epithelial cells to release thymic stromal lymphopoietin (TSLP), which in turn activates ILC2s. Activated ILC2s produce Th2 cytokines like IL-4 and IL-5, promoting an allergic inflammatory cascade.

DDAC_Allergic_Response cluster_epithelium Epithelial Cells cluster_ilc Innate Lymphoid Cell (ILC2) DDAC DDAC Exposure TSLP TSLP Release DDAC->TSLP ILC2 Resting ILC2 TSLP->ILC2 Stimulation Activated_ILC2 Activated ILC2 ILC2->Activated_ILC2 Activation Th2_Cytokines IL-4, IL-5 Activated_ILC2->Th2_Cytokines Production Allergic_Inflammation Allergic Inflammation Th2_Cytokines->Allergic_Inflammation Promotion

DDAC-induced ILC2-mediated allergic response.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard procedure for determining the cytotoxicity of DDAB and DDAC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • DDAB or DDAC stock solution

  • Target cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of DDAB or DDAC in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with DDAB/DDAC dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Didodecyldimethylammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Didodecyldimethylammonium (DDAB), a cationic surfactant prevalent in various research applications, requires stringent disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of DDAB, ensuring the well-being of laboratory personnel and the protection of our ecosystems.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific DDAB product in use. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and impervious clothing.[1][2][3] In case of insufficient ventilation or the potential for aerosol formation, a suitable respirator is necessary.[1][2]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1][2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4][5] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[6]

  • Spill Management: In the event of a spill, restrict access to the area and ensure adequate ventilation.[7] For solid spills, carefully sweep up the material to avoid dust formation.[5][7] For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain and collect the substance.[7] All spill cleanup materials should be placed in a designated, sealed hazardous waste container.[3][5][7]

Hazard Profile of this compound Bromide

Understanding the hazards associated with DDAB is crucial for its safe management. The following table summarizes its key hazard classifications.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[4]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
Serious Eye Damage/Eye Irritation (Category 2) Causes serious eye irritation.[4]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.[1]P273: Avoid release to the environment.[1]
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long lasting effects.[1]P391: Collect spillage.[1]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound compounds is through a licensed hazardous waste disposal company.[2][5][7] Under no circumstances should DDAB or its solutions be poured down the drain or released into the environment. [1][7]

  • Waste Collection and Segregation:

    • Collect all DDAB waste, whether in solid or solution form, in a designated and compatible hazardous waste container.

    • Ensure the container is properly sealed to prevent leaks or spills.[7]

    • Do not mix DDAB waste with other incompatible waste streams. DDAB is incompatible with strong oxidizing and reducing agents.[2]

  • Container Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound bromide".[7]

    • Include the concentration (if in solution) and appropriate hazard symbols (e.g., "Harmful," "Irritant," "Dangerous for the Environment").[7]

    • Ensure the label is legible and securely attached to the container.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a cool, dry, and well-ventilated designated hazardous waste storage area.[4]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the DDAB waste.[2][5]

    • Provide the disposal company with a complete and accurate description of the waste, including its composition and volume.

    • Follow all instructions provided by the disposal company regarding packaging and transportation.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

start DDAB Waste Generation (Solid or Liquid) collect Collect in Designated Hazardous Waste Container start->collect seal Securely Seal the Container collect->seal label Label Container with: - Chemical Name - Concentration - Hazard Symbols seal->label store Store in a Cool, Dry, Well-Ventilated Area label->store contact Contact Licensed Hazardous Waste Disposal Company store->contact dispose Professional Disposal contact->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Didodecyldimethylammonium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Didodecyldimethylammonium, a quaternary ammonium (B1175870) compound commonly used as a surfactant and disinfectant. Adherence to these procedures is critical for personal safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is non-negotiable to prevent skin and eye contact, as well as respiratory exposure.[1][2] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[1] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[1]
Eye and Face Protection Safety goggles and/or face shieldUse tightly sealed safety goggles to protect against dust and splashes.[3] A face shield should be worn when there is a higher risk of splashing.[3]
Respiratory Protection Dust mask or respiratorA dust mask (e.g., N95) is necessary when handling the solid form to prevent inhalation of dust particles.[4][5] In areas with insufficient ventilation, a NIOSH/MSHA approved respirator is required.
Body Protection Laboratory coat, coveralls, or apronA lab coat should be worn to protect clothing.[1] For larger quantities or when there is a significant risk of splashing, consider coveralls or a PVC apron.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure risk and maintain the chemical's integrity.

Handling Protocol
  • Work in a Ventilated Area : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3]

  • Avoid Direct Contact : Prevent all personal contact with the substance, including inhalation of dust.[1]

  • Grounding : When transferring the solid, use procedures to prevent the buildup of static electricity, as dust clouds may form an explosive mixture with air.[1]

  • Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]

Storage Protocol
  • Container : Store in a tightly closed, original container.[6]

  • Location : Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]

  • Hygroscopic Nature : As this compound is hygroscopic, protect it from moisture.

Disposal Plan: Waste Management and Spill Response

Proper disposal is critical due to the high toxicity of this compound to aquatic life.[1]

Waste Disposal Protocol
  • Classification : this compound waste should be classified as hazardous waste.[6] Depending on the formulation and contaminants, it may fall under specific EPA hazardous waste codes. For example, if it exhibits corrosive properties (pH ≤ 2 or ≥ 12.5), it would be coded as D002.

  • Collection :

    • Solid Waste : Collect unused solid this compound and contaminated materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.[3]

    • Liquid Waste : Collect solutions of this compound in a separate, sealed, and labeled hazardous waste container.[3]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound Bromide".[3]

  • Disposal : Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the hazard.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Wear Appropriate PPE : Before addressing the spill, don the full personal protective equipment as outlined in the table above.

  • Containment and Cleanup :

    • Solid Spills : Carefully sweep or scoop up the spilled solid, avoiding dust generation, and place it into a labeled hazardous waste container.[1]

    • Liquid Spills : Use an inert absorbent material like sand, vermiculite, or commercial absorbent pads to contain and soak up the spill.[3] Place the contaminated absorbent material into a sealed, labeled hazardous waste container.[3]

  • Decontamination : Clean the spill area thoroughly with soap and water.[3] All cleaning materials (e.g., paper towels, wipes) must be disposed of as hazardous waste.[3]

  • Reporting : Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Below is a workflow diagram for handling a this compound spill.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_final Final Steps spill This compound Spill Detected evacuate Evacuate Area & Ensure Ventilation spill->evacuate don_ppe Don Full PPE evacuate->don_ppe assess_spill Assess Spill (Solid or Liquid?) don_ppe->assess_spill cleanup_solid Sweep Solid Spill (Avoid Dust) assess_spill->cleanup_solid Solid cleanup_liquid Absorb Liquid Spill (Inert Material) assess_spill->cleanup_liquid Liquid collect_waste Collect in Labeled Hazardous Waste Container cleanup_solid->collect_waste cleanup_liquid->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate report_spill Report to Supervisor & EHS decontaminate->report_spill

This compound Spill Response Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didodecyldimethylammonium
Reactant of Route 2
Reactant of Route 2
Didodecyldimethylammonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.